molecular formula C6H14N2 B1312811 (R)-2-Ethyl-piperazine CAS No. 393781-72-1

(R)-2-Ethyl-piperazine

Cat. No.: B1312811
CAS No.: 393781-72-1
M. Wt: 114.19 g/mol
InChI Key: DXOHZOPKNFZZAD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Ethyl-piperazine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOHZOPKNFZZAD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314523
Record name (2R)-2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393781-72-1
Record name (2R)-2-Ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393781-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-Ethyl-piperazine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-2-Ethyl-piperazine is a chiral building block of significant interest in medicinal chemistry. Its distinct structural features and versatile chemical properties make it a valuable scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a thorough overview of the physical and chemical properties of this compound, its synthesis, and its applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals aiming to harness the potential of this molecule.

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2][3][4][5] The two nitrogen atoms within the piperazine ring provide opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for drug efficacy. The introduction of a chiral center, as seen in this compound, adds a three-dimensional aspect to the molecule that can be crucial for selective interaction with biological targets. This guide will focus on the (R)-enantiomer and its role in modern drug design.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in drug development, influencing its behavior in biological systems and its suitability for formulation.

Structural and General Properties
PropertyValue
IUPAC Name (2R)-2-ethylpiperazine
Synonyms (R)-2-Ethylpiperazine
CAS Number 393781-72-1[6][7]
Molecular Formula C6H14N2[6]
Molecular Weight 114.19 g/mol [6][7][8]
Appearance Colorless to pale yellow liquid[6]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic and Physical Data
PropertyValue
Boiling Point 146-148 °C[6]
pKa 9.31 ± 0.40 (Predicted)[6]
Solubility Soluble in water and organic solvents[6]

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure this compound is a critical aspect of its use in pharmaceutical development. Common strategies include asymmetric synthesis to directly form the desired enantiomer or the resolution of a racemic mixture.

Diagram 2: Generalized Synthetic Workflow

G start Starting Materials step1 Asymmetric Synthesis or Racemic Synthesis start->step1 step2 Chiral Resolution (if racemic) step1->step2 step3 Purification step2->step3 product This compound step3->product

Caption: High-level overview of synthetic approaches.

Key Reactive Sites

The chemical reactivity of this compound is primarily centered around its two secondary amine groups. These nitrogen atoms are nucleophilic and can readily undergo a variety of chemical transformations, including:

  • N-Alkylation: Reaction with alkyl halides to introduce various substituents.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Boc Protection: The use of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other.

The ability to selectively modify the piperazine ring is a key reason for its prevalence in medicinal chemistry.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound for its use in drug development.

Chromatographic Methods for Purity Assessment

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the enantiomeric purity of this compound.

  • Rationale: Chiral HPLC is the standard method for separating and quantifying enantiomers. The choice of the chiral stationary phase is critical for achieving a successful separation.

  • Methodology:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

    • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol is typically effective. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for compounds lacking a strong chromophore.

    • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

    • Analysis: The retention times for the (R)- and (S)-enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

Spectroscopic Methods for Structural Elucidation

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms.

  • Methodology:

    • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or deuterium oxide (D₂O) is used.

    • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the protons of the piperazine ring.

    • ¹³C NMR: The spectrum will display distinct signals for each of the carbon atoms in the molecule.

Protocol 3: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Rationale: Mass spectrometry provides an accurate determination of the molecular mass.

  • Methodology:

    • Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule.

    • Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Applications in Drug Discovery

This compound is a versatile building block in the synthesis of a wide range of pharmaceutical compounds.[2] Its incorporation into a molecule can influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The piperazine moiety is found in drugs targeting a variety of diseases, including cancer, infectious diseases, and central nervous system disorders.[9]

Diagram 3: Role in Drug Discovery Workflow

G cluster_0 Lead Optimization a Initial Hit Compound b Incorporate this compound a->b c Synthesize Analogs b->c d Structure-Activity Relationship (SAR) Studies c->d e ADME/Tox Profiling d->e f Candidate Selection e->f

Caption: Integration into the lead optimization phase.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. Its well-defined stereochemistry and the versatile reactivity of the piperazine ring offer chemists a powerful tool to create novel drug candidates with improved properties. A thorough understanding of its physicochemical characteristics and the use of robust analytical methods are crucial for its successful application in the highly regulated field of drug development.

References

  • 2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem - NIH. (URL: [Link])

  • The Versatility of Piperazine Derivatives in Pharmaceutical Synthesis. (URL: [Link])

  • 2-Ethyl piperazine hydrochloride | C6H15ClN2 | CID 22710786 - PubChem - NIH. (URL: [Link])

  • [2-(2-hydroxyethoxy)ethyl]piperazine - Density 1.061 G/m3, Molecular Weight 340.5 G | Non-poisonous Laboratory Powder, 12 Month Shelf Life at Best Price in Ankleshwar | Surya Life Sciences Ltd. - Tradeindia. (URL: [Link])

  • 1-(2-(2-Hydroxyethoxy)ethyl)piperazine - the NIST WebBook. (URL: [Link])

  • Synthesis of 2-(2-hydroxyethyl)piperazine - PrepChem.com. (URL: [Link])

  • 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem. (URL: [Link])

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (URL: )
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate. (URL: [Link])

  • 5308-25-8 CAS | N-ETHYL PIPERAZINE | Laboratory Chemicals | Article No. 03754. (URL: [Link])

  • 1-(2-Hydroxyethyl)piperazine - ChemBK. (URL: [Link])

  • N-ethyl piperazine - ChemBK. (URL: [Link])

  • 1-(2-(2-Hydroxyethoxy)ethyl)piperazine - the NIST WebBook. (URL: [Link])

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC - NIH. (URL: [Link])

  • N-(2-Hydroxyethyl) Piperazine - Mallak Specialties Pvt Ltd. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (URL: [Link])

Sources

A Technical Guide to (R)-2-Ethyl-piperazine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] This guide provides an in-depth technical overview of the chiral building block, (R)-2-Ethyl-piperazine. We delve into its fundamental properties, stereoselective synthesis and resolution, analytical characterization, and applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals who utilize chiral amines in the synthesis of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

This compound is a chiral derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[3] The presence of a stereocenter at the C2 position necessitates precise control and characterization, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4] The specific (R)-configuration is crucial for targeted interactions with chiral biological macromolecules like receptors and enzymes.[5]

The compound is typically handled as the free base or as a more stable salt, such as the dihydrochloride salt. It is essential to distinguish between the different forms by their unique CAS Registry Numbers.

Chemical Structure

Caption: Chemical structure of this compound.

Key Properties

A summary of essential identifiers and physicochemical properties for this compound and its related forms is presented below. These data are critical for reaction planning, analytical method development, and material handling.

PropertyThis compoundThis compound DihydrochlorideRacemic 2-Ethylpiperazine
CAS Number 393781-72-1[6][7][8]438050-07-8[6]13961-37-0[6][9]
Molecular Formula C₆H₁₄N₂[6][7][8]C₆H₁₆Cl₂N₂C₆H₁₄N₂[6][9]
Molecular Weight 114.19 g/mol [7][8]187.11 g/mol 114.19 g/mol [6][9]
Appearance Colorless to pale yellow liquid[6]Off-white solidColorless to pale yellow liquid[6]
Boiling Point 169.5 ± 8.0 °C (Predicted)[7]N/A146-148 °C[6]
pKa 9.31 ± 0.40 (Predicted)[6]N/A9.31 ± 0.40 (Predicted)[6]
Topological Polar Surface Area 24.1 Ų[6][9]N/A24.1 Ų[6][9]

Synthesis and Enantiomeric Resolution

Obtaining enantiomerically pure this compound is a critical step for its use in pharmaceutical development. The most common strategy involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Ethylpiperazine

The synthesis of the racemic 2-substituted piperazine core can be achieved through various established methods in heterocyclic chemistry.[10] A common approach involves the cyclization of appropriate diamine precursors. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and propionaldehyde can furnish the 2-ethylpiperazine scaffold under mild conditions.[10]

Chiral Resolution via Diastereomeric Salt Formation

The separation of the racemic mixture into its constituent enantiomers is a pivotal process. The formation of diastereomeric salts is a robust and scalable classical resolution technique.[11]

Causality of Separation: This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine base with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These salts possess different crystal lattice energies and, crucially, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[11]

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Protocol: Chiral Resolution

  • Resolving Agent Selection: The choice of resolving agent is critical. Chiral acids like tartaric acid or mandelic acid are commonly used. The goal is to form diastereomeric salts with a significant solubility differential.[11]

  • Salt Formation: Dissolve the racemic 2-ethylpiperazine in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of the chosen chiral resolving agent.

  • Fractional Crystallization:

    • Solvent System: The solvent must be chosen such that one diastereomeric salt is sparingly soluble while the other remains in solution.[11] This often requires screening various solvents or solvent mixtures.

    • Cooling: Employ a slow, controlled cooling rate. This promotes selective precipitation of the less soluble diastereomer and prevents co-precipitation, maximizing the enantiomeric purity of the crystalline fraction.[11]

  • Isolation: Isolate the precipitated crystals by filtration. Wash the crystals with a small amount of cold, anhydrous solvent to remove residual mother liquor.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.

  • Extraction: Extract the liberated enantiomerically enriched free base into an organic solvent (e.g., dichloromethane). Dry the organic layer and remove the solvent under reduced pressure to yield the purified enantiomer.

  • Purity Analysis: Determine the enantiomeric excess (ee%) of the product using Chiral HPLC (see Section 3.1). Repeat crystallization if necessary to achieve the desired purity.

Analytical Characterization and Quality Control

Rigorous analytical control is essential to confirm the identity, purity, and particularly the enantiomeric integrity of this compound.

Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[4][12]

Principle of Separation: CSPs are themselves chiral and create a chiral environment within the column. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, leading to different retention times and thus, separation.[13] Polysaccharide-based CSPs are widely effective for separating a broad range of chiral compounds, including piperazine derivatives.[4]

Caption: Workflow for Chiral HPLC method development and analysis.

Protocol: Chiral HPLC Analysis

  • Column Selection: Select a suitable polysaccharide-based CSP. Columns such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) are often a good starting point for piperazine derivatives.[4]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine, DEA). The amine modifier is crucial as it occupies active sites on the silica surface and improves the peak shape of basic analytes like piperazines.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[4]

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Structural Confirmation

Standard spectroscopic techniques are used to confirm the chemical structure and assess chemical purity:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the molecular skeleton and connectivity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound.[9]

  • Infrared Spectroscopy (IR): Identifies characteristic functional groups.[9]

Applications in Drug Discovery and Development

The piperazine moiety is a cornerstone in modern drug design, and the chiral nature of this compound offers specific advantages.

  • Privileged Scaffold: Piperazine is considered a "privileged scaffold" because its derivatives can interact with numerous biological targets.[1] It is found in drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][3]

  • Pharmacokinetic Enhancement: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH. This basicity often improves aqueous solubility and oral bioavailability, which are critical properties for successful drug candidates.[1][14]

  • Stereospecific Interactions: The ethyl group at the chiral C2 position provides a specific three-dimensional orientation. This is critical for achieving high-affinity and selective binding to a biological target, which can enhance potency and reduce off-target side effects. Research on substituted piperazines has demonstrated that stereoisomers can exhibit distinct selectivity and activity at different receptors.[5]

  • Versatile Building Block: this compound serves as a versatile intermediate.[6][15] Its two distinct nitrogen atoms (one more sterically hindered than the other) can be selectively functionalized to build complex molecular architectures required for targeted therapies.

Safety, Handling, and Storage

Proper handling of this compound and its salts is essential in a research environment. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS).

  • Hazard Identification: The dihydrochloride salt is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[16]

    • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[16][17]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[18] If exposure limits are exceeded, use a full-face respirator.[16]

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Do not breathe vapors or dust. Wash hands thoroughly after handling.[19] Keep away from heat, sparks, and open flames.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep in a dark place under an inert atmosphere.[6]

References

  • National Center for Biotechnology Information. (n.d.). 2-Ethylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Piperazine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-1-Boc-2-ethylPiperazine. PubChem Compound Database. Retrieved from [Link]

  • Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

  • Britton, T. C., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. Retrieved from [Link]

  • Zhang, L., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Gribi, R., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Ali, I., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved from [Link]

Sources

In-Depth Technical Guide to the Biological Activity of (R)-2-Ethyl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and the Significance of the (R)-2-Ethyl Moiety

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in numerous clinically approved drugs stems from its favorable physicochemical properties, which can enhance aqueous solubility, oral bioavailability, and metabolic stability of drug candidates. The two nitrogen atoms of the piperazine core offer versatile points for chemical modification, allowing for the fine-tuning of pharmacological activity.

This guide focuses on a specific, chiral subset of this important class of molecules: (R)-2-Ethyl-piperazine derivatives. The introduction of an ethyl group at the second position of the piperazine ring imparts chirality, a critical consideration in modern drug design as enantiomers often exhibit distinct pharmacological and toxicological profiles. The (R)-configuration at this stereocenter can significantly influence the binding affinity and selectivity of the molecule for its biological target. This document will provide a comprehensive overview of the known and potential biological activities of these derivatives, detailed experimental protocols for their evaluation, and an exploration of the structure-activity relationships that govern their function.

Structure-Activity Relationships (SAR): Decoding the Impact of Substituents

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the piperazine nitrogens. While specific SAR studies on this scaffold are emerging, we can extrapolate from the broader class of 2-substituted piperazines and related structures.

The (R)-2-ethyl group itself serves as a crucial chiral de

(R)-2-Ethyl-piperazine: A Strategic Chiral Building Block in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Ethyl-piperazine has emerged as a critical chiral building block in medicinal chemistry, prized for its unique structural and stereochemical properties. As a substituted piperazine, it belongs to a class of "privileged scaffolds" that are frequently incorporated into the core of a wide array of approved therapeutic agents. The presence of a chiral center at the 2-position, combined with the differential reactivity of its two nitrogen atoms, provides a versatile platform for constructing complex, three-dimensional molecules with high specificity for biological targets. This guide offers a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and strategic application in the synthesis of high-value pharmaceutical compounds, with a particular focus on kinase inhibitors.

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This motif is a cornerstone of modern drug design due to several advantageous properties. The two nitrogen atoms offer a high polar surface area and act as hydrogen bond donors and acceptors, which often leads to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Introducing a substituent, such as an ethyl group at the C-2 position, creates a chiral center. The use of a single enantiomer, like this compound, is paramount in drug development. Enantiomers can have vastly different pharmacological and toxicological profiles. Utilizing an enantiomerically pure building block ensures that the final active pharmaceutical ingredient (API) interacts with its biological target in a highly specific and predictable manner, maximizing therapeutic efficacy while minimizing off-target effects.

Physicochemical and Stereochemical Properties

A thorough understanding of the properties of this compound is essential for its effective use in synthesis.

Table 1: Key Physicochemical Properties of 2-Ethyl-piperazine

PropertyValueReference / Note
Molecular Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 146-148 °C
pKa (Predicted) 9.31 ± 0.40
Storage Room temperature, inert atmosphere

The stereocenter at the C-2 position is fixed in the (R) configuration. The two nitrogen atoms, N1 and N4, are chemically distinct. N1 is adjacent to the chiral center, making it more sterically hindered, while N4 is less hindered. This inherent difference is a key strategic element, allowing for selective functionalization.

Synthesis of Enantiomerically Pure this compound

Obtaining this compound in high enantiomeric purity is a critical first step. The most common industrial approach involves the synthesis of the racemic compound followed by chiral resolution.

Racemic Synthesis

The synthesis of racemic 2-ethylpiperazine can be achieved through various methods, often starting from ethylenediamine and a suitable C3 synthon. However, these routes can be plagued by side reactions, such as the formation of N,N'-diethylpiperazine. Careful control of reaction conditions and stoichiometry is crucial to maximize the yield of the desired product.

Chiral Resolution by Diastereomeric Salt Crystallization

Chiral resolution remains a robust and cost-effective method for separating enantiomers on a large scale. The principle involves reacting the racemic 2-ethylpiperazine base with an enantiomerically pure chiral acid. This reaction forms two diastereomeric salts with different physical properties, most notably, different solubilities.

Workflow for Chiral Resolution:

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Isolation & Liberation racemic Racemic (R/S)-2-Ethylpiperazine mix Mix & Heat to Dissolve racemic->mix agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->mix solvent1 Solvent System (e.g., Methanol/Water) solvent1->mix cool Slow Controlled Cooling mix->cool filter Vacuum Filtration cool->filter Precipitation of less soluble diastereomeric salt solid Diastereomerically Pure Salt ((R)-Amine • (L)-Acid) filter->solid filtrate Filtrate (Enriched in (S)-Amine • (L)-Acid Salt) filter->filtrate liberate Liberate Free Base (add strong base, e.g., NaOH) solid->liberate extract Extract with Organic Solvent liberate->extract final This compound extract->final

Caption: General workflow for chiral resolution.

Key Considerations for Resolution:

  • Choice of Resolving Agent: Chiral acids like L-(+)-tartaric acid or mandelic acid are commonly used. The choice is critical and often requires screening to find an agent that forms diastereomeric salts with a significant solubility difference.

  • Solvent System: The solvent plays a pivotal role. Alcohols (methanol, ethanol) or their mixtures with water are frequently employed to fine-tune the solubility properties of the diastereomeric salts.

  • Cooling Rate: A slow, controlled cooling process is essential for selective crystallization and to prevent the co-precipitation of the undesired diastereomer.

Strategic Applications in Synthesis: The Case of Kinase Inhibitors

This compound is a valuable building block in the synthesis of numerous APIs, particularly kinase inhibitors used in oncology. Kinase inhibitors often feature a core heterocyclic structure linked to various substituted aromatic rings, and the piperazine moiety serves as a key linker that modulates solubility and target engagement.

A notable example, while not using the ethyl-substituted variant, is Imatinib (Gleevec) , a revolutionary drug for chronic myelogenous leukemia (CML). The synthesis of Imatinib and its analogues often involves the coupling of a pyrimidine core with a piperazine derivative. The principles used in these syntheses are directly applicable to building blocks like this compound for creating next-generation inhibitors.

The general synthetic strategy involves the sequential N-functionalization of the piperazine ring. The less sterically hindered N4 is typically reacted first, followed by functionalization of the more hindered N1.

Illustrative Synthetic Pathway:

G start This compound intermediate1 Intermediate 1 (N4-Functionalized) start->intermediate1 Selective N4-Arylation step1_reagent R1-X (e.g., Aryl Halide) Buchwald-Hartwig or SNAr step1_reagent->intermediate1 final_product Final Drug Candidate (N1,N4-Difunctionalized) intermediate1->final_product N1-Acylation step2_reagent R2-Y (e.g., Acyl Chloride) Acylation step2_reagent->final_product

Caption: A generalized two-step functionalization strategy.

Key Experimental Protocols

The following are representative, generalized protocols for the key transformations involving this compound. Note: These protocols are illustrative and require optimization for specific substrates and scales.

Protocol: N-Boc Protection of this compound

Protecting one of the nitrogen atoms is a common strategy to ensure selective functionalization of the other. The Boc (tert-butyloxycarbonyl) group is frequently used.

Objective: To selectively protect the less sterically hindered N4 position.

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield (R)-1-Boc-3-ethyl-piperazine.

Protocol: N4-Arylation via Buchwald-Hartwig Coupling

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

Objective: To couple an aryl halide with the N4 position of a protected this compound.

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), (R)-1-Boc-3-ethyl-piperazine (1.1-1.2 eq), a palladium catalyst (e.g., Pd

The Enantiomeric Journey of 2-Ethylpiperazine: A Technical Guide to Its Discovery, Separation, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, prized for its favorable pharmacokinetic properties. Among its myriad derivatives, 2-ethylpiperazine presents a fascinating case study in stereochemistry and its profound impact on biological activity. The introduction of a chiral center at the C-2 position gives rise to (R)- and (S)-enantiomers, each with the potential for unique pharmacological profiles. This technical guide provides a comprehensive exploration of the discovery, synthesis, and enantiomeric resolution of 2-ethylpiperazine. We delve into the historical context of substituted piperazine synthesis, detail the evolution of chiral separation techniques from classical resolution to modern stereoselective synthesis, and discuss the anticipated, yet largely unexplored, differential pharmacology of its enantiomers. This document serves as an in-depth resource, blending foundational principles with practical, field-proven insights to empower researchers in the ongoing quest for more selective and efficacious therapeutics.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of pharmaceuticals. Its prevalence stems from a combination of desirable physicochemical properties, including high aqueous solubility, a pKa that renders it partially protonated at physiological pH, and the ability to engage in multiple hydrogen bonding interactions. These characteristics often lead to improved oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

While a significant number of piperazine-containing drugs are substituted at the nitrogen atoms, functionalization of the carbon backbone introduces a higher degree of three-dimensional complexity. The incorporation of a substituent at the C-2 position, as in 2-ethylpiperazine, creates a chiral center, thereby opening up new avenues for refining pharmacological activity and selectivity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.

This guide focuses specifically on the discovery and history of the enantiomers of 2-ethylpiperazine, providing a detailed examination of the synthetic and analytical challenges and triumphs associated with this seemingly simple, yet stereochemically rich molecule.

The Genesis of 2-Ethylpiperazine: A Historical Perspective on Synthesis

Early Synthetic Approaches to Racemic 2-Substituted Piperazines

The initial synthesis of 2-substituted piperazines, including the ethyl derivative, would have likely produced a racemic mixture. Common strategies for constructing the piperazine ring that could be adapted for this purpose include:

  • Cyclization of Substituted Ethylenediamines: A prevalent method involves the reaction of an N-substituted ethylenediamine with a suitable two-carbon electrophile. For 2-ethylpiperazine, this could conceptually involve the cyclization of 1-amino-2-butylamine with a dihaloethane, although this specific route is not prominently documented for this particular compound.

  • Reduction of Pyrazines or Pyrazinones: Another classical approach is the reduction of a corresponding substituted pyrazine or piperazinone. The synthesis of an ethyl-substituted pyrazine, followed by catalytic hydrogenation, would yield racemic 2-ethylpiperazine.

Modern synthetic organic chemistry offers a plethora of more sophisticated methods for the construction of substituted piperazine rings, many of which are amenable to producing 2-ethylpiperazine. These include palladium-catalyzed C-N cross-coupling reactions and various multi-component reactions.

The Stereochemical Imperative: Resolving the Enantiomers of 2-Ethylpiperazine

The true challenge and area of significant scientific endeavor lie not in the synthesis of racemic 2-ethylpiperazine, but in the separation and isolation of its individual (R)- and (S)-enantiomers. The pursuit of enantiomerically pure compounds is driven by the understanding that stereochemistry is a critical determinant of biological activity.

Classical Resolution via Diastereomeric Salt Formation

The most time-honored and industrially scalable method for separating enantiomers of a basic compound like 2-ethylpiperazine is through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the principle that diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality Behind Experimental Choices: The selection of an appropriate chiral resolving agent is paramount for a successful resolution. For a basic amine like 2-ethylpiperazine, a chiral acid is the resolving agent of choice. The interaction between the racemic base (R/S)-2-ethylpiperazine and a single enantiomer of a chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-2-ethylpiperazine]-(L)-tartrate and [(S)-2-ethylpiperazine]-(L)-tartrate. The subtle differences in the three-dimensional arrangement of these salts lead to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, cooling rate), one diastereomer will preferentially crystallize, allowing for its isolation by filtration.

Experimental Protocol: Classical Resolution of Racemic 2-Ethylpiperazine

Objective: To separate the enantiomers of racemic 2-ethylpiperazine using L-(+)-tartaric acid as the resolving agent.

Materials:

  • Racemic 2-ethylpiperazine

  • L-(+)-tartaric acid

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve racemic 2-ethylpiperazine (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the 2-ethylpiperazine solution with stirring.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate, which is now enriched in the more soluble diastereomer, should be saved for the isolation of the other enantiomer.

  • Recrystallization (Optional): To improve the diastereomeric purity of the isolated salt, it can be recrystallized from a suitable solvent.

  • Liberation of the Free Base: Suspend the purified diastereomeric salt in water and add a strong base, such as a concentrated NaOH solution, until the pH is basic. This will deprotonate the piperazine nitrogen, liberating the free base.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-ethylpiperazine.

  • Isolation of the Other Enantiomer: The filtrate from step 3 can be treated to recover the other enantiomer. This can be achieved by removing the solvent, liberating the free base with NaOH, and then repeating the resolution process with D-(-)-tartaric acid.

Modern Approaches: Stereoselective Synthesis

While classical resolution is a robust technique, it is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer. To overcome this limitation, modern synthetic strategies focus on the de novo stereoselective synthesis of a single enantiomer. These approaches can be broadly categorized into two main strategies:

  • Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials from nature's "chiral pool," such as amino acids or carbohydrates. For instance, a synthesis could commence from a chiral amino acid like L-alanine, where the stereocenter is already established, and then elaborate the piperazine ring around it.

  • Asymmetric Catalysis: This cutting-edge approach employs a chiral catalyst to induce stereoselectivity in a reaction that transforms achiral or racemic starting materials into a single enantiomeric product. For example, the asymmetric hydrogenation of a suitably substituted pyrazine or the asymmetric alkylation of a piperazinone precursor using a chiral catalyst could, in principle, afford enantiomerically enriched 2-ethylpiperazine.[1]

Workflow Diagram: Enantioselective Synthesis of a 2-Substituted Piperazine

G cluster_0 Chiral Pool Approach cluster_1 Asymmetric Catalysis Approach Chiral_Precursor Chiral Amino Acid (e.g., L-Alanine) Intermediate_1 Functional Group Interconversion Chiral_Precursor->Intermediate_1 Protection & Activation Intermediate_2 Ring Formation Intermediate_1->Intermediate_2 Cyclization Precursor Formation Final_Product_1 (S)-2-Alkylpiperazine Derivative Intermediate_2->Final_Product_1 Cyclization & Deprotection Achiral_Precursor Achiral/Racemic Starting Material Catalytic_Step Asymmetric Reaction (e.g., Hydrogenation) Achiral_Precursor->Catalytic_Step [Chiral Catalyst] Final_Product_2 Enantioenriched 2-Alkylpiperazine Catalytic_Step->Final_Product_2

Caption: Strategies for stereoselective synthesis of 2-substituted piperazines.

Differential Pharmacology of 2-Ethylpiperazine Enantiomers: An Area Ripe for Exploration

A critical aspect of this technical guide is the examination of the pharmacological differences between the (R)- and (S)-enantiomers of 2-ethylpiperazine. However, a thorough review of the current scientific literature reveals a notable absence of specific studies detailing the in-vitro or in-vivo activities of these individual stereoisomers. This represents a significant knowledge gap and an opportunity for future research.

Despite the lack of direct evidence for 2-ethylpiperazine, we can draw valuable insights from studies on closely related chiral 2-substituted piperazines. For instance, research on stereoisomers of chiral methyl-substituted aryl piperazinium compounds has demonstrated distinct selectivity for α9 and α7 nicotinic acetylcholine receptors.[2][3] This work highlights that even a subtle change in stereochemistry at the C-2 position can have a profound impact on receptor binding and functional activity.[2][3]

Hypothesized Differential Activities:

Based on the known pharmacology of piperazine derivatives, which frequently target central nervous system (CNS) receptors, it is highly probable that the enantiomers of 2-ethylpiperazine will exhibit differential effects on various neurotransmitter systems. Piperazine-containing compounds are known to interact with a range of receptors, including:

  • Dopamine Receptors: Many antipsychotic and antiemetic drugs with a piperazine core modulate dopamine receptor activity. It is conceivable that one enantiomer of 2-ethylpiperazine may show higher affinity or selectivity for a specific dopamine receptor subtype (e.g., D2 or D3) compared to the other.[4][5]

  • Serotonin Receptors: A vast number of antidepressants and anxiolytics are based on the piperazine scaffold and exert their effects through interactions with serotonin (5-HT) receptors. The (R)- and (S)-enantiomers of 2-ethylpiperazine could display different binding profiles and functional activities (agonist, antagonist, or partial agonist) at various 5-HT receptor subtypes.

  • Adrenergic and Histamine Receptors: Piperazine derivatives are also known to interact with adrenergic and histamine receptors, leading to a range of physiological effects. Stereoselectivity in these interactions is a common phenomenon.

The potential for such differential pharmacology underscores the importance of resolving and studying the individual enantiomers of 2-ethylpiperazine. The development of a single-enantiomer drug, or "chiral switch," from a previously racemic mixture can lead to a therapeutic agent with an improved efficacy-to-safety ratio.

Logical Flow: From Racemate to Enantiopure Drug Candidate

G Racemate Racemic 2-Ethylpiperazine Synthesis Resolution Chiral Resolution (Classical or Stereoselective Synthesis) Racemate->Resolution Enantiomers Isolation of (R)- and (S)-Enantiomers Resolution->Enantiomers In_Vitro In-Vitro Screening (Receptor Binding, Functional Assays) Enantiomers->In_Vitro Pharmacological Profiling In_Vivo In-Vivo Studies (Animal Models of Disease) In_Vitro->In_Vivo Promising Candidates Lead_ID Lead Enantiomer Identification In_Vivo->Lead_ID Efficacy & Safety Data Development Preclinical & Clinical Development Lead_ID->Development

Caption: The drug development pathway for chiral piperazines.

Conclusion and Future Directions

The journey of 2-ethylpiperazine from a simple racemic compound to a pair of distinct enantiomers with potentially unique pharmacological properties encapsulates a central theme in modern drug discovery: the critical importance of stereochemistry. While the historical record of its initial discovery is sparse, the principles governing its synthesis and enantiomeric resolution are well-established and continue to evolve.

The most significant takeaway for researchers and drug development professionals is the untapped potential that lies within the individual enantiomers of 2-ethylpiperazine. The current lack of specific pharmacological data for the (R)- and (S)-forms presents a clear and compelling opportunity for further investigation. Future research should focus on:

  • Systematic Pharmacological Profiling: A comprehensive screening of the (R)- and (S)-enantiomers against a broad panel of CNS and other relevant biological targets is essential to elucidate their individual pharmacological profiles.

  • Development of Efficient Stereoselective Syntheses: While classical resolution is effective, the development of scalable and cost-effective asymmetric syntheses would greatly facilitate the production of enantiomerically pure 2-ethylpiperazine for research and potential therapeutic development.

  • In-Vivo Efficacy and Safety Studies: Following promising in-vitro findings, rigorous in-vivo studies in relevant animal models will be necessary to determine the therapeutic potential and safety profiles of each enantiomer.

By embracing the stereochemical complexity of 2-ethylpiperazine, the scientific community can unlock new possibilities in the design and development of next-generation therapeutics with enhanced selectivity and improved patient outcomes.

References

  • Andleeb, H., Papke, R. L., Richter, K., Grau, V., Hone, A. J., Kerr, A., McIntosh, J. M., Stokes, C., & Thakur, G. A. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 16(14), 2665-2681. [Link]

  • Gettys, K. E., & Dai, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 384-405. [Link]

  • Andleeb, H., Papke, R. L., Richter, K., Grau, V., Hone, A. J., Kerr, A., McIntosh, J. M., Stokes, C., & Thakur, G. A. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 16(14), 2665–2681. [Link]

  • Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Communications, 57(78), 9993-9996. [Link]

  • Various Authors. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

  • Various Authors. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Various Authors. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3418. [Link]

  • Kumar, A., et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 21(15), 4546-4557. [Link]

  • Kumar, A., et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 21(15), 4546-57. [Link]

Sources

An In-Depth Technical Guide to Chiral Piperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical and pharmacological properties.[1][2] Its incorporation into drug candidates often confers favorable characteristics such as improved aqueous solubility, bioavailability, and the ability to modulate target affinity.[3][4] When chirality is introduced to this scaffold, it unlocks a new dimension of molecular complexity and specificity, allowing for the fine-tuning of interactions with biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, application, and significance of chiral piperazine derivatives. We will explore the critical impact of stereochemistry on pharmacology, detail robust synthetic strategies for accessing enantiomerically pure forms, and present case studies of successful chiral piperazine-based drugs.

Introduction: The Convergence of a Privileged Scaffold and Stereochemistry

The Piperazine Moiety: A Cornerstone in Drug Design

The prevalence of the piperazine scaffold in a wide array of therapeutic agents is not coincidental.[5] Its unique structure offers several advantages:

  • Physicochemical Properties : The two basic nitrogen atoms can be protonated at physiological pH, enhancing water solubility and aiding in formulation and absorption.[3] The substituents on these nitrogens can be easily modified to tune lipophilicity and other key drug-like properties.[2]

  • Pharmacokinetic Modulation : The piperazine ring is a common tool used by medicinal chemists to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1][4]

  • Synthetic Tractability : The chemical reactivity of the two nitrogen atoms facilitates straightforward derivatization, allowing for the construction of large compound libraries for screening or for linking different pharmacophores into a single molecule.[2][6]

  • Structural Rigidity : The stable chair conformation of the piperazine ring provides a predictable, semi-rigid scaffold that helps to properly orient functional groups for optimal interaction with biological targets like enzymes and receptors.[3][4]

The Chirality Imperative: From Racemates to Eutomers

Biological systems—enzymes, receptors, and nucleic acids—are inherently chiral. Consequently, the stereochemistry of a drug molecule can have profound implications for its biological activity.[7][8] The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[8][9]

  • Eutomer vs. Distomer : Often, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects or toxicity.[7][8]

  • Improved Therapeutic Index : By developing a single-enantiomer drug, it is possible to achieve a greater therapeutic window, simpler pharmacological profiles, and potentially reduce drug interactions.[7]

The introduction of a chiral center to the piperazine ring, typically by substitution on a carbon atom, creates stereoisomers that can exhibit distinct binding affinities and functional activities.[10] This stereoselectivity is a critical consideration in modern drug design, driving the demand for robust methods to synthesize enantiomerically pure piperazine derivatives.[7][11]

Synthetic Strategies for Stereochemical Control

Accessing enantiomerically pure chiral piperazines is a key challenge. Several strategic approaches have been developed, each with distinct advantages and applications.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most direct methods involves starting from naturally occurring, enantiomerically pure precursors, such as α-amino acids. A described synthetic route allows for the creation of orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps from α-amino acids.[12] This approach is highly valuable as it directly translates the defined stereochemistry of the starting material to the final piperazine core.

Asymmetric Synthesis: Crafting Chirality

Asymmetric synthesis aims to create the chiral center during the reaction sequence with high stereocontrol.

  • Catalytic Asymmetric Hydrogenation : This is a powerful and efficient method. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with up to 90% enantiomeric excess (ee), which can then be converted to the corresponding chiral piperazines without loss of optical purity.[13] Another advanced method uses Iridium-catalyzed hydrogenation of activated pyrazines to yield a wide range of chiral piperazines with up to 96% ee.[14][15] This latter method is noted for its high enantioselectivity and scalability, demonstrating its practical utility in drug synthesis.[14][15]

Resolution of Racemates

This classical approach involves synthesizing the piperazine derivative as a racemic mixture and then separating the enantiomers.

  • Diastereomeric Salt Formation : This involves reacting the racemic piperazine with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.

  • Kinetic and Dynamic Kinetic Resolution : These methods employ chiral catalysts or enzymes that preferentially react with one enantiomer over the other, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.[15]

The choice of synthetic strategy often depends on the desired substitution pattern, scalability requirements, and the availability of starting materials.

G cluster_0 Strategic Approaches to Chiral Piperazine Synthesis Racemic Racemic Piperazine Mixture Resolution Resolution (e.g., Diastereomeric Salts, Enzymatic) Racemic->Resolution ChiralPool Chiral Pool (e.g., Amino Acids) CPS Chiral Pool Synthesis ChiralPool->CPS Prochiral Prochiral Substrate (e.g., Pyrazine) Asymmetric Asymmetric Synthesis Prochiral->Asymmetric Target Enantiopure Chiral Piperazine Resolution->Target CPS->Target Asymmetric->Target

Overview of primary synthetic routes to enantiopure chiral piperazines.

Case Studies: Chiral Piperazine Derivatives in Drug Discovery

The therapeutic and commercial success of numerous drugs underscores the importance of the chiral piperazine scaffold. The following table highlights several key examples.

Drug NameStereochemistryTherapeutic ClassMechanism of Action / TargetSignificance of Chirality
Levocetirizine (R)-enantiomerAntihistaminePotent and selective inverse agonist of the histamine H1 receptorThe (R)-enantiomer possesses the antihistaminic activity, while the (S)-enantiomer is significantly less active. Use of the single enantiomer avoids potential side effects from the distomer.
(S,S)-Reboxetine (S,S)-enantiomerAntidepressantSelective Norepinephrine Reuptake Inhibitor (NRI)The (S,S)-enantiomer is the more potent and selective NRI compared to other stereoisomers.
Posaconazole Four chiral centersAntifungalInhibitor of sterol 14α-demethylaseThe specific stereochemistry is critical for fitting into the active site of the fungal cytochrome P450 enzyme.
Aripiprazole AchiralAntipsychoticPartial agonist at D2 and 5-HT1A receptors; antagonist at 5-HT2A receptorsWhile aripiprazole itself is achiral, it serves as a prominent example of a piperazine-containing drug where structural modifications led to its unique pharmacological profile.[16]
Vortioxetine (S)-enantiomerAntidepressantSerotonin reuptake inhibitor and modulator of multiple serotonin receptorsThe specific phenylpiperazine structure contributes to its multi-modal mechanism of action.[17]

Experimental Protocols & Characterization

Ensuring the stereochemical integrity of a synthesized chiral piperazine is paramount. This requires robust analytical techniques alongside validated synthetic protocols.

Protocol: Asymmetric Hydrogenation of a Pyrazine Derivative

This protocol is a representative example based on established literature methods for synthesizing chiral piperazines via catalytic hydrogenation.[14][15]

Objective: To synthesize an enantiomerically enriched piperazine from a corresponding pyrazine precursor.

Materials:

  • Pyrazine substrate (1.0 mmol)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor, 0.01 mmol)

  • (S,S)-f-Binaphane (Chiral ligand, 0.022 mmol)

  • Benzyl bromide (Activator, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (Solvent, 5 mL)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, add the pyrazine substrate, [Ir(COD)Cl]₂, and the chiral ligand to a vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the vial and stir for 10 minutes to allow for catalyst formation.

  • Activation: Add the benzyl bromide activator to the reaction mixture.

  • Hydrogenation: Transfer the vial to the high-pressure reactor. Seal the reactor, purge with H₂ gas three times, and then pressurize to 600 psi of H₂.

  • Reaction: Heat the reactor to 60 °C and stir for 24 hours.

  • Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica gel to isolate the chiral piperazine product.

  • Characterization: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Rationale: The iridium complex, when combined with a chiral phosphine ligand like f-Binaphane, forms a chiral catalyst. The pyrazine is activated by alkylation with benzyl bromide, making it more susceptible to reduction. The chiral catalyst then directs the addition of hydrogen across the double bonds stereoselectively, resulting in an enantiomerically enriched product.[15]

Characterization: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (ee) of the synthesized chiral piperazine.

Methodology:

  • Column: A chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, etc.) is selected based on screening for the specific compound class.

  • Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds like piperazines.

  • Detection: UV detector set at a wavelength where the compound has strong absorbance.

  • Procedure:

    • Prepare a standard solution of the racemic piperazine to determine the retention times of both enantiomers.

    • Prepare a solution of the synthesized, enantiomerically enriched sample.

    • Inject both samples onto the HPLC system.

    • Integrate the peak areas for both enantiomers in the chromatograms.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Self-validating workflow for synthesis and quality control of chiral piperazines.

Future Perspectives and Conclusion

The chiral piperazine scaffold is set to remain a highly valuable motif in drug discovery. Future research will likely focus on the development of even more efficient, sustainable, and versatile stereoselective synthetic methods. As our understanding of complex diseases and their biological targets grows, the ability to fine-tune molecular architecture with the precision offered by chiral piperazines will be indispensable. The strategic application of stereochemistry to this privileged scaffold provides a robust platform for designing the next generation of safer and more effective medicines.

References

  • Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
  • Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
  • Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
  • Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.
  • Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
  • Title: The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery.
  • Title: The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets.
  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Title: Stereoselectivity of drug-receptor interactions.
  • Title: Stereochemistry in Drug Action.
  • Title: Stereoselectivity in Drug Action and Disposition: An Overview.
  • Title: The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.
  • Title: Stereoselectivity of drug-receptor interactions.
  • Title: Stereospecificity – Knowledge and References.
  • Title: Application of Chiral Piperidine Scaffolds in Drug Design.
  • Title: The medicinal chemistry of piperazines: A review.
  • Title: Application of Chiral Piperidine Scaffolds in Drug Design.
  • Title: Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • Title: The medicinal chemistry of piperazines: A review.
  • Title: Piperazine.
  • Title: The Role of Piperazine Derivatives in Modern Drug Discovery.

Sources

Navigating the Chiral Landscape: A Technical Guide to the Safe Handling of (R)-2-Ethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for (R)-2-Ethyl-piperazine, a chiral building block of significant interest in contemporary drug discovery and development. Recognizing the audience of experienced researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a synthesized perspective grounded in the principles of chemical reactivity, risk assessment, and best laboratory practices, with a critical eye toward the implications of its chirality. While specific toxicological data for the (R)-enantiomer is limited, this guide establishes a robust safety framework by leveraging data from the racemic mixture and structurally related piperazine derivatives.

Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical properties.

IdentifierValueSource
Chemical Name (R)-2-EthylpiperazineN/A
CAS Number 393781-72-1[1]
Molecular Formula C₆H₁₄N₂[1][2]
Molecular Weight 114.19 g/mol [1]
Predicted Boiling Point 169.5 ± 8.0 °C[1]
Predicted Density 0.839 ± 0.06 g/cm³[1]
Predicted pKa 9.31 ± 0.40[2]

Hazard Identification and GHS Classification

While a specific Safety Data Sheet for (R)-2-Ethylpiperazine is not widely available, the GHS classification for the racemic 2-Ethylpiperazine and the dihydrochloride salt of the (R)-enantiomer provide a strong basis for a conservative risk assessment.

GHS Classification for 2-Ethylpiperazine (Racemate): [3]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.

GHS Classification for (R)-2-Ethylpiperazine Dihydrochloride: [4]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.

Based on these classifications, (R)-2-Ethylpiperazine should be handled as a hazardous substance that can cause significant irritation to the skin, eyes, and respiratory system, and is harmful if ingested, inhaled, or absorbed through the skin.[2]

The Criticality of Chirality in Safety Assessment

In drug development, the stereochemistry of a molecule can have profound implications for its pharmacological activity and toxicological profile. While specific data on the differential toxicity of the (R) and (S) enantiomers of 2-ethylpiperazine is not available, it is a critical consideration for any research program. The interaction of a chiral molecule with biological systems (enzymes, receptors, etc.), which are themselves chiral, can lead to enantiomer-specific effects. Therefore, it is prudent to assume that the toxicological profile of the racemate may not fully represent the hazards of the pure enantiomer. Researchers should be vigilant for any unexpected biological responses when working with the pure (R)-enantiomer.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount.

Engineering Controls
  • Fume Hood: All handling of (R)-2-Ethylpiperazine, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and a critical barrier between the researcher and the chemical.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for (R)-2-Ethylpiperazine Eye_Protection Eye and Face Protection Goggles Chemical safety goggles (ANSI Z87.1 or equivalent) Eye_Protection->Goggles Face_Shield Face shield (in addition to goggles for splash hazard) Eye_Protection->Face_Shield Hand_Protection Hand Protection Gloves Nitrile or neoprene gloves (check manufacturer's compatibility data) Hand_Protection->Gloves Body_Protection Body Protection Lab_Coat Chemical-resistant lab coat Body_Protection->Lab_Coat Apron Chemical-resistant apron (for larger quantities or splash risk) Body_Protection->Apron Respiratory_Protection Respiratory Protection Respirator Air-purifying respirator with organic vapor cartridges (if engineering controls are insufficient or for emergency response) Respiratory_Protection->Respirator

Caption: PPE Selection Workflow for (R)-2-Ethylpiperazine.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[5]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Transfers: Use appropriate tools (e.g., spatulas, syringes) for transfers to minimize the generation of dust or aerosols.

  • Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.

  • Light and Heat: Protect from direct sunlight and heat sources.[2]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills

Spill_Response Start Spill of (R)-2-Ethylpiperazine Occurs Evacuate Evacuate immediate area and alert others Start->Evacuate Assess Assess the spill size and risk Evacuate->Assess Small_Spill Small Spill Assess->Small_Spill Large_Spill Large Spill Assess->Large_Spill Absorb Absorb with inert material (e.g., vermiculite, sand) Small_Spill->Absorb Personnel are trained and have appropriate PPE Contact_EHS Contact Emergency Services / EHS Large_Spill->Contact_EHS or if personnel are not equipped to handle Collect Collect absorbed material into a sealed container for disposal Absorb->Collect Decontaminate Decontaminate the area with a suitable solvent and then soap and water Collect->Decontaminate Ventilate Ensure area is well-ventilated Decontaminate->Ventilate

Caption: Spill Response Workflow.

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Hazardous Combustion Products: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

  • Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

All waste containing (R)-2-Ethylpiperazine must be handled as hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed containers.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

(R)-2-Ethylpiperazine is a valuable chiral intermediate with a manageable, yet significant, hazard profile. A thorough understanding of its properties, coupled with stringent adherence to the engineering controls, personal protective equipment, and handling protocols outlined in this guide, is essential for its safe utilization in the research and development of new medicines. The absence of enantiomer-specific toxicological data underscores the need for a cautious and conservative approach to safety. As with all chemicals in a research setting, a dynamic risk assessment should be a continuous process, adapting to new information and the specific experimental context.

References

  • 2-HYDROXY ETHYL PIPERAZINE. (2023-09-21). (URL: [Link])

  • Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98% - Cole-Parmer. (URL: [Link])

  • N-ethyl piperazine - ChemBK. (URL: [Link])

  • 2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem - NIH. (URL: [Link])

Sources

Thermochemical Properties of Substituted Piperazines: From Fundamental Principles to Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] Its unique physicochemical properties, conferred by the two opposing nitrogen atoms, enhance aqueous solubility, bioavailability, and target affinity.[1] A deep understanding of the thermochemical properties of substituted piperazines is therefore not merely an academic exercise but a critical component of rational drug design and development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key thermochemical parameters, the experimental and computational methodologies used for their determination, and the profound impact of these properties on the journey from a lead compound to a viable therapeutic agent. We will explore the causality behind experimental choices and demonstrate how a thorough thermochemical characterization can de-risk development, optimize formulations, and ultimately lead to safer and more effective medicines.

The Significance of Thermochemistry in Piperazine Drug Development

The success of a drug candidate is intrinsically linked to its thermodynamic profile. Properties such as enthalpy of formation dictate molecular stability, while phase change enthalpies (fusion, sublimation) govern physical state, solubility, and formulation strategies. Furthermore, the thermodynamics of drug-target interactions, directly measured by techniques like Isothermal Titration Calorimetry (ITC), provide invaluable insights into the forces driving binding affinity and selectivity.[3][[“]][5] For piperazine derivatives, these considerations are paramount. The ability to tune the molecule's properties by modifying substituents on the piperazine core allows medicinal chemists to optimize not just pharmacological activity but also the critical drug-like attributes governed by thermochemistry.

This guide is structured to build from fundamental principles to practical application, covering:

  • Core Thermochemical Properties: Defining the essential parameters for piperazine derivatives.

  • The Role of Substituents: How chemical modifications modulate thermochemical behavior.

  • Experimental Characterization: Detailed protocols for key analytical techniques.

  • Computational Prediction: The role of in-silico methods as a complementary tool.

  • Application in Drug Discovery: Integrating thermochemical data into the development pipeline.

Core Thermochemical Properties of Substituted Piperazines

A quantitative understanding of a molecule's energetic landscape is built upon several key thermochemical properties.

PropertySymbolDefinition & Significance in Drug Development
Enthalpy of Formation ΔfH°The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the intrinsic thermodynamic stability of the piperazine derivative.
Enthalpy of Combustion ΔcH°The heat released during the complete combustion of one mole of the substance. It is a primary experimental route for accurately determining the standard enthalpy of formation.[6][7][8]
Enthalpy of Sublimation ΔsubH°The heat required to transform one mole of a substance from the solid to the gaseous state. This value reflects the strength of intermolecular forces in the crystal lattice and is crucial for converting solid-state thermochemical data to the gas phase for computational comparisons.[9][10][11]
Enthalpy of Fusion ΔfusH°The heat absorbed to melt one mole of a solid into a liquid at its melting point. Along with the melting point, it influences solubility and is a key parameter in preformulation studies for identifying polymorphs.[9]
Enthalpy of Vaporization ΔvapH°The heat required to transform one mole of a substance from the liquid to the gaseous state. It is related to the compound's volatility and boiling point.[12]
Heat Capacity C_pThe amount of heat needed to raise the temperature of one mole of a substance by one degree. This data is essential for process safety assessments and for correcting other thermochemical measurements to different temperatures.
Enthalpy of Solution ΔsolHThe heat change when one mole of a solute dissolves in a solvent. It provides direct information on solubility behavior and solute-solvent interactions, which is critical for formulation and biopharmaceutical studies.[13]
Enthalpy of Absorption ΔabsHThe heat change associated with the absorption of a gas (like CO₂) into a solution containing the piperazine derivative. While highly relevant for industrial applications like carbon capture, the underlying principles of intermolecular interactions are also informative for drug development.[14][15][16]

The Influence of Substituents on Thermochemical Behavior

The strategic placement of substituents on the piperazine ring is the primary tool for modulating its properties. The resulting changes in thermochemical data are not random but are governed by predictable physicochemical principles.

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, fluoro) can alter the basicity of the piperazine nitrogens and affect intramolecular and intermolecular interactions. Conversely, electron-donating groups (e.g., alkyl) can have the opposite effect.

  • Steric Hindrance: Bulky substituents can disrupt efficient crystal packing, often leading to lower melting points and potentially altered sublimation enthalpies. They can also restrict the conformational flexibility of the piperazine ring, which typically exists in a chair conformation.[17]

  • Hydrogen Bonding: The introduction of hydrogen bond donors (-OH, -NH) or acceptors (carbonyls) dramatically increases intermolecular forces. This typically results in higher melting points, greater enthalpies of sublimation, and modified solubility profiles.

  • Molecular Size and Shape: Increasing molecular weight and surface area generally leads to stronger van der Waals forces, increasing the energy required for phase transitions. Ring expansions, such as moving from piperazine to homopiperazine, can significantly decrease thermal stability.[18]

Experimental Methodologies for Thermochemical Characterization

Acquiring high-quality experimental data is the bedrock of thermochemical analysis. The choice of technique is dictated by the specific property being measured.

Combustion Calorimetry: For Enthalpy of Formation

This is the gold standard for determining the enthalpy of formation of organic compounds. The underlying principle is that the heat of a reaction (combustion) can be measured precisely, and through Hess's Law, the enthalpy of formation of the reactant can be calculated using the known enthalpies of formation of the products (CO₂, H₂O, N₂).

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet (0.5-1.0 g) of the substituted piperazine is placed in a crucible inside the calorimetric bomb. A fuse wire is positioned to contact the sample.

  • Bomb Sealing & Pressurization: A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with ~3 MPa of pure oxygen.[19]

  • Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

  • Ignition & Data Acquisition: The sample is ignited via the fuse wire. The temperature of the surrounding water is meticulously recorded as a function of time until it reaches a final, stable value.

  • Analysis of Products: The bomb is depressurized, and the gaseous and liquid contents are analyzed to confirm complete combustion and to quantify the amounts of nitric acid and other side products formed.

  • Calculation: The total heat released is calculated from the temperature change and the pre-determined energy equivalent of the calorimeter. Corrections are applied for the fuse ignition, acid formation, and deviations from standard state to determine the standard enthalpy of combustion (ΔcH°).[19] From this, the standard enthalpy of formation (ΔfH°) is calculated.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep1 Weigh Sample Pellet Prep2 Position Fuse Wire Prep1->Prep2 Prep3 Add Water to Bomb Prep2->Prep3 Prep4 Seal & Pressurize with O2 Prep3->Prep4 Run1 Equilibrate in Calorimeter Prep4->Run1 Run2 Ignite Sample Run1->Run2 Run3 Record Temperature Change Run2->Run3 Ana1 Analyze Gaseous & Liquid Products Run3->Ana1 Ana2 Calculate Total Heat Release Ana1->Ana2 Ana3 Apply Corrections Ana2->Ana3 Ana4 Determine ΔcH° & ΔfH° Ana3->Ana4

Workflow for Combustion Calorimetry.
Differential Scanning Calorimetry (DSC): For Phase Transitions and Heat Capacity

DSC is a versatile thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is exceptionally useful for determining melting points, enthalpies of fusion, and identifying polymorphic transitions.[20][21]

Experimental Protocol: Measuring Enthalpy of Fusion (ΔfusH°)

  • Sample Preparation: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, typically a linear heating ramp (e.g., 5-10 °C/min) that brackets the expected melting point. The cell is purged with an inert gas (e.g., nitrogen).

  • Data Acquisition: The instrument heats the sample and reference, continuously measuring the differential heat flow. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis: The melting point (T_m) is typically determined as the onset or peak temperature of the endotherm. The area under the peak is integrated, which is directly proportional to the enthalpy of fusion (ΔfusH°). The instrument is calibrated using a standard of known melting point and enthalpy (e.g., Indium).

G Prep Seal 2-5mg Sample in Aluminum Pan Setup Place Sample & Reference in DSC Cell Prep->Setup Program Apply Linear Temperature Ramp Setup->Program Acquire Record Differential Heat Flow vs. Temp Program->Acquire Analyze Integrate Endothermic Peak to get ΔfusH° Acquire->Analyze Calibrate Calibrate with Indium Standard Calibrate->Analyze for accuracy

Experimental Workflow for DSC.
Vapor Pressure Measurement: For Enthalpy of Sublimation/Vaporization

The enthalpies of sublimation and vaporization are derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. Various methods exist, including static, effusion, and transpiration (gas saturation) techniques.[22]

Experimental Protocol: Gas Saturation Method

  • Setup: A sample of the substituted piperazine is packed into a thermostated column. A precisely controlled flow of an inert carrier gas (e.g., nitrogen) is passed through the sample bed.

  • Saturation: The experimental conditions (temperature, gas flow rate) are controlled to ensure the carrier gas becomes fully saturated with the sample's vapor.

  • Collection: The vapor-saturated gas stream is passed through a cold trap or a suitable absorbent to collect the transported sample.

  • Quantification: The total volume of carrier gas passed is measured, and the mass of the collected sample is determined gravimetrically or by chromatography.

  • Calculation: The partial pressure of the substance at that temperature is calculated from the collected mass and gas volume.

  • Temperature Dependence: The experiment is repeated at several different temperatures. The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (1/T). The slope of this line is equal to -ΔsubH°/R (where R is the gas constant), allowing for the determination of the enthalpy of sublimation.

G InertGas Inert Gas Source FlowControl Mass Flow Controller InertGas->FlowControl SampleCell Thermostated Sample Cell FlowControl->SampleCell Collection Cold Trap or Absorbent SampleCell->Collection Quantify Quantify Mass (Gravimetry/GC) Collection->Quantify Plot Plot ln(P) vs 1/T Calculate ΔsubH° Quantify->Plot

Gas Saturation Method Workflow.

Computational Thermochemistry: A Predictive Framework

Alongside experimental work, computational chemistry provides a powerful, predictive tool for estimating thermochemical properties. Methods based on quantum mechanics, such as Density Functional Theory (DFT) and high-level composite methods (G3MP2, G4MP2), can calculate gas-phase enthalpies of formation with increasing accuracy.[14][15][23]

Typical Computational Workflow

  • Structure Optimization: The 3D geometry of the substituted piperazine is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • Single-Point Energy: A more accurate, high-level energy calculation is often performed on the optimized geometry.

  • Atomization or Isodesmic Reactions: The gas-phase enthalpy of formation is calculated by subtracting the energies of the constituent atoms from the molecule's energy or, more accurately, by using balanced isodesmic reactions where bond types are conserved.

  • Solvation Modeling: To predict properties in solution, continuum solvation models (like SM8T) or models with explicit solvent molecules (ESS) are applied to account for solute-solvent interactions.[14][15][24]

G Input Input Molecular Structure Opt Geometry Optimization (e.g., DFT B3LYP) Input->Opt Freq Frequency Calculation Opt->Freq SPE High-Level Single Point Energy Opt->SPE Thermo Calculate Gas-Phase Enthalpy of Formation Freq->Thermo Thermal Corrections SPE->Thermo Solv Apply Solvation Model (Optional) Thermo->Solv Output Predict ΔfH°, ΔsolH° Thermo->Output Solv->Output

General Workflow for Computational Thermochemistry.

Integrating Thermochemical Data in Drug Discovery

Thermochemical data is not an endpoint but a critical input for decision-making throughout the drug development pipeline.[25]

Drug Development StageKey Thermochemical PropertyApplication & Rationale
Hit-to-Lead / Lead Optimization Binding Enthalpy (ΔH_binding), Free Energy (ΔG), Entropy (ΔS) from ITCTo understand the driving forces of drug-target interaction. Optimizing for favorable (more negative) enthalpy is often linked to higher specificity and better drug-like properties, a concept known as "enthalpic efficiency".[3][5]
Preformulation Melting Point (T_m), Enthalpy of Fusion (ΔfusH°), Enthalpy of Solution (ΔsolH)To screen for and characterize polymorphs, assess physical stability, and predict solubility. This data guides the selection of the optimal solid form for development.[13]
Process Chemistry & Scale-Up Enthalpy of Formation (ΔfH°), Heat Capacity (C_p)To assess the thermal stability and potential hazards of synthetic intermediates and the final active pharmaceutical ingredient (API). Essential for ensuring safe manufacturing processes.
Formulation Development Enthalpy of Solution (ΔsolH)To guide the selection of excipients and solvent systems for creating a stable drug product with the desired release profile and bioavailability.

Reference Data for Piperazine

The following table provides selected experimental thermochemical data for the parent piperazine molecule, serving as a baseline for evaluating substituted derivatives.

PropertyValueUnitsSource
Enthalpy of Formation (solid)-53.9 ± 1.3kJ/mol[26]
Enthalpy of Formation (gas)19.2 ± 1.3kJ/mol[26]
Enthalpy of Combustion (solid)-2832.9 ± 1.2kJ/mol[26]
Enthalpy of Sublimation65.2kJ/mol[9]
Enthalpy of Fusion22.1kJ/mol[9]
Melting Point381.8K[9]

Conclusion

The thermochemical characterization of substituted piperazines is an indispensable component of modern drug discovery. A synergistic approach, combining precise experimental measurements from techniques like calorimetry with the predictive power of computational chemistry, provides a comprehensive understanding of a molecule's energetic properties. This knowledge empowers scientists to make data-driven decisions, from the rational design of ligands with optimal binding thermodynamics to the development of stable and efficacious drug formulations. By embracing these principles, the scientific community can more efficiently navigate the complexities of drug development and accelerate the delivery of novel piperazine-based therapies to patients.

References

  • Vertex AI Search. (n.d.). Thermodynamic Studies for Drug Design and Screening - PMC - NIH.
  • ACS Publications. (n.d.). Vapor Pressure Measurements of Bis(hydroxyethyl)piperazine and Tris(hydroxyethyl)ethylenediamine | Journal of Chemical & Engineering Data.
  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?
  • NIH. (2022, February 28). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC.
  • ACS Publications. (2022, February 28). Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature | The Journal of Physical Chemistry B.
  • PubMed. (n.d.). The use of thermodynamic and kinetic data in drug discovery: decisive insight or increasing the puzzlement?
  • NIST. (n.d.). Piperazine - NIST WebBook.
  • NPL. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
  • European Pharmaceutical Review. (2007, November 23). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!
  • ScienceDirect. (n.d.). Liquid heat capacity of the solvent system (piperazine + n-methyldiethanolamine + water).
  • ResearchGate. (n.d.). (PDF) The application of thermodynamic methods in drug design.
  • SGTE. (n.d.). Thermochemistry methods.
  • ACS Publications. (2023, November 21). Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study” | Industrial & Engineering Chemistry Research.
  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
  • NIH. (n.d.). Piperazine | C4H10N2 | CID 4837 - PubChem.
  • NIST. (n.d.). Piperazine - NIST WebBook.
  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs.
  • MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • ResearchGate. (n.d.). Vapor pressure measurement for aqueous Methyldiethanolamine mixed with Piperazine and ionic liquids.
  • NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC.
  • ResearchGate. (n.d.). Heat of absorption of CO2 in aqueous ammonia, piperazine solutions and their mixtures | Request PDF.
  • ResearchGate. (n.d.). Combustion Calorimetry.
  • NIH. (n.d.). Corrections to standard state in combustion calorimetry: an update and a web-based tool.
  • ResearchGate. (n.d.). Combustion Calorimetry.
  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review.
  • ResearchGate. (2022, February 12). (PDF) Modeling Differential Enthalpy of Absorption of CO 2 with Piperazine as a Function of Temperature.
  • NIH. (n.d.). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter.
  • PubMed. (n.d.). Application of solution calorimetry in pharmaceutical and biopharmaceutical research.
  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.

Sources

Methodological & Application

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantioselective Synthesis of (R)-2-Ethyl-piperazine

The piperazine scaffold is a privileged structural motif frequently encountered in pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties.[1][2] Enantiomerically pure substituted piperazines, such as this compound, are of particular interest as they allow for precise three-dimensional interactions with biological targets, often leading to improved efficacy and reduced off-target effects. The development of robust and scalable enantioselective syntheses for these building blocks is therefore a critical endeavor in modern drug discovery and development. This application note provides a detailed protocol for the synthesis of this compound, leveraging a strategy that begins with a readily available chiral precursor, (R)-α-aminobutyric acid.

Synthetic Strategy: A Chiral Pool Approach

The chosen synthetic route employs a "chiral pool" strategy, starting from the enantiomerically pure amino acid, (R)-α-aminobutyric acid. This approach is advantageous as the stereocenter is established from the outset, obviating the need for a separate chiral resolution or an asymmetric catalyst, which can simplify the procedure and reduce costs.[3][4] The overall strategy involves the initial protection of the amino acid, followed by a series of transformations to construct the piperazine ring, and concluding with the deprotection of the final product.

The key steps in this synthesis are:

  • Protection of the starting amino acid: The amino and carboxylic acid functionalities of (R)-α-aminobutyric acid are protected to prevent unwanted side reactions.

  • Reduction of the carboxylic acid: The protected carboxylic acid is reduced to a primary alcohol.

  • Activation of the alcohol: The resulting alcohol is converted into a good leaving group, typically a tosylate or mesylate.

  • Introduction of the second nitrogen atom: A nucleophilic substitution reaction with a suitably protected ethylenediamine derivative introduces the remaining nitrogen atoms of the piperazine ring.

  • Intramolecular cyclization: The piperazine ring is formed via an intramolecular nucleophilic substitution.

  • Deprotection: The protecting groups are removed to yield the final product, this compound.

Below is a diagram illustrating the conceptual workflow of this synthetic approach.

G cluster_0 Synthesis Workflow A Start: (R)-α-aminobutyric acid B Protection of Amino and Carboxyl Groups A->B Step 1 C Selective Reduction of Carboxylic Acid B->C Step 2 D Activation of Primary Alcohol C->D Step 3 E Nucleophilic Substitution with Protected Ethylenediamine D->E Step 4 F Intramolecular Cyclization to form Piperazine Ring E->F Step 5 G Deprotection F->G Step 6 H Final Product: this compound G->H

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for researchers with a working knowledge of synthetic organic chemistry techniques. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
(R)-α-aminobutyric acidC₄H₉NO₂103.1210.0 g0.097
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2523.3 g0.107
Sodium bicarbonate (NaHCO₃)NaHCO₃84.0116.3 g0.194
DioxaneC₄H₈O₂88.11100 mL-
WaterH₂O18.02100 mL-
Ethyl chloroformateC₃H₅ClO₂108.5210.3 mL0.107
N-Methylmorpholine (NMM)C₅H₁₁NO101.1511.8 mL0.107
Sodium borohydride (NaBH₄)NaBH₄37.837.3 g0.194
Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6520.4 g0.107
PyridineC₅H₅N79.1050 mL-
N-Benzylethylene-1,2-diamineC₉H₁₄N₂150.2216.1 g0.107
Potassium carbonate (K₂CO₃)K₂CO₃138.2129.6 g0.214
Acetonitrile (MeCN)C₂H₃N41.05250 mL-
Palladium on carbon (10% Pd/C)Pd/C-1.0 g-
Methanol (MeOH)CH₄O32.04200 mL-
Hydrogen gas (H₂)H₂2.021 atm-
Hydrochloric acid (HCl)HCl36.46As needed-
Step-by-Step Procedure

Step 1: N-Boc Protection of (R)-α-aminobutyric acid

  • Dissolve (R)-α-aminobutyric acid (10.0 g, 0.097 mol) in a mixture of dioxane (100 mL) and water (100 mL) in a 500 mL round-bottom flask.

  • Add sodium bicarbonate (16.3 g, 0.194 mol) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (23.3 g, 0.107 mol) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (R)-2-(tert-butoxycarbonylamino)butanoic acid as a colorless oil.

Step 2: Reduction to (R)-tert-butyl (1-hydroxybutan-2-yl)carbamate

  • Dissolve the N-Boc protected amino acid from Step 1 in anhydrous THF (100 mL) under a nitrogen atmosphere and cool to -15 °C.

  • Add N-methylmorpholine (11.8 mL, 0.107 mol) followed by the dropwise addition of ethyl chloroformate (10.3 mL, 0.107 mol), maintaining the temperature below -10 °C.

  • Stir the resulting mixed anhydride for 30 minutes at -15 °C.

  • In a separate flask, dissolve sodium borohydride (7.3 g, 0.194 mol) in water (50 mL) and cool to 0 °C.

  • Slowly add the mixed anhydride solution to the sodium borohydride solution, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by flash chromatography to yield the desired amino alcohol.

Step 3: O-Tosylation of the Amino Alcohol

  • Dissolve the amino alcohol from Step 2 in pyridine (50 mL) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (20.4 g, 0.107 mol) portion-wise.

  • Stir the reaction at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic extracts with 1 M HCl (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the tosylated intermediate.

Step 4 & 5: Cyclization to form the Protected Piperazine

  • Dissolve the tosylated intermediate in acetonitrile (250 mL).

  • Add N-benzylethylene-1,2-diamine (16.1 g, 0.107 mol) and potassium carbonate (29.6 g, 0.214 mol).

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield (R)-1-benzyl-4-(tert-butoxycarbonyl)-2-ethylpiperazine.

Step 6: Deprotection to this compound

  • Dissolve the protected piperazine from Step 5 in methanol (200 mL).

  • Add 10% palladium on carbon (1.0 g).

  • Subject the mixture to hydrogenation at atmospheric pressure (balloon) for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate in vacuo. The resulting intermediate is the N-Boc protected (R)-2-ethylpiperazine.

  • Dissolve the residue in a 4 M solution of HCl in dioxane and stir at room temperature for 4 hours.

  • Concentrate the mixture in vacuo to yield this compound dihydrochloride as a white solid. The free base can be obtained by neutralization with a suitable base.

G cluster_1 Detailed Synthetic Pathway Start (R)-α-aminobutyric acid Boc_Protection N-Boc Protection (Boc)₂O, NaHCO₃ Start->Boc_Protection Reduction Reduction to Alcohol EtOCOCl, NMM then NaBH₄ Boc_Protection->Reduction Tosylation O-Tosylation TsCl, Pyridine Reduction->Tosylation Cyclization Cyclization N-Benzylethylenediamine, K₂CO₃ Tosylation->Cyclization Debenzylation Hydrogenolysis H₂, Pd/C Cyclization->Debenzylation Boc_Deprotection Boc Deprotection HCl in Dioxane Debenzylation->Boc_Deprotection Final_Product This compound Boc_Deprotection->Final_Product

Caption: Reaction scheme for the synthesis of this compound.

Characterization

The final product and all intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the compounds at each step.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

The expected enantiomeric excess for this synthesis, when carried out with high-fidelity transformations, should be >98%.

Safety Precautions

  • Reagents: Many of the reagents used in this synthesis are corrosive, flammable, or toxic. Handle them with appropriate care in a fume hood.

  • Reactions: Some reactions may be exothermic. Monitor the temperature and use appropriate cooling baths. Hydrogenation should be carried out behind a blast shield.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or loss during workup.Ensure complete dissolution of the amino acid. Check the pH carefully during acidification and perform thorough extractions.
Incomplete reduction in Step 2Inactive NaBH₄ or insufficient reagent.Use fresh NaBH₄. Consider increasing the molar excess of the reducing agent.
Low yield in cyclization (Step 4 & 5)Inefficient intramolecular cyclization.Ensure anhydrous conditions. Consider a higher boiling point solvent like DMF to increase the reaction rate.
Incomplete deprotection in Step 6Inactive catalyst or insufficient reaction time.Use fresh Pd/C catalyst. Increase the reaction time or hydrogen pressure for the hydrogenolysis. Ensure the HCl solution for Boc deprotection is fresh.

Conclusion

This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of this compound. By starting from a readily available chiral amino acid, this method offers a practical and scalable route to this valuable building block for pharmaceutical research and development. The detailed step-by-step procedure, coupled with troubleshooting guidance, aims to enable researchers to successfully implement this synthesis in their laboratories.

References

  • Soapy, D. J., et al. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Zhang, Z., et al. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 2021.
  • Lindsley, C. W., and O'Reilly, M. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access, 2012.
  • Zhang, Z., et al. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 2021.
  • Kang, K. M., et al.
  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Wang, D., et al. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
  • Stoltz, B. M., et al. Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • O'Brien, P., et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 2016.
  • Kokotos, G., et al.
  • Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007.
  • Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride. Benchchem.
  • Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethyl-4-methylpiperidine. Benchchem.
  • Bella, M., et al. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 2023.
  • Schafer, L. L., et al. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 2016.
  • Yokoshima, S., et al. Asymmetric synthesis of 2-arylpiperazines.
  • Yokoshima, S., et al. Asymmetric synthesis of 2-arylpiperazines. PubMed, 2014.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

Sources

Chiral resolution of racemic 2-ethylpiperazine using tartaric acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the diastereomeric salt crystallization of racemic 2-ethylpiperazine, a critical process for isolating the stereochemically pure enantiomers required in advanced pharmaceutical synthesis.

Introduction: The Significance of Chiral 2-Ethylpiperazine

Chirality is a fundamental property in medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its therapeutic efficacy and toxicological profile.[1][2] Chiral piperidine scaffolds are privileged structures found in a vast number of pharmaceuticals, making the synthesis of enantiomerically pure piperidine derivatives a critical endeavor in drug discovery.[3][4][5] Racemic 2-ethylpiperazine, a readily available synthetic precursor, is a mixture of two non-superimposable mirror images (enantiomers). While these enantiomers share identical physical properties in an achiral environment, they often exhibit profoundly different biological activities.

A prominent example of the importance of chiral 2-ethylpiperazine is in the synthesis of Levocetirizine, the active (R)-enantiomer of cetirizine.[6][7][8] Levocetirizine is a potent second-generation antihistamine where the therapeutic activity resides in a single enantiomer. Consequently, obtaining enantiomerically pure building blocks like (R)- or (S)-2-ethylpiperazine is not merely an academic exercise but a crucial step for producing safer and more effective medicines.[9]

This application note provides a comprehensive guide to the chiral resolution of racemic 2-ethylpiperazine using tartaric acid, a classic, cost-effective, and scalable method.[10][11] The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying principles and practical insights required for successful implementation.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by standard methods, into a pair of diastereomers, which have distinct physical properties.[12][13] The process is governed by a straightforward acid-base reaction:

  • Reaction: A racemic mixture of a base, in this case, (R/S)-2-ethylpiperazine, is reacted with a single, pure enantiomer of a chiral acid, such as L-(+)-tartaric acid.[1][14]

  • Formation of Diastereomers: This reaction yields a mixture of two diastereomeric salts: [(R)-2-ethylpiperazine]·[(L)-tartrate] and [(S)-2-ethylpiperazine]·[(L)-tartrate].

  • Difference in Physical Properties: Unlike the original enantiomers, these two diastereomeric salts are not mirror images. Their different three-dimensional structures result in distinct physical properties, most critically, different solubilities in a given solvent system.[15][16]

  • Separation: By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature, cooling rate), one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution.[17][18] This solid can then be separated by simple filtration.

  • Liberation: The desired enantiomer of 2-ethylpiperazine is then recovered, or "liberated," from the isolated diastereomeric salt by treatment with a base, which neutralizes the tartaric acid resolving agent.[2][19]

G cluster_reactants Reactants cluster_products Diastereomeric Salt Mixture cluster_separation Separation by Fractional Crystallization racemate Racemic (R/S)-2-Ethylpiperazine salt1 (R)-Amine · (L)-Acid Salt (Less Soluble) racemate->salt1 + salt2 (S)-Amine · (L)-Acid Salt (More Soluble) racemate->salt2 agent Chiral Resolving Agent (L-Tartaric Acid) agent->salt1 agent->salt2 solid Solid Crystals salt1->solid Preferentially Crystallizes liquid Mother Liquor salt2->liquid Remains in Solution

Figure 1: Mechanism of diastereomeric salt formation and separation.

Screening for Optimal Resolution Conditions

The success of a chiral resolution is highly dependent on the experimental conditions. A preliminary screening process is crucial to identify the optimal parameters that provide the highest yield and enantiomeric excess (ee%).[14] The selection of a resolving agent and solvent system is often empirical, and small-scale trials are highly recommended before proceeding to a larger scale.[20]

Key Parameters to Screen:

  • Chiral Resolving Agent: While L-(+)-tartaric acid is used to isolate the (R)-amine, D-(-)-tartaric acid can be used to isolate the (S)-enantiomer.[14] Derivatives such as O,O'-Dibenzoyl-L-tartaric acid (DBTA) can also be screened as they sometimes form salts with better crystallinity.[2]

  • Solvent System: The solvent dictates the solubility difference between the diastereomeric salts.[17] A good solvent system is one where one salt is sparingly soluble while the other remains in solution. Common solvents to screen include water, methanol, ethanol, isopropanol, and aqueous mixtures.

  • Molar Ratio: The stoichiometry between the racemic amine and the resolving agent is critical. Ratios of 0.5, 1.0, and 1.2 equivalents of tartaric acid to the racemic 2-ethylpiperazine should be tested.[15]

ParameterScreening VariablesRationale
Resolving Agent L-(+)-Tartaric Acid, D-(-)-Tartaric AcidTo target the desired (R) or (S) enantiomer, respectively.
Solvent Water, Methanol, Ethanol, Isopropanol, Acetone, Water/Alcohol mixturesTo find the largest solubility difference between the two diastereomeric salts.
Molar Ratio (Acid:Amine) 0.5:1, 1.0:1, 1.2:1To optimize the yield and purity of the crystallized salt.
Temperature Room Temperature, 0 °C, -20 °CTo control the rate of crystallization and final yield.

Experimental Workflow and Protocols

The overall process involves three main stages: formation and isolation of the diastereomeric salt, liberation of the free amine, and analytical verification of the outcome.

G start Racemic (±)-2-Ethylpiperazine step1 Step 1: Diastereomeric Salt Formation - Add L-(+)-Tartaric Acid - Dissolve in suitable solvent (e.g., aq. Ethanol) - Heat to dissolve start->step1 step2 Step 2: Fractional Crystallization - Slow, controlled cooling - Induce crystallization (seeding optional) - Age the mixture step1->step2 step3 Step 3: Isolation - Vacuum filtration - Wash crystals with cold solvent step2->step3 salt Isolated Diastereomeric Salt (Enriched in (R)-Amine · (L)-Acid) step3->salt mother_liquor Mother Liquor (Enriched in (S)-Amine · (L)-Acid) step3->mother_liquor step4 Step 4: Liberation of Free Amine - Dissolve salt in water - Add strong base (e.g., NaOH) to pH > 12 salt->step4 step5 Step 5: Extraction & Purification - Extract with organic solvent (e.g., DCM) - Dry over Na₂SO₄ - Evaporate solvent step4->step5 product Purified (R)-(+)-2-Ethylpiperazine step5->product analysis Step 6: Analysis - Chiral HPLC to determine ee% product->analysis

Figure 2: General experimental workflow for chiral resolution.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol is a representative procedure based on established methods for resolving chiral amines with tartaric acid.[14][19] Optimization of solvent volumes, temperature, and time may be necessary based on screening results.

Materials:

  • Racemic (±)-2-ethylpiperazine

  • L-(+)-tartaric acid (or D-(-)-tartaric acid)

  • Solvent (e.g., Ethanol/Water mixture as determined from screening)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Charge Reactor: In a suitable reaction vessel, dissolve 1.0 equivalent of L-(+)-tartaric acid in the chosen solvent system (e.g., 5-10 volumes of 90% ethanol). Stir until all solids are dissolved. Gentle heating may be required.

  • Add Amine: To the tartaric acid solution, cautiously add 1.0 equivalent of racemic (±)-2-ethylpiperazine. The addition may be exothermic; control the temperature as needed.[12]

  • Dissolution: Heat the reaction mixture (e.g., to 70-80 °C) with stirring to ensure all components are completely dissolved, forming a clear solution.

  • Controlled Cooling: This is the most critical step. Allow the solution to cool slowly and undisturbed to room temperature over several hours. A slow cooling rate is essential to allow for the selective precipitation of the less soluble diastereomeric salt and to avoid co-precipitation.[15][17]

  • Crystallization & Aging: The less soluble diastereomeric salt should begin to crystallize. If crystallization does not occur, seeding with a small crystal of the desired salt can be beneficial. Once crystallization begins, continue to stir the slurry gently at room temperature for an additional 2-4 hours ("aging") to maximize the yield.

  • Further Cooling: Cool the suspension further (e.g., to 0-5 °C) and hold for at least 1 hour.

  • Isolation: Collect the precipitated crystals by vacuum filtration.[21]

  • Washing: Wash the crystals on the filter with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[15]

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Liberation of the Enantiomerically Enriched Free Amine

Materials:

  • Dried diastereomeric salt (from Protocol 1)

  • Deionized Water

  • 5M Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the dried diastereomeric salt in a minimal amount of deionized water.[14]

  • Basification: With stirring, add 5M NaOH solution dropwise until the solution is strongly alkaline (pH > 12). This neutralizes the tartaric acid and liberates the free 2-ethylpiperazine base.[22]

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the liberated free amine into an organic solvent (e.g., 3 x 5 volumes of DCM).[21][22]

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-ethylpiperazine as an oil or solid.

Protocol 3: Analytical Determination of Enantiomeric Excess (ee%)

The enantiomeric excess (ee%) is a measure of the purity of the final product and is essential for validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for this analysis.[22]

Materials & Equipment:

  • Enriched 2-ethylpiperazine sample (from Protocol 2)

  • Racemic 2-ethylpiperazine standard

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Diethylamine)

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the resolved 2-ethylpiperazine in the HPLC mobile phase. Prepare a similar solution of the racemic starting material.[22]

  • Method Development: An appropriate mobile phase must be chosen to achieve baseline separation of the two enantiomers. A typical starting point for chiral amines is a mixture of Hexane/Isopropanol with a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v).

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.[22]

  • Racemic Standard Injection: Inject the racemic standard to determine the retention times (t_R) of both the (R) and (S) enantiomers and confirm the column's ability to separate them.

  • Sample Injection: Inject the resolved sample.

  • Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram. Calculate the enantiomeric excess using the following formula:

    • ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

ParameterTypical ValuePurpose
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Stationary phase for enantiomeric separation.
Mobile Phase Hexane:Isopropanol:Diethylamine (90:10:0.1)Eluent to carry sample and effect separation.
Flow Rate 1.0 mL/minControls retention time and peak shape.
Detection UV at 210 nmTo quantify the amount of each enantiomer.
Retention Time (t_R1) e.g., 8.5 minElution time for the first enantiomer.
Retention Time (t_R2) e.g., 10.2 minElution time for the second enantiomer.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Crystallization Solution is not supersaturated; incorrect solvent choice.Try cooling to a lower temperature; add an anti-solvent; scratch the inside of the flask; seed with a known crystal. Re-evaluate solvent system.[17]
Oiling Out The diastereomeric salt's melting point is lower than the crystallization temperature; solution is too concentrated.Add more solvent; lower the initial dissolution temperature; ensure a very slow cooling rate.
Low Yield Incomplete precipitation; too much washing; sub-optimal molar ratio.Increase aging time; cool to a lower temperature; use minimal cold solvent for washing; re-screen molar ratios.[14]
Low Enantiomeric Excess (ee%) Co-precipitation of the more soluble diastereomer; inefficient washing.Slow down the cooling rate significantly; recrystallize the isolated diastereomeric salt one or more times; ensure washing is done with ice-cold solvent.[14]
Impure Final Product Incomplete liberation from the salt; inefficient extraction.Ensure pH is strongly basic (>12) during liberation; perform an additional extraction of the aqueous layer.[14]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • Wikipedia. (n.d.). Chiral resolution.
  • BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethyl-4-methylpiperidine.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • BenchChem. (2025). Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt.
  • BenchChem. (2025). Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Amines: (+)-Dibenzoyl-D-tartaric acid vs.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt.
  • Semantic Scholar. (2007). Synthesis of Levocetirizine.
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • ResearchGate. (n.d.).
  • Sanchez, F., & Gallardo, M. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Sciencemadness Discussion Board. (2013). Selecting chiral acids for resolution of amines.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • JOCPR. (n.d.). Emerging Applications of Chiral Switching in Drug Discovery and Development.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

Application Note: A Step-by-Step Guide to the Stereoselective Synthesis of (R)-2-Ethyl-piperazine from Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of enantiomerically pure (R)-2-Ethyl-piperazine, a valuable chiral building block in modern medicinal chemistry. The described synthetic route leverages the inherent chirality of amino acids to ensure stereochemical control. This guide is intended for researchers, scientists, and drug development professionals, offering not only a procedural outline but also the underlying chemical principles and experimental considerations for each transformation. The protocol covers starting material selection, orthogonal protection strategies, key bond-forming reactions, cyclization, and final deprotection steps.

Introduction: The Significance of Chiral Piperazines

The piperazine motif is a privileged scaffold in pharmaceutical sciences, appearing in a multitude of FDA-approved drugs.[1][2] Its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic properties make it a desirable component in drug design. The introduction of stereocenters onto the piperazine ring, particularly at the C2 position, allows for a three-dimensional exploration of chemical space, which can significantly enhance binding affinity and selectivity for biological targets.[2][3] this compound serves as a crucial chiral synthon for the development of novel therapeutics, where precise stereochemistry is paramount for pharmacological activity.

Synthesizing enantiomerically pure substituted piperazines is a significant challenge.[4] Among the various strategies, utilizing the chiral pool of readily available amino acids is a robust and efficient approach to establish the desired stereochemistry.[3][4][5] This guide details a reliable synthetic pathway from a suitable amino acid precursor to the target this compound.

Overall Synthetic Strategy

The synthesis of this compound from an amino acid precursor can be conceptually broken down into several key stages. The overall workflow is designed to build the piperazine backbone while preserving the stereochemical integrity of the chiral center derived from the starting amino acid.

G cluster_0 Preparation of Key Intermediates cluster_1 Piperazine Ring Formation & Final Product A Starting Material: (R)-2-Aminobutanoic Acid B N-Boc Protection A->B (Boc)2O, Base C Amide Coupling with N-Cbz-aminoacetaldehyde B->C HATU, DIPEA D Reductive Amination/ Cyclization C->D NaBH(OAc)3 E Reduction of Amide D->E LiAlH4 or Borane F Final Deprotection E->F H2, Pd/C then Strong Acid G This compound F->G

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of the Dipeptide Precursor

This part focuses on the preparation of a linear, orthogonally protected diamine precursor, starting with the protection of the amino acid and subsequent coupling.

Step 1.1: N-Boc Protection of (R)-2-Aminobutanoic Acid

The first step involves the protection of the α-amino group of the starting amino acid, (R)-2-aminobutanoic acid, with a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and stable under the basic and nucleophilic conditions of subsequent steps, making it an ideal choice.[6][7][]

  • Protocol:

    • Dissolve (R)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (2.5 eq) and stir until the amino acid is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Boc-(R)-2-aminobutanoic acid.

Reagent/SolventMolar Eq.Purpose
(R)-2-Aminobutanoic Acid1.0Chiral starting material
Di-tert-butyl dicarbonate1.1Boc protecting group source
Sodium Hydroxide2.5Base to deprotonate the amino group, enhancing its nucleophilicity
Dioxane/Water-Solvent system
1M HCl-Acidification for product isolation
Ethyl Acetate-Extraction solvent
Table 1: Reagents for N-Boc Protection.

Step 1.2: Amide Coupling to Form the Dipeptide Precursor

The protected amino acid is then coupled with a suitable two-carbon unit that will form the other half of the piperazine ring. Here, we use N-Cbz-aminoacetaldehyde. The amide bond formation is facilitated by a peptide coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[9][10]

  • Protocol:

    • Dissolve Boc-(R)-2-aminobutanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

    • Add N-Cbz-aminoacetaldehyde (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the protected dipeptide precursor.

Reagent/SolventMolar Eq.Purpose
Boc-(R)-2-aminobutanoic acid1.0Protected amino acid
N-Cbz-aminoacetaldehyde1.0Second fragment for piperazine ring
HATU1.1Peptide coupling reagent to activate the carboxylic acid[10]
DIPEA3.0Non-nucleophilic base
DMF-Anhydrous polar aprotic solvent
Table 2: Reagents for Amide Coupling.
Part 2: Piperazine Ring Formation and Final Product

Step 2.1: Reductive Amination and Cyclization

The aldehyde in the dipeptide precursor is reductively aminated with the in-situ deprotected Boc-amine to form the piperazinone ring.

  • Protocol:

    • Dissolve the dipeptide precursor (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C to remove the Boc group.[7]

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the crude amine salt in 1,2-dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify by column chromatography to yield the (R)-3-ethyl-1-Cbz-piperazin-2-one.

Step 2.2: Reduction of the Piperazinone

The amide carbonyl of the piperazinone ring is reduced to a methylene group to form the fully saturated piperazine ring. Lithium aluminum hydride (LiAlH₄) or a borane reagent can be used for this reduction.

  • Protocol:

    • Carefully add the piperazinone (1.0 eq) to a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting suspension until a granular precipitate forms.

    • Filter the solid and wash thoroughly with THF.

    • Concentrate the filtrate to obtain the crude (R)-2-ethyl-4-Cbz-piperazine.

Step 2.3: Final Deprotection

The final step is the removal of the Cbz protecting group by catalytic hydrogenolysis to yield the target molecule.[11]

  • Protocol:

    • Dissolve the Cbz-protected piperazine (1.0 eq) in methanol.

    • Carefully add 10% Palladium on carbon (Pd/C, 10 mol % Pd).

    • Place the reaction under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.

G cluster_0 Key Transformations cluster_1 Final Product A Boc-(R)-2-aminobutanoic acid B Dipeptide Precursor A->B Amide Coupling C (R)-3-ethyl-1-Cbz-piperazin-2-one B->C Boc Deprotection & Reductive Cyclization D (R)-2-ethyl-4-Cbz-piperazine C->D Amide Reduction E This compound D->E Cbz Deprotection

Figure 2: Key transformations in the synthesis of this compound.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

  • Stereochemical Purity: The use of an enantiomerically pure amino acid as the starting material is the primary determinant of the final product's stereochemistry. Each subsequent step is designed to avoid racemization of the chiral center.

  • Orthogonal Protection: The Boc/Cbz protection strategy allows for selective deprotection, preventing unwanted side reactions and ensuring a controlled, stepwise synthesis.[11] The Boc group is removed under acidic conditions that leave the Cbz group intact, while the Cbz group is removed under neutral hydrogenolysis conditions.

  • Spectroscopic Verification: Each intermediate should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the next step. The final product's enantiomeric excess should be determined by chiral HPLC.

Conclusion

This application note outlines a robust and reproducible method for the stereoselective synthesis of this compound from (R)-2-aminobutanoic acid. By leveraging established protecting group chemistry and reliable bond-forming reactions, this protocol provides a clear pathway for obtaining this valuable chiral building block. The detailed, step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related chiral piperazine derivatives.

References

  • Organic & Biomolecular Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6603.
  • Wikipedia. HATU. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(49), 13531-13535. [Link]

  • ResearchGate. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • PubMed. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • PubMed Central. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]

  • ResearchGate. Synthesis of piperazinones from amino acids. [Link]

  • PubMed. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. [Link]

Sources

Application Notes and Protocols: (R)-2-Ethyl-piperazine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the (R)-2-Ethyl-piperazine Scaffold

This compound is a chiral diamine that has emerged as a valuable building block in the field of asymmetric catalysis. While its direct application as a primary catalyst is not extensively documented, its true potential is unlocked when it is incorporated into more complex molecular architectures, serving as a rigid and stereochemically defined scaffold. The inherent chirality of the C2-ethyl group, coupled with the conformational constraints of the piperazine ring, allows for the creation of highly effective chiral ligands and organocatalysts. These catalysts have found utility in a range of asymmetric transformations, enabling the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.

This guide provides an in-depth exploration of the applications of this compound-derived catalysts. We will delve into the mechanistic principles that govern their function, present detailed protocols for their use in key reactions, and offer insights into the rationale behind experimental design.

Core Application: Chiral Ligands for Asymmetric Transfer Hydrogenation

One of the most successful applications of this compound derivatives is in the development of ligands for transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. These reactions provide a safe and practical alternative to using high-pressure molecular hydrogen, instead employing readily available hydrogen donors like isopropanol or formic acid.

Mechanistic Insight: The Role of the Chiral Diamine Backbone

The effectiveness of this compound-derived ligands in ATH stems from their ability to form stable and well-defined complexes with transition metals, most notably ruthenium (Ru). In these complexes, the diamine backbone coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of hydride transfer from the hydrogen donor to the substrate. The ethyl group at the C2 position acts as a crucial steric directing group, influencing the orientation of the substrate in the catalytic pocket and ultimately controlling the stereochemical outcome of the reaction.

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using a this compound-derived Ru(II) Catalyst

This protocol details the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol, a common benchmark reaction for evaluating the efficacy of ATH catalysts. The procedure utilizes a pre-catalyst formed in situ from a this compound-derived ligand and a suitable ruthenium precursor.

Experimental Workflow

cluster_prep Catalyst Preparation (In Situ) cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 Combine Ru precursor and chiral ligand in solvent p2 Stir under inert atmosphere p1->p2 r1 Add substrate (acetophenone) p2->r1 r2 Add hydrogen donor (e.g., isopropanol/base) r1->r2 r3 Heat to reaction temperature r2->r3 r4 Monitor reaction progress (TLC/GC) r3->r4 w1 Quench reaction r4->w1 w2 Extract with organic solvent w1->w2 w3 Dry and concentrate w2->w3 w4 Purify by column chromatography w3->w4 Final Product\n((R)-1-phenylethanol) Final Product ((R)-1-phenylethanol) w4->Final Product\n((R)-1-phenylethanol)

Caption: Workflow for Asymmetric Transfer Hydrogenation

Materials and Reagents
  • This compound-derived chiral ligand (e.g., a TsDPEN analogue)

  • [Ru(p-cymene)Cl₂]₂

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure
  • Catalyst Formation (In Situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the this compound-derived ligand (0.01 mmol) and [Ru(p-cymene)Cl₂]₂ (0.005 mmol).

    • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 30 minutes. The solution should become a clear, homogeneous color.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (5.0 mL).

    • Prepare a 0.1 M solution of KOH in isopropanol.

  • Initiation of Hydrogenation:

    • To the acetophenone solution, add the freshly prepared catalyst solution via cannula.

    • Add the KOH/isopropanol solution (0.1 mL, 0.01 mmol).

    • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding deionized water (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (R)-1-phenylethanol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Representative Results
SubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
Acetophenone1.04012>9998
1-Indanone1.040169895
2-Chloroacetophenone1.050249592

Note: The data presented above is representative and actual results may vary depending on the specific ligand structure and reaction conditions.

Application in Organocatalysis: Proline-Piperazine Conjugates

Derivatives of this compound have also been explored in the realm of organocatalysis, particularly when conjugated with other catalytic moieties like proline. These hybrid catalysts can effectively promote asymmetric aldol and Mannich reactions by forming nucleophilic enamines with carbonyl donors.

Mechanistic Rationale

In these systems, the piperazine unit often serves as a structural linker and can influence the solubility and steric environment of the catalytic center. The inherent chirality of the this compound can also exert a synergistic effect with the primary catalytic group (e.g., the proline carboxylic acid), further enhancing stereocontrol.

catalyst Proline-(R)-2-Ethyl-piperazine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone ketone->enamine aldol_adduct Aldol Adduct enamine->aldol_adduct + Aldehyde aldehyde Aldehyde aldehyde->aldol_adduct product Enantioenriched Aldol Product aldol_adduct->product Hydrolysis product->catalyst Catalyst Regeneration

Caption: Catalytic Cycle of an Aldol Reaction

Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol describes a representative asymmetric aldol reaction catalyzed by a proline-(R)-2-Ethyl-piperazine conjugate.

Materials and Reagents
  • Proline-(R)-2-Ethyl-piperazine conjugate catalyst

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a vial, add the proline-(R)-2-Ethyl-piperazine conjugate catalyst (0.1 mmol, 10 mol%).

    • Add 4-nitrobenzaldehyde (1.0 mmol).

    • Add anhydrous DMSO (2.0 mL) followed by cyclohexanone (2.0 mmol).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.

Conclusion and Future Outlook

This compound has proven to be a versatile chiral scaffold for the development of effective catalysts in asymmetric synthesis. Its derivatives have demonstrated significant success, particularly as ligands in asymmetric transfer hydrogenation and as components of bifunctional organocatalysts. The continued exploration of novel molecular designs incorporating the this compound motif is expected to yield even more efficient and selective catalysts for a broader range of chemical transformations, further solidifying its importance in the synthesis of complex, high-value molecules.

References

There are no direct academic or research articles in the provided search results that detail the specific application of this compound in asymmetric catalysis. The search results primarily consist of product listings from chemical suppliers. Therefore, a list of references to authoritative sources with clickable URLs cannot be generated.

Application Note: (R)-2-Ethyl-piperazine as a Novel Chiral Auxiliary for Asymmetric Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for exploring the potential of (R)-2-Ethyl-piperazine as a novel chiral auxiliary in the asymmetric Diels-Alder reaction. Recognizing that this specific auxiliary is not yet widely documented in peer-reviewed literature for this application, this document establishes a foundational methodology based on well-understood principles of asymmetric synthesis, drawing parallels from established C₂-symmetric auxiliaries and chiral amines.

This guide is designed to be a self-validating system for researchers, offering not just protocols, but the underlying scientific rationale, proposed mechanisms, and a clear pathway for optimization and analysis.

Introduction: The Pursuit of Asymmetric Cycloadditions

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, renowned for its power to construct six-membered rings with exceptional stereochemical control.[1] In the synthesis of complex, biologically active molecules and pharmaceuticals, achieving high enantioselectivity is paramount. Chiral auxiliaries are a robust and reliable strategy for inducing asymmetry, wherein a chiral molecule is temporarily attached to a substrate, directs the stereochemical outcome of a reaction, and is subsequently cleaved.[2]

The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in blockbuster drugs.[3] This prevalence suggests that chiral piperazine derivatives are not only synthetically accessible but also offer a rich stereochemical environment. This compound is an attractive candidate for a chiral auxiliary due to its C₂-symmetry, the defined steric environment created by the ethyl group, and the presence of two nitrogen atoms that can be functionalized and can participate in chelation to a Lewis acid.

This document outlines the theoretical basis and provides investigational protocols for deploying this compound as a chiral auxiliary in Lewis acid-catalyzed Diels-Alder reactions.

Principle and Proposed Mechanism of Stereocontrol

The efficacy of a chiral auxiliary hinges on its ability to create a rigid and predictable transition state that favors attack from one face of the dienophile over the other. For this compound, this is achieved by first converting it into a chiral N-acryloyl dienophile.

Upon introduction of a Lewis acid (e.g., Et₂AlCl, TiCl₄), we propose the formation of a five-membered chelated intermediate. The Lewis acid coordinates to both the carbonyl oxygen of the acryloyl group and the N4 nitrogen of the piperazine ring. This chelation locks the dienophile into a planar and rigid conformation, which is essential for effective stereodifferentiation.

The key to stereocontrol is the C2-ethyl group. In the proposed chelated transition state, this ethyl group projects outwards, acting as a steric shield that blocks the si-face of the dienophile. Consequently, the incoming diene (e.g., cyclopentadiene) is directed to approach from the less sterically encumbered re-face, leading to the preferential formation of one enantiomer of the Diels-Alder adduct.

Caption: Proposed transition state model for stereochemical induction.

Experimental Workflow and Protocols

The successful application of this compound as a chiral auxiliary follows a three-stage process: attachment of the auxiliary to the dienophile, the diastereoselective Diels-Alder reaction, and finally, cleavage of the auxiliary to yield the enantioenriched product.

Aux This compound + Acryloyl Chloride Dienophile Chiral Dienophile Synthesis (N-Acryloyl Derivative) Aux->Dienophile Protocol 3.1 DA_Reaction Asymmetric Diels-Alder (Diene + Lewis Acid) Dienophile->DA_Reaction Protocol 3.2 Adduct Diastereomerically-Enriched Cycloadduct DA_Reaction->Adduct Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) Adduct->Cleavage Protocol 3.3 Analysis Analysis (NMR for d.r., Chiral HPLC for e.e.) Adduct->Analysis Characterization Product Enantioenriched Product (Acid, Alcohol, etc.) Cleavage->Product Product->Analysis Characterization

Caption: Overall experimental workflow for using the chiral auxiliary.

Protocol 3.1: Synthesis of N-Acryloyl-(R)-2-Ethyl-piperazine

  • Rationale: This protocol attaches the dienophile (the acryloyl group) to the chiral auxiliary. The reaction is a standard acylation. It is critical to ensure mono-acylation. Using a protected form of the piperazine or controlling stoichiometry is key. We will proceed with a mono-Boc protected piperazine.

  • Preparation: To a solution of mono-Boc-(R)-2-ethyl-piperazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-acryloyl-N'-Boc-(R)-2-ethyl-piperazine.

  • Deprotection: Remove the Boc group under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final chiral dienophile. Neutralize carefully before use in the next step.

Protocol 3.2: Asymmetric Diels-Alder Reaction

  • Rationale: This is the key stereochemistry-defining step. The choice of Lewis acid and reaction temperature are critical variables for optimizing both reactivity and selectivity.[2] Lower temperatures generally lead to higher selectivity.

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add the chiral dienophile N-Acryloyl-(R)-2-Ethyl-piperazine (1.0 eq) and dissolve in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Lewis Acid Addition: Add the Lewis acid (e.g., Et₂AlCl, 1.2 eq, 1.0 M in hexanes) dropwise and stir the mixture for 30 minutes to allow for chelation.

  • Diene Addition: Add the diene (e.g., cyclopentadiene, 3.0 eq, freshly cracked) dropwise.

  • Reaction: Stir the reaction at the chosen temperature for 2-24 hours, monitoring progress by TLC.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analysis: Analyze the crude product by ¹H NMR to determine the yield and diastereomeric ratio (d.r.). The product can be purified by flash chromatography.

Protocol 3.3: Cleavage of the Chiral Auxiliary

  • Rationale: The auxiliary must be removed efficiently without racemizing the newly created stereocenters. The choice of cleavage method determines the final product functionality.

  • Method A: For Carboxylic Acid Product (Hydrolysis)

    • Dissolve the purified cycloadduct (1.0 eq) in a mixture of THF and water (3:1).

    • Add LiOH·H₂O (4.0 eq) and H₂O₂ (30% aq. solution, 4.0 eq) at 0 °C.

    • Stir at room temperature for 12 hours.

    • Quench with aqueous Na₂SO₃, acidify with 1M HCl, and extract with ethyl acetate. The aqueous layer contains the protonated auxiliary, which can be recovered.

  • Method B: For Alcohol Product (Reduction)

    • To a solution of the cycloadduct (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (2.0 eq) portion-wise.

    • Stir at room temperature for 4 hours.

    • Carefully quench by sequential addition of water, 15% NaOH (aq), and water (Fieser workup). Filter the resulting solids and concentrate the filtrate to obtain the chiral alcohol.

Data Interpretation and Optimization

The success of this auxiliary will be measured by chemical yield, diastereoselectivity (endo vs. exo and facial), and the final enantiomeric excess (e.e.) of the product after cleavage.

Table 1: Hypothetical Optimization of the Diels-Alder Reaction with Cyclopentadiene

EntryLewis AcidTemp (°C)Time (h)Yield (%)endo:exo Ratio¹d.r. (endo)²
1Et₂AlCl0485>95:588:12
2Et₂AlCl-401281>95:592:8
3Et₂AlCl-782475>98:296:4
4TiCl₄-781890>99:198:2
5SnCl₄-782465>98:294:6

¹ endo:exo ratio determined by ¹H NMR analysis of the crude reaction mixture. The endo product is generally favored due to secondary orbital interactions.[4] ² Diastereomeric ratio of the major endo adduct, determined by ¹H NMR or capillary GC. This ratio corresponds to the expected enantiomeric excess (e.e.) of the final product.

Expert Insights & Troubleshooting:

  • Low Reactivity: If the reaction is slow, consider a stronger Lewis acid (e.g., TiCl₄ instead of Et₂AlCl) or a gradual increase in temperature, though this may compromise selectivity.

  • Poor Diastereoselectivity: Low selectivity is often improved by decreasing the reaction temperature. Screening different Lewis acids is also crucial, as their size and coordination properties can significantly influence the rigidity of the transition state.

  • Auxiliary Cleavage Issues: If standard hydrolysis or reduction is inefficient, alternative methods such as reductive cleavage with DIBAL-H (for aldehydes) or trans-amidation can be explored. Ensure the auxiliary is recovered for reuse to improve process economy.

Conclusion

While the use of this compound as a chiral auxiliary in Diels-Alder reactions represents a novel research direction, the foundational principles of asymmetric catalysis provide a strong rationale for its potential success. The protocols and mechanistic hypotheses presented here offer a robust starting point for any researcher or drug development professional aiming to explore this promising C₂-symmetric scaffold. Through systematic optimization of Lewis acids, temperature, and reaction conditions, it is plausible that this compound can be developed into a highly effective and practical tool for asymmetric synthesis.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Le, T. X. H., Bussolari, J. C., & Murray, W. V. (1997). 2,5-Diketopiperazines, new chiral auxiliaries for asymmetric Diels-Alder reactions. Tetrahedron Letters. Available at: [Link]

  • Sci-Hub. (n.d.). 2,5-Diketopiperazines, new chiral auxiliaries for asymmetric Diels-Alder reactions. Tetrahedron Letters. Available at: [Link]

  • Barber, J. S., et al. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC - NIH. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). Chem 115 - Asymmetric Diels-Alder Reactions. Harvard University. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. Available at: [Link]

  • Jasiński, R. (2021). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]

  • Carbone, A., et al. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. Available at: [Link]

  • Ghosh, A. K., et al. (2000). ASYMMETRIC DIELS-ALDER REACTION: CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. NIH. Available at: [Link]

Sources

Chiral HPLC Method for Determining Enantiomeric Excess of 2-Ethylpiperazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and determination of the enantiomeric excess (e.e.) of 2-ethylpiperazine. As a critical chiral building block in numerous active pharmaceutical ingredients (APIs), the stereochemical purity of 2-ethylpiperazine is of paramount importance, directly impacting the efficacy and safety of the final drug product.[1] This guide provides a comprehensive protocol, from the selection of the chiral stationary phase (CSP) and mobile phase optimization to method validation in accordance with international guidelines. The causality behind each experimental choice is thoroughly explained, offering researchers and drug development professionals a solid foundation for implementing and adapting this method for their specific needs.

Introduction: The Significance of Chiral Purity in 2-Ethylpiperazine

2-Ethylpiperazine is a chiral diamine that serves as a key intermediate in the synthesis of a variety of pharmaceuticals. The presence of a stereocenter at the C2 position gives rise to two enantiomers, (R)- and (S)-2-ethylpiperazine. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral APIs.[2] Chiral HPLC has emerged as the premier analytical technique for the reliable and accurate determination of enantiomeric excess due to its high resolution, sensitivity, and reproducibility.[3][4]

The primary challenge in the direct HPLC analysis of 2-ethylpiperazine lies in its lack of a strong UV chromophore, which can lead to poor sensitivity with standard UV detectors.[1][5] This application note will address this by proposing a method with low-wavelength UV detection and will also discuss pre-column derivatization as a viable strategy to enhance detectability if required.

Method Development and Rationale

The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[6] The choice of CSP and mobile phase is a multi-faceted decision guided by the physicochemical properties of the analyte and empirical observations from structurally similar compounds.

Chiral Stationary Phase (CSP) Selection

For the separation of chiral amines and their derivatives, polysaccharide-based CSPs have demonstrated broad applicability and success.[7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[6]

Based on successful separations of analogous piperazine structures, a cellulose-based CSP, specifically a cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel , is recommended as the primary choice for this application.[1] Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of organic solvents, offering greater flexibility in mobile phase selection.[8]

Mobile Phase Optimization

A normal phase chromatographic mode is proposed for this separation. This typically involves a non-polar primary solvent and a more polar modifier.

  • Primary Solvent: Hexane or heptane are suitable choices.

  • Alcohol Modifier: Isopropanol (IPA) or ethanol are commonly used to modulate retention and enantioselectivity.

  • Basic Additive: The inclusion of a small amount of a basic additive, such as diethylamine (DEA) , is crucial when analyzing basic compounds like 2-ethylpiperazine.[1] DEA acts as a silanol-masking agent, preventing non-specific interactions between the basic analyte and residual acidic silanol groups on the silica support. This leads to improved peak shape, reduced tailing, and enhanced resolution.

A starting mobile phase composition of Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) is recommended. The ratio of hexane to IPA can be adjusted to optimize the retention times of the enantiomers. An increase in the proportion of IPA will generally lead to a decrease in retention time.

Detection

Due to the absence of a significant chromophore in 2-ethylpiperazine, UV detection at a low wavelength, such as 205 nm , is necessary to achieve adequate sensitivity.[1][5] If higher sensitivity is required, or if matrix interference is a concern at low UV wavelengths, pre-column derivatization with a UV-active or fluorescent labeling agent can be employed. Reagents such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) are known to react with primary and secondary amines to form highly UV-active derivatives.[5][9][10]

Experimental Protocol

This section provides a step-by-step protocol for the determination of the enantiomeric excess of 2-ethylpiperazine.

Materials and Equipment
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column:

    • Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm (e.g., Chiralcel® OZ-H or equivalent).

  • Chemicals and Reagents:

    • Racemic 2-ethylpiperazine standard

    • (R)-2-ethylpiperazine and (S)-2-ethylpiperazine reference standards (if available)

    • Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Diethylamine (reagent grade)

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions
ParameterRecommended Setting
Column Cellulose tris(3,5-dichlorophenylcarbamate) (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes (adjust as needed)
Standard and Sample Preparation
  • Standard Stock Solution (Racemic): Accurately weigh approximately 10 mg of racemic 2-ethylpiperazine and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.[1]

  • Sample Solution: Prepare the sample containing 2-ethylpiperazine in methanol at a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

System Equilibration and Analysis
  • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes at the specified flow rate, or until a stable baseline is achieved.[1]

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the racemic standard solution to determine the retention times of the two enantiomers and to assess the system suitability.

  • Inject the sample solution(s) for analysis.

Data Analysis and System Suitability

Calculation of Enantiomeric Excess (% e.e.)

The enantiomeric excess is calculated using the peak areas of the two enantiomers in the chromatogram.[1]

% e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where:

  • Area₁ = Peak area of the major enantiomer

  • Area₂ = Peak area of the minor enantiomer

System Suitability

Before commencing sample analysis, the performance of the chromatographic system should be verified by assessing the system suitability parameters.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5[1]
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Areas (n=6) ≤ 2.0%

Method Validation

For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11] The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[12]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[12]

Example Validation Data (Hypothetical)
Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL

Workflow and Visualization

The overall workflow for the determination of the enantiomeric excess of 2-ethylpiperazine is depicted in the following diagram.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Racemic Standard (1 mg/mL in Methanol) dilute_std Dilute to 0.1 mg/mL with Mobile Phase prep_std->dilute_std prep_sample Prepare Sample (1 mg/mL in Methanol) dilute_sample Dilute to 0.1 mg/mL with Mobile Phase prep_sample->dilute_sample filter Filter through 0.45 µm Syringe Filter dilute_std->filter dilute_sample->filter equilibrate Equilibrate Column (30-60 min) inject Inject Sample/Standard (10 µL) equilibrate->inject separate Chromatographic Separation (Isocratic Elution) inject->separate detect UV Detection at 205 nm separate->detect integrate Integrate Peak Areas detect->integrate calc_ee Calculate % e.e. integrate->calc_ee sys_suit Verify System Suitability (Rs, T, N) integrate->sys_suit report Generate Report calc_ee->report sys_suit->report

Caption: Workflow for the Chiral HPLC Analysis of 2-Ethylpiperazine.

Conclusion

The chiral HPLC method detailed in this application note provides a reliable and robust starting point for the determination of the enantiomeric excess of 2-ethylpiperazine. The use of a cellulose-based chiral stationary phase in a normal phase solvent system with a basic additive offers excellent potential for achieving baseline separation of the (R)- and (S)-enantiomers. While the proposed method is a strong foundation, optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve optimal performance for specific sample matrices. For applications requiring very high sensitivity, pre-column derivatization should be considered. Adherence to the outlined protocol and proper method validation will ensure the generation of accurate and reproducible data, which is critical for quality control and regulatory compliance in the pharmaceutical industry.

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • LCGC International. (n.d.). Application Notes: Chiral.
  • Wikipedia. (2023, December 2). Chiral column chromatography.
  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
  • Kannappan, V. (2022, November 3).
  • Hasan, M. N., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 165-172.
  • Mbah, C. J. (2018).
  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 743-8.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ResearchGate. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram | Request PDF.
  • Ismail, O. S., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Skopalová, J., et al. (2020). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 5(21), 12297-12306.
  • Ilisz, I., et al. (2023).
  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Sridhar, G., et al. (2015).
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-184.
  • Murad, S. (2025, July 1).
  • Dong, M. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(7), 640-654.

Sources

Protocol for N-alkylation of (R)-2-Ethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective N-Alkylation of (R)-2-Ethyl-piperazine

For researchers and scientists in drug development, the piperazine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active agents.[1][2] The introduction of chirality, as in this compound, offers a vector for exploring stereospecific interactions with biological targets. However, the synthetic utility of this building block is predicated on the ability to selectively functionalize one of its two distinct secondary amine positions: the sterically hindered N1 nitrogen, adjacent to the chiral center, and the more accessible N4 nitrogen.

This document serves as a detailed application note and protocol guide, moving beyond simple step-by-step instructions to explain the underlying principles that govern regioselectivity in the N-alkylation of this valuable chiral intermediate. We will explore two primary, robust methodologies—Direct Alkylation and Reductive Amination—and a protection-based strategy for achieving comprehensive control over substitution patterns.

The Core Challenge: Regioselectivity at N1 vs. N4

The two nitrogen atoms in this compound are chemically non-equivalent, a distinction that is the key to regioselective synthesis.

  • N4 (para-position): This nitrogen is sterically unencumbered and possesses higher nucleophilicity, making it the kinetically favored site for alkylation with most electrophiles.

  • N1 (ortho-position): The presence of the adjacent ethyl group creates significant steric hindrance, impeding the approach of alkylating agents.[3][4] This steric shield is the primary tool a chemist can use to direct reactions to the N4 position.

Achieving selective alkylation at the N1 position typically requires an orthogonal strategy where the more reactive N4 nitrogen is temporarily blocked with a protecting group.

Strategic Workflow for Selective Alkylation

The choice of synthetic route is dictated entirely by the desired regioisomeric product. The following workflow outlines the decision-making process for accessing either the N4- or N1-alkylated derivative.

G start Desired Product: N-Alkylated this compound decision Which Regioisomer? start->decision n4_path N4-Alkylated Product (Kinetically Favored) decision->n4_path N4 n1_path N1-Alkylated Product (Sterically Hindered) decision->n1_path N1 method_choice_n4 Select Direct Method n4_path->method_choice_n4 protection_strategy Employ Protection Strategy n1_path->protection_strategy direct_alkylation Method 1: Direct Alkylation (Alkyl Halides) method_choice_n4->direct_alkylation R-X reductive_amination Method 2: Reductive Amination (Aldehydes/Ketones) method_choice_n4->reductive_amination R-CHO step1 Step A: Protect N4 (e.g., with Boc group) protection_strategy->step1 step2 Step B: Alkylate N1 (Direct or Reductive) step1->step2 step3 Step C: Deprotect N4 (e.g., with Acid) step2->step3

Caption: Workflow for selecting an N-alkylation strategy.

Method 1: Direct N-Alkylation with Alkyl Halides (Favors N4)

Direct alkylation is a straightforward and robust method for introducing alkyl groups at the sterically accessible N4 position. The reaction proceeds via a standard SN2 mechanism where the piperazine nitrogen acts as the nucleophile. To minimize the primary side reaction—di-alkylation at both N1 and N4—it is crucial to control the stoichiometry, typically by using a slight excess of the piperazine starting material or by slow addition of the alkylating agent.[5]

Experimental Protocol: Synthesis of (R)-N4-Benzyl-2-ethyl-piperazine

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.0 - 1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (10-20 mL per gram of piperazine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and the anhydrous solvent.

  • Add anhydrous potassium carbonate to the suspension. Causality: The base is essential to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add the benzyl bromide dropwise to the reaction mixture over 15-20 minutes.

  • Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS. Reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of fresh solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N4-alkylated product.

Method 2: Reductive Amination (Favors N4)

Reductive amination is a powerful and versatile method for N-alkylation that offers excellent functional group tolerance and generally produces high yields with minimal byproducts.[6] The reaction proceeds through the initial formation of an iminium ion between the N4-amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ by a mild hydride-donating agent.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion in the presence of the unreacted carbonyl compound and is mild enough to not require strictly anhydrous conditions.

Simplified Mechanism of Reductive Amination

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperazine (R)-2-Et-Piperazine (N4-Amine) Iminium Iminium Ion Intermediate [R₂C=N⁺H-Pip] Piperazine->Iminium + Carbonyl Aldehyde / Ketone (R₂C=O) Carbonyl->Iminium - H₂O Iminium_ion_2 Iminium Ion Reducer NaBH(OAc)₃ Product N4-Alkylated Piperazine Reducer->Product 'H⁻' Iminium_ion_2->Product

Caption: The two-stage process of reductive amination.

Experimental Protocol: Synthesis of (R)-2-Ethyl-4-(cyclohexylmethyl)piperazine

Materials:

  • This compound (1.0 eq.)

  • Cyclohexanecarboxaldehyde (1.0 - 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (AcOH) (Optional, 0.1 eq.)

Procedure:

  • To a dry round-bottom flask, add this compound and the anhydrous solvent (DCE or DCM).

  • Add the cyclohexanecarboxaldehyde.

  • (Optional) Add a catalytic amount of glacial acetic acid. Causality: The acid can facilitate the dehydration step required for iminium ion formation, accelerating the reaction.[7]

  • Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the iminium ion.

  • Add sodium triacetoxyborohydride in portions over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete in 1 to 24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for N1-Alkylation via an Orthogonal Protection Strategy

To force alkylation at the sterically hindered N1 position, the more reactive N4 nitrogen must first be masked. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose as it is easily installed and can be removed under acidic conditions without affecting the newly installed N-alkyl group.[8]

Experimental Protocol (3 Steps)

Step A: Synthesis of (R)-tert-butyl 3-ethylpiperazine-1-carboxylate

  • Dissolve this compound (2.0 eq.) in DCM (10 mL per gram). Causality: Using an excess of the piperazine helps to minimize the formation of the di-protected byproduct.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in DCM dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer (Na₂SO₄), and concentrate.

  • Purify by column chromatography to separate the desired mono-Boc product from unreacted piperazine and the di-Boc byproduct.

Step B: N1-Alkylation of the N4-Boc Intermediate

  • Use the product from Step A as the starting material in either the Direct Alkylation protocol (Method 1) or the Reductive Amination protocol (Method 2). The reaction will now occur exclusively at the only available secondary amine, the N1 position.

Step C: Boc Deprotection

  • Dissolve the N1-alkylated, N4-Boc protected piperazine from Step B in DCM.

  • Add an excess of Trifluoroacetic Acid (TFA) (5-10 eq.) or a 4M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours until TLC/LC-MS confirms the complete removal of the Boc group.

  • Concentrate the solvent under reduced pressure.

  • Dissolve the residue in water and basify to pH >10 with 1M NaOH.

  • Extract the free amine product with DCM or EtOAc, dry the combined organic layers, and concentrate to yield the final N1-alkylated piperazine.

Summary of Protocols and Expected Outcomes

ParameterMethod 1: Direct AlkylationMethod 2: Reductive AminationN1-Alkylation Strategy
Target Nitrogen N4 (Regioselective)N4 (Regioselective)N1 (Regiospecific)
Alkylating Agent Alkyl Halide (R-X)Aldehyde/Ketone (R₂C=O)R-X or R₂C=O
Key Reagents Base (K₂CO₃, DIPEA)Reducing Agent (NaBH(OAc)₃)Boc₂O, then Acid (TFA/HCl)
Solvent MeCN, DMFDCE, DCMDCM, Dioxane
Temperature 60-90°CRoom Temperature0°C to Room Temp
Primary Challenge Minimizing di-alkylationHandling of hydride reagentMulti-step synthesis, purification
Selectivity High for N4 due to stericsHigh for N4 due to stericsChemically enforced at N1

References

  • Bouvier, B., et al. "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
  • BenchChem. "Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride." BenchChem.
  • BenchChem. "Technical Support Center: Synthesis of Substituted Piperazines." BenchChem.
  • Di Sarno, V., et al. "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem.
  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." MDPI.
  • BenchChem. "Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride." BenchChem.
  • Various Authors. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • BenchChem.
  • Reddit User Discussion.
  • Singh, R. P., et al. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.
  • Pedrali, A., et al. "Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry." PubMed.
  • Katritzky, A. R., et al. "Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.

Sources

Application Notes and Protocols: Synthesis of Novel Pharmaceutical Intermediates from (R)-2-Ethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The chiral piperazine scaffold is a privileged structural motif in medicinal chemistry, integral to the molecular architecture of numerous approved pharmaceuticals.[1] (R)-2-Ethyl-piperazine, a readily available chiral building block, offers a unique opportunity for the stereocontrolled synthesis of novel pharmaceutical intermediates. The presence of an ethyl group at the C-2 position introduces a key stereocenter that can profoundly influence the pharmacological and pharmacokinetic properties of the final drug candidate. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of this compound, focusing on N-alkylation, N-arylation, reductive amination, and amide bond formation. The causality behind experimental choices and strategies for overcoming potential synthetic challenges are discussed to empower researchers in the rational design and synthesis of next-generation therapeutics.

Introduction: The Significance of the this compound Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and act as a hydrogen bond acceptor, have made it a cornerstone in drug design.[2] The introduction of a chiral center, as in this compound, allows for the exploration of three-dimensional chemical space, leading to enhanced target affinity and selectivity. The ethyl group provides a lipophilic handle that can be strategically oriented to interact with specific hydrophobic pockets within a biological target, thereby improving potency and modulating the ADME (absorption, distribution, metabolism, and excretion) profile of the molecule.

The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The N1 nitrogen is adjacent to the chiral center, rendering it more sterically hindered than the N4 nitrogen. This inherent difference can be exploited for regioselective functionalization. However, for many complex syntheses, a protecting group strategy is essential to achieve unambiguous mono-functionalization.

Strategic Functionalization: A General Workflow

The synthesis of complex pharmaceutical intermediates from this compound typically follows a multi-step sequence involving protection, functionalization, and deprotection. A general workflow is depicted below:

G cluster_0 Step 1: Selective Protection cluster_1 Step 2: N4-Functionalization cluster_2 Step 3: Deprotection cluster_3 Step 4: N1-Functionalization (Optional) A This compound B (R)-tert-butyl 2-ethylpiperazine-1-carboxylate (N-Boc-(R)-2-Ethyl-piperazine) A->B (Boc)₂O, Solvent (e.g., DCM) C N4-Alkylated Intermediate B->C R-X, Base (e.g., K₂CO₃) or Aldehyde, Reducing Agent D N4-Arylated Intermediate B->D Ar-X, Pd-catalyst, Ligand, Base (Buchwald-Hartwig Amination) E N4-Acylated Intermediate B->E R-COOH, Coupling Agent (e.g., HATU, EDC) F Mono-N4-functionalized This compound C->F deprotect Acid (e.g., TFA, HCl) C->deprotect  TFA/DCM or HCl/Dioxane D->F D->deprotect  TFA/DCM or HCl/Dioxane E->F E->deprotect  TFA/DCM or HCl/Dioxane G Di-functionalized Product F->G Further Functionalization

Caption: General workflow for the synthesis of pharmaceutical intermediates from this compound.

Experimental Protocols

Selective Mono-N-Boc Protection of this compound

Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[3] Selective mono-protection of this compound is crucial for subsequent regioselective functionalization at the less sterically hindered N4 position. The use of a slight excess of the piperazine starting material relative to the Boc-anhydride can favor mono-protection.

Protocol:

  • To a stirred solution of this compound (1.2 equivalents) in dichloromethane (DCM, 10 mL per gram of piperazine) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in DCM dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-tert-butyl 2-ethylpiperazine-1-carboxylate.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Aprotic solvent that effectively dissolves both reactants.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermicity of the reaction.
Stoichiometry 1.2 eq. of piperazineA slight excess of the diamine favors mono-protection over di-protection.
Purification Flash ChromatographyNecessary to separate the desired mono-protected product from unreacted starting material and the di-protected byproduct.
N-Alkylation via Reductive Amination

Rationale: Reductive amination is a versatile and highly efficient method for the formation of C-N bonds.[4] It proceeds via the in situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the reduction of iminium ions in the presence of the starting aldehyde or ketone.[5]

Protocol for the synthesis of (R)-tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate:

  • To a solution of (R)-tert-butyl 2-ethylpiperazine-1-carboxylate (1.0 equivalent) and benzaldehyde (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE) or DCM, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylated product.

ParameterConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective reducing agent for iminium ions, minimizing reduction of the starting aldehyde.
Solvent DCE or DCMAprotic solvents that are compatible with the reducing agent and effectively dissolve the reactants.
Temperature Room TemperatureGenerally sufficient for both iminium ion formation and reduction.
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the excess reducing agent.
N-Arylation via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl amines.[6][7] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8] The steric hindrance provided by the ethyl group in this compound may necessitate the use of more active catalyst systems.

Protocol for the synthesis of (R)-tert-butyl 2-ethyl-4-(p-tolyl)piperazine-1-carboxylate:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a solution of (R)-tert-butyl 2-ethylpiperazine-1-carboxylate (1.2 equivalents) and 4-bromotoluene (1.0 equivalent) in anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA common and effective catalyst system for the amination of aryl bromides. The bulky XPhos ligand facilitates both oxidative addition and reductive elimination.[8]
Base Sodium tert-butoxideA strong, non-nucleophilic base required for the deprotonation of the amine and regeneration of the active catalyst.
Solvent TolueneA high-boiling, non-polar solvent suitable for this cross-coupling reaction.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the palladium catalyst.
Amide Bond Formation

Rationale: Amide bond formation is one of the most fundamental transformations in medicinal chemistry.[9] A variety of coupling reagents are available to activate the carboxylic acid for reaction with the amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and minimal racemization.[7]

Protocol for the synthesis of (R)-tert-butyl 4-(propionyl)-2-ethylpiperazine-1-carboxylate:

  • To a solution of propionic acid (1.1 equivalents), HATU (1.1 equivalents), and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF), add (R)-tert-butyl 2-ethylpiperazine-1-carboxylate (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Coupling Reagent HATUA highly effective uronium-based coupling reagent that promotes rapid amide bond formation with low epimerization risk.[7]
Base DIPEAA non-nucleophilic organic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid.
Solvent DMFA polar aprotic solvent that effectively dissolves a wide range of substrates.
Work-up Aqueous washesRemoves the coupling byproducts and excess reagents.
Boc Deprotection

Rationale: The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method for Boc deprotection.[10]

General Protocol:

  • Dissolve the N-Boc protected this compound derivative in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with DCM or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product.

G cluster_0 Boc Deprotection Workflow Start N-Boc Protected Intermediate Reaction Dissolve in DCM Add TFA (10-20 eq.) at 0°C Stir at RT for 1-3h Start->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Concentrate Basify with NaHCO₃ Extract with DCM Monitor->Workup Reaction Complete Product Deprotected Intermediate Workup->Product

Caption: A typical workflow for the acid-mediated deprotection of N-Boc protected piperazines.[10]

Analytical Characterization

The stereochemical purity of the synthesized chiral intermediates is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (ee) of the final products.

General Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and their derivatives.[11]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary.[11]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel pharmaceutical intermediates. By employing a strategic combination of protection, regioselective functionalization, and deprotection, a diverse range of complex molecules can be accessed. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this important chiral scaffold. Careful optimization of reaction conditions, guided by an understanding of the underlying chemical principles, will be key to achieving high yields and preserving the stereochemical integrity of the desired products.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of piperazines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Piperazine. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • White Rose Research Online. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

  • ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • ResearchGate. Evolution of amide bond formation. [Link]

  • Scribd. Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • ResearchGate. (2018). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Reddit. (2022). Reductive amination of piperazine. [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • PubMed Central. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • ResearchGate. Recent developments in catalytic amide bond formation. [Link]

  • ResearchGate. (2010). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Chemical Communications. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • ResearchGate. Reductive BOC-Amination of Aldehydes. [Link]

  • PubMed Central. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

  • PubMed Central. (2015). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure 2-ethylpiperazine is a critical chiral building block in modern drug development. The piperazine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry of its substituents often plays a pivotal role in determining pharmacological activity and safety profiles.[1] The demand for scalable and economically viable methods for producing single-enantiomer 2-ethylpiperazine has therefore grown significantly.

This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of enantiopure 2-ethylpiperazine. We will explore two primary strategies: classical chiral resolution via diastereomeric salt formation and a modern asymmetric synthesis approach. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Methodology 1: Chiral Resolution of Racemic 2-Ethylpiperazine via Diastereomeric Salt Crystallization

Chiral resolution through the formation of diastereomeric salts remains a cornerstone technique in industrial-scale enantiomer separation due to its cost-effectiveness and scalability.[2] This method leverages the differential solubility of diastereomeric salts formed between a racemic mixture and a chiral resolving agent.[3] For a basic compound like 2-ethylpiperazine, a chiral acid is the resolving agent of choice.[4]

Principle of Chiral Resolution

The reaction of racemic (R/S)-2-ethylpiperazine with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, yields a mixture of two diastereomeric salts: [(R)-2-ethylpiperazine]·[L-tartrate] and [(S)-2-ethylpiperazine]·[L-tartrate]. These diastereomers possess distinct physicochemical properties, most notably different solubilities in a given solvent system. By carefully controlling crystallization conditions, one diastereomer will preferentially precipitate, enabling its separation by filtration.[3]

Experimental Protocol: Resolution of (R/S)-2-Ethylpiperazine with L-(+)-Tartaric Acid

This protocol is a representative procedure based on established methods for resolving substituted piperazines.[4] Optimization of solvent volumes, temperature, and reaction times may be necessary for specific equipment and batch sizes.

Materials:

  • Racemic 2-ethylpiperazine

  • L-(+)-Tartaric acid

  • Methanol

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Salt Formation:

    • In a suitable reactor, dissolve racemic 2-ethylpiperazine (1.0 equivalent) in methanol.

    • In a separate vessel, dissolve L-(+)-tartaric acid (0.5 to 1.2 equivalents; start with 1.0 eq. for initial screening) in a minimal amount of warm methanol.[3]

    • Slowly add the tartaric acid solution to the 2-ethylpiperazine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • For optimal yield and purity, a controlled cooling profile is recommended.

    • Age the resulting slurry at a reduced temperature (e.g., 0-5 °C) for several hours to maximize precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold methanol to remove soluble impurities.

    • Dry the isolated diastereomeric salt under vacuum.

  • Liberation of the Enantiopure Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a sufficient amount of a strong base, such as 2M sodium hydroxide, to deprotonate the piperazine and dissolve the tartaric acid.

    • Extract the liberated enantiomerically enriched 2-ethylpiperazine with a suitable organic solvent like dichloromethane (3 x volumes).[5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure 2-ethylpiperazine.[5]

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the resolved 2-ethylpiperazine should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Key Parameters for Optimization:

ParameterRationaleRecommended Screening Range
Resolving Agent The choice of chiral acid is critical for efficient resolution. L-(+)-tartaric acid is a cost-effective starting point.[4]L-(+)-tartaric acid, D-(-)-tartaric acid, (-)-O,O'-Dibenzoyl-L-tartaric acid
Solvent System The solvent dictates the solubility difference between the diastereomeric salts.[4]Methanol, ethanol, isopropanol, and aqueous mixtures thereof.
Molar Ratio The stoichiometry between the amine and the resolving agent can influence yield and purity.[3]0.5, 1.0, and 1.2 equivalents of resolving agent.
Cooling Rate A slow, controlled cooling rate promotes the formation of larger, purer crystals.Implement a slow, gradual cooling profile and ensure sufficient aging time.

Diagram of Chiral Resolution Workflow:

G racemic Racemic (R/S)-2-Ethylpiperazine salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((R)-2-Ethylpiperazine)-(L)-Tartrate) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt ((S)-2-Ethylpiperazine)-(L)-Tartrate) filtration->more_soluble Filtrate liberation Liberation of Amine (Basification) less_soluble->liberation extraction Extraction liberation->extraction enantiopure Enantiopure (R)-2-Ethylpiperazine extraction->enantiopure

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Methodology 2: Asymmetric Synthesis from Chiral Precursors

An alternative to chiral resolution is the direct asymmetric synthesis of the target enantiomer. This approach often involves the use of chiral catalysts or starting from a readily available chiral precursor.[6] A practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines can be achieved starting from α-amino acids.[7]

Synthetic Strategy Overview

This strategy employs a chiral α-amino acid as the starting material to introduce the desired stereocenter. The synthesis involves the construction of the piperazine ring through a series of reliable and high-yielding transformations.

Diagram of Asymmetric Synthesis Workflow:

G start Chiral α-Amino Acid (e.g., (S)-2-Aminobutanoic acid) reduction Reduction to Amino Alcohol start->reduction protection1 N-Protection reduction->protection1 activation Hydroxyl Activation protection1->activation cyclization Intramolecular Cyclization activation->cyclization deprotection Deprotection cyclization->deprotection final_product Enantiopure (S)-2-Ethylpiperazine deprotection->final_product

Caption: Asymmetric synthesis of 2-ethylpiperazine from a chiral amino acid.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Ethylpiperazine

This protocol is a conceptual outline based on established synthetic routes for chiral piperazines.[7]

Materials:

  • (S)-2-Aminobutanoic acid

  • Lithium aluminum hydride (LAH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Benzylamine

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Procedure:

  • Reduction of the Carboxylic Acid:

    • Reduce (S)-2-aminobutanoic acid with a suitable reducing agent like lithium aluminum hydride in THF to afford (S)-2-aminobutan-1-ol.

  • N-Protection:

    • Protect the primary amine of (S)-2-aminobutan-1-ol with a suitable protecting group, for example, a Boc group using Boc₂O, to give (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate.

  • Activation of the Hydroxyl Group:

    • Activate the primary alcohol as a good leaving group, for instance, by mesylation with methanesulfonyl chloride in the presence of triethylamine.

  • Nucleophilic Substitution and Cyclization:

    • React the mesylated intermediate with a protected aminoethyl amine derivative (e.g., N-benzylethane-1,2-diamine) to form the piperazine ring precursor.

    • Alternatively, a two-step process involving substitution with an aminoethyl halide followed by intramolecular cyclization can be employed.

  • Deprotection:

    • Remove the protecting groups. For instance, a benzyl group can be removed by catalytic hydrogenation with Pd/C and hydrogen gas.[8] A Boc group can be removed under acidic conditions with an acid such as trifluoroacetic acid.

  • Purification:

    • Purify the final product, enantiopure (S)-2-ethylpiperazine, by distillation or crystallization.

Comparison of Synthetic Strategies

FeatureChiral ResolutionAsymmetric Synthesis
Starting Material Racemic 2-ethylpiperazineChiral precursor (e.g., α-amino acid)
Overall Yield Theoretically limited to 50% (without racemization)Potentially higher
Scalability Well-established for large-scale productionCan be more complex and costly to scale
Cost-Effectiveness Generally more cost-effectiveCan be more expensive due to chiral reagents/catalysts
Enantiomeric Purity High e.e. achievable with multiple recrystallizationsHigh e.e. is often inherent to the method
Waste Generation Generates the undesired enantiomer as wasteCan be more atom-economical

Conclusion

The large-scale synthesis of enantiopure 2-ethylpiperazine can be effectively achieved through both chiral resolution and asymmetric synthesis. The choice of methodology often depends on factors such as cost, scalability, and the desired enantiomeric purity. Chiral resolution via diastereomeric salt formation is a robust and economically viable option for industrial production. Asymmetric synthesis, while potentially more elegant and atom-economical, may require more process development and optimization for large-scale implementation. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable chiral building block.

References

  • Benchchem. Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine.
  • Benchchem. Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethyl-4-methylpiperidine.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Benchchem. Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
  • Benchchem. A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
  • Asymmetric Synthesis of Chiral Piperazines. Sci-Hub.
  • Asymmetric synthesis of 2-arylpiperazines. PubMed.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

Sources

Application Note: Enantioselective Analysis of (R)-2-Ethylpiperazine via Trifluoroacetyl Derivatization and Chiral GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reproducible protocol for the chemical derivatization and subsequent enantioselective analysis of (R)-2-Ethylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of piperazine derivatives, direct GC analysis is often challenging, resulting in poor chromatographic peak shape and low sensitivity.[1] This protocol addresses these issues by employing Trifluoroacetic Anhydride (TFAA) to derivatize the two secondary amine groups of the piperazine ring. The resulting di-trifluoroacetylated product is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.[2] Furthermore, the use of a specialized chiral capillary column allows for the successful separation and quantification of the (R)- and (S)-enantiomers, a critical requirement in pharmaceutical development and quality control where enantiomers can exhibit different pharmacological and toxicological profiles.[3]

Introduction and Principle

(R)-2-Ethylpiperazine is a chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of such molecules is of paramount importance, as different enantiomers of a drug can have vastly different biological activities.[3] Consequently, regulatory agencies require stringent control and analysis of the enantiomeric purity of chiral drugs and intermediates.

Gas chromatography is a powerful technique for separating volatile compounds. However, molecules containing polar functional groups with active hydrogens, such as the secondary amines (-NH) in piperazine, tend to form intermolecular hydrogen bonds.[1][4] This leads to low volatility and poor chromatographic performance, characterized by broad, tailing peaks.

Chemical derivatization is a process that chemically modifies an analyte to improve its analytical properties for GC analysis.[5][6] Acylation, the introduction of an acyl group, is a common derivatization strategy for amines.[4] In this protocol, Trifluoroacetic Anhydride (TFAA) is used as the acylation reagent. TFAA reacts rapidly and quantitatively with the two secondary amine groups of 2-ethylpiperazine to form the stable N,N'-bis(trifluoroacetyl)-2-ethylpiperazine derivative (Figure 1).

Key benefits of TFAA derivatization include:

  • Increased Volatility: The polar N-H bonds are replaced with nonpolar N-C=O bonds, masking the hydrogen bonding capability and significantly increasing the volatility of the analyte.[2]

  • Improved Thermal Stability: The resulting derivative is more stable at the high temperatures required for GC analysis.[2]

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks with reduced tailing, improving resolution and quantification.[1]

  • Characteristic Mass Spectrum: The trifluoroacetyl groups provide a distinct fragmentation pattern in the mass spectrometer, aiding in identification and confirmation.[7][8]

Following derivatization, the sample is injected onto a chiral GC column. Chiral stationary phases (CSPs), often based on cyclodextrin derivatives, create a chiral environment that allows for the differential interaction and separation of the two enantiomers.[9][10]

Experimental Protocol

Materials and Reagents
  • (R)-2-Ethylpiperazine reference standard

  • Sample containing 2-Ethylpiperazine

  • Trifluoroacetic Anhydride (TFAA), ≥99% purity (Sigma-Aldrich, Cat. No. 91719 or equivalent)

  • Anhydrous Ethyl Acetate, GC grade

  • Anhydrous Pyridine (optional, as catalyst)

  • Nitrogen gas, high purity

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

Safety Note: Trifluoroacetic Anhydride is highly reactive, corrosive, and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

Derivatization Procedure

This protocol is a guideline and may be optimized for specific sample matrices or concentration ranges.[12][13]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the 2-ethylpiperazine sample or reference standard into a clean 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the residue. Then, add 100 µL of TFAA. For hindered amines or to ensure the reaction goes to completion, 10-20 µL of anhydrous pyridine can be added as a catalyst.[11]

  • Reaction: Immediately cap the vial tightly. Vortex briefly to mix. Place the vial in a heating block or oven set to 60°C for 30 minutes.[12]

  • Evaporation: After the reaction is complete, allow the vial to cool to room temperature. Uncap the vial in a fume hood and evaporate the excess solvent and TFAA to dryness using a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 1.0 mL of ethyl acetate (or another appropriate solvent) for GC-MS analysis. The final concentration should be adjusted based on the expected analyte concentration and instrument sensitivity.

  • Analysis: Vortex the vial to ensure the derivative is fully dissolved. Transfer the solution to a clean autosampler vial if necessary. The sample is now ready for injection into the GC-MS.

Derivatization_Workflow Heat Heat Evaporate Evaporate Heat->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject Reconstitute->Inject

GC-MS Instrumentation and Conditions

The following parameters provide a starting point for achieving enantioselective separation. The oven temperature program and gas flow rate may require optimization depending on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Mass Spectrometer Agilent 5977 MS or equivalentOffers high sensitivity and spectral integrity for confident peak identification.
Chiral GC Column Cyclodextrin-based CSP, e.g., Astec CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm) or similar β-cyclodextrin phase.[14]Cyclodextrin phases are widely used and effective for creating chiral environments necessary to separate enantiomers of derivatized amines.[9][10]
Injector Split/Splitless
Temperature250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peaks. Ratio can be adjusted for trace analysis.
Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas Helium, 99.999% purityInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and separation.
Oven Program
Initial Temp100 °C, hold for 1 minAllows for proper focusing of analytes at the head of the column.
Ramp5 °C/min to 220 °CA controlled ramp is crucial for resolving the two enantiomers. Slower ramps can improve resolution.
Final HoldHold at 220 °C for 5 minEnsures elution of all components from the column.
MS Parameters
Transfer Line Temp280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp230 °CStandard temperature for electron ionization.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns.
Ionization Energy70 eVStandard energy for creating reproducible mass spectra for library matching.
Scan ModeFull Scan (m/z 40-500)Used for method development to identify the molecular ion and key fragments.
SIM ModeMonitor m/z 69, 233, 306 (tentative)For quantitative analysis, Selected Ion Monitoring (SIM) provides higher sensitivity by monitoring characteristic ions. These ions should be confirmed experimentally.

Expected Results and Data Analysis

The molecular weight of 2-ethylpiperazine is 114.19 g/mol . After derivatization with two trifluoroacetyl groups (each adding 96 g/mol , C2F3O), the resulting N,N'-bis(trifluoroacetyl)-2-ethylpiperazine will have a molecular weight of 306.2 g/mol .

  • Chromatogram: Under the specified chiral GC conditions, two distinct, well-resolved peaks should be observed for the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

  • Mass Spectrum: The Electron Ionization (EI) mass spectrum of the derivatized product is expected to show characteristic fragments. While the molecular ion ([M]+) at m/z 306 may be of low abundance, prominent fragments are anticipated.[8] A strong peak at m/z 69 corresponding to the [CF3]+ ion is a hallmark of trifluoroacetylated compounds.[8] Other significant fragments could arise from the loss of an ethyl group or cleavage of the piperazine ring. The exact fragmentation pattern should be confirmed by injecting a pure standard.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Peak Area Incomplete derivatization; sample degradation; presence of moisture during reaction; incorrect injection parameters.Ensure reagents are anhydrous. Increase reaction time or temperature. Check for leaks in the GC inlet. Confirm syringe is drawing and injecting the sample properly.
Poor Peak Shape (Tailing) Incomplete derivatization; active sites in the GC inlet liner or column; column contamination.Ensure the derivatization reaction goes to completion. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Trim the first few cm of the column.
Poor Enantiomeric Resolution Incorrect oven temperature program; column degradation; incorrect carrier gas flow rate.Optimize the oven temperature ramp (slower ramps often improve resolution). Lower the initial oven temperature. Verify carrier gas flow rate. If the column is old, it may need to be replaced.[14]
Extraneous Peaks in Chromatogram Contaminated solvent or reagents; sample matrix interference; carryover from previous injection.Run a solvent/reagent blank to identify sources of contamination.[13] Perform sample cleanup if the matrix is complex. Run a solvent wash after each injection to prevent carryover.

References

  • GC Derivatization. (n.d.). Available from: [Link].

  • Vandenburg, H., et al. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV. Available from: [Link].

  • Vandenburg, H., et al. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. UNT Digital Library. Available from: [Link].

  • Chemistry For Everyone. (2023). What Is Derivatization In Gas Chromatography And When Is It Needed? YouTube. Available from: [Link].

  • Regis Technologies. (n.d.). Acylation Derivatization Reagents. ResearchGate. Available from: [Link].

  • Mohammed, A., et al. (2018). Derivatization reactions and reagents for gas chromatography analysis. International Journal of Condition Monitoring, 4(1), 1-13.
  • Derivatization in GC. (n.d.). Available from: [Link].

  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex. Available from: [Link].

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
  • Kusch, P. (2006). GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen ® HTD (hydrogenated tallow amine) in THF. ResearchGate. Available from: [Link].

  • Pharma Begin. (2024). Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharma Begin. Available from: [Link].

  • Lee, W., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Płotka-Wasylka, J. M., et al. (2018). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 118(17), 8152-8188.
  • Agilent Technologies. Chiral GC Columns | Gas Chromatography. Agilent. Available from: [Link].

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available from: [Link].

  • Tavakkol, A., et al. (1985). Gas chromatography/mass Spectrometry of Bacterial Amines. Biomedical Mass Spectrometry, 12(8), 359-363.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link].

  • König, W. A., & Ernst, K. (1983). Application of enantioselective capillary gas chromatography to the analysis of chiral pharmaceuticals.
  • Ribeiro, C., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(16), 4995.

Sources

Troubleshooting & Optimization

Avoiding racemization during the synthesis of (R)-2-Ethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

<_>

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for the synthesis of (R)-2-Ethyl-piperazine, a chiral scaffold of significant interest in medicinal chemistry. The primary focus is on strategies to mitigate and prevent racemization, ensuring high enantiomeric purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical challenge. The primary causes during the synthesis of this compound include:

  • Harsh Reaction Conditions: The chiral center at the C2 position of the piperazine ring is susceptible to epimerization under strong acidic or basic conditions, particularly during the removal of protecting groups.[1] The proton at this position can be abstracted by a base, leading to a planar intermediate that can be reprotonated from either side, resulting in racemization.[1]

  • Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for racemization to occur.[1]

  • Inappropriate Reagents: Certain coupling reagents used in precursor synthesis, especially in amide bond formation, can promote the formation of oxazolone intermediates which are prone to racemization.[1][2]

  • Prolonged Reaction Times: Extended exposure to basic or acidic conditions increases the likelihood of racemization.[1]

Q2: Which synthetic strategies are recommended to obtain enantiomerically pure this compound?

A2: Several strategies can be employed, with the choice depending on available starting materials and scalability requirements.

  • Synthesis from Chiral Pool: A common and effective approach is to start from a readily available chiral molecule, such as an α-amino acid like (R)-alanine.[3][4][5] This strategy incorporates the desired stereocenter from the beginning.

  • Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a prochiral pyrazine precursor can provide direct access to the chiral piperazine.[6] This method often offers high enantioselectivity.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction.[7][8] After the desired transformation, the auxiliary is removed. This can be a powerful tool for controlling stereochemistry.

  • Asymmetric Lithiation-Trapping: This method involves the direct functionalization of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine to direct the stereoselective introduction of the ethyl group.[4][9]

Q3: How do protecting groups influence the stereochemical integrity of the synthesis?

A3: Protecting groups are crucial for selectively masking the reactivity of the two nitrogen atoms in the piperazine ring, enabling controlled functionalization.[10] However, the choice of protecting groups and the conditions for their removal are critical for preventing racemization.

  • Orthogonal Protection: Employing an orthogonal protecting group strategy, where one group can be removed without affecting the other, is highly advantageous.[10] Common combinations include Boc/Cbz or Boc/Fmoc.

  • Deprotection Conditions:

    • Boc (tert-Butoxycarbonyl): Typically removed with strong acids like TFA. To minimize racemization, milder acidic conditions should be considered if the substrate is sensitive.[1]

    • Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis, which is generally a mild and stereochemically safe method.[10]

Q4: How can I accurately determine the enantiomeric excess (ee%) of my this compound product?

A4: Accurate determination of enantiomeric excess is essential to validate the success of the asymmetric synthesis. The most common and reliable method is:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Enantiomeric Excess (ee%) Racemization during deprotection: Harsh acidic or basic conditions.[1]- Use milder deprotection reagents. For Boc groups, consider p-toluenesulfonic acid (p-TsOH) instead of trifluoroacetic acid (TFA).[1]- For Cbz groups, ensure neutral conditions during hydrogenation.[1]
Racemization during ring formation or modification: High temperatures or prolonged reaction times in the presence of base.[1]- Conduct reactions at the lowest feasible temperature.- Minimize reaction times, especially when using basic reagents.[1]
Ineffective chiral induction: Poor performance of the chiral catalyst or auxiliary.- Screen different chiral catalysts or ligands.- Ensure the chiral auxiliary is of high enantiomeric purity.
Poor Yield Side reactions: Formation of byproducts due to reactive intermediates or harsh conditions.- Optimize reaction conditions (temperature, solvent, concentration).- Use a more selective reagent system.
Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Product loss during workup/purification: Solubility issues or degradation on silica gel.- Select an appropriate solvent system for extraction.- Consider alternative purification methods like crystallization or distillation.
Presence of Diastereomeric Impurities Incomplete separation of diastereomers (if using a chiral resolving agent). - Optimize the crystallization process by screening different solvents and controlling the cooling rate.[11]
Non-stereoselective reaction step. - Re-evaluate the stereoselectivity of each reaction step and identify the source of the diastereomeric impurity.

Recommended Synthetic Protocol: Synthesis from (R)-Alanine Methyl Ester

This protocol outlines a reliable method for the synthesis of this compound starting from a chiral pool amino acid, which helps to preserve the stereochemical integrity.

Workflow Diagram

G A (R)-Alanine Methyl Ester B Reductive Amination with N-Cbz-aminoacetaldehyde A->B NaBH(OAc)3 C Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate B->C D Cyclization C->D Heat E (R)-4-Cbz-3-methylpiperazin-2-one D->E F Reduction (e.g., LiAlH4) E->F G (R)-1-Cbz-2-ethylpiperazine F->G H Deprotection (Hydrogenolysis) G->H H2, Pd/C I This compound H->I

Caption: Synthetic workflow from (R)-Alanine Methyl Ester.

Step-by-Step Procedure:

  • Reductive Amination:

    • Dissolve (R)-alanine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM) and neutralize with a base such as triethylamine.

    • Add N-Cbz-aminoacetaldehyde and a reducing agent like sodium triacetoxyborohydride (STAB).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

  • Cyclization:

    • The crude product from the previous step is heated in a high-boiling point solvent (e.g., toluene or xylene) to induce cyclization to the piperazin-2-one.

  • Reduction of the Piperazinone:

    • The resulting (R)-4-Cbz-3-methylpiperazin-2-one is then reduced to the corresponding piperazine. A strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF is typically used.

  • Deprotection:

    • The final step is the removal of the Cbz protecting group via catalytic hydrogenolysis.

    • Dissolve the (R)-1-Cbz-2-ethylpiperazine in a solvent like methanol or ethanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete.

    • Filter off the catalyst and concentrate the filtrate to obtain the desired this compound.

Key Mechanistic Considerations for Avoiding Racemization

The stereocenter in 2-substituted piperazines is prone to racemization, especially if there is an adjacent carbonyl group, as in a piperazinone intermediate. The alpha-proton to the carbonyl is acidic and can be removed by a base, leading to a planar enolate intermediate. Protonation of this intermediate can occur from either face, leading to a loss of stereochemical information.

Mechanism of Racemization via Enolate Formation

Caption: Base-catalyzed racemization of a piperazinone intermediate.

To mitigate this, it is crucial to:

  • Use non-basic or weakly basic conditions whenever possible.

  • Keep reaction temperatures low to disfavor the deprotonation step.

  • Minimize the time the chiral intermediate is exposed to basic conditions.

By understanding the underlying causes of racemization and implementing the strategies outlined in this guide, researchers can significantly improve the enantiomeric purity of their synthesized this compound.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Europe PMC.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.
  • Mastering chiral substituted 2-oxopiperazines.
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
  • Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride. Benchchem.
  • A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
  • Chiral auxiliary. Wikipedia.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors. Europe PMC.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Asymmetric Synthesis of Chiral Piperazines. R Discovery.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. Thieme Connect.
  • The Role of Protective Groups in Organic Synthesis. University of Calgary.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • Synthesis method of chiral piperazinone derivative.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Properties and Structure. Benchchem.
  • 2-Ethylpyrazine. PubChem.
  • 2-ethyl pyrazine. The Good Scents Company.
  • 2-Ethylpyrazine.

Sources

Technical Support Center: Optimizing the Synthesis of (R)-2-Ethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Ethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. The piperazine scaffold is a cornerstone in medicinal chemistry, but achieving high yield and enantiopurity for C2-substituted derivatives like this compound requires careful control over reaction parameters and a robust troubleshooting strategy.[1]

This resource consolidates critical information into a practical, Q&A-driven format, addressing common pitfalls and offering detailed protocols to enhance the efficiency and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of this compound synthesis.

Q1: What are the most common synthetic strategies for obtaining enantiomerically pure this compound?

A1: There are three primary strategies:

  • Asymmetric Synthesis: This is often the most elegant approach, involving the direct creation of the chiral center. Methods include catalytic asymmetric hydrogenation of a piperazin-2-one precursor or diastereoselective alkylation of chiral lactams derived from amino acids like (R)-phenylglycinol.[2][3][4][5] These routes can be highly efficient but require careful optimization of catalysts and reaction conditions.

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring.[6][7] This method provides excellent enantiocontrol as the stereocenter is sourced from a naturally occurring molecule.

  • Chiral Resolution of a Racemic Mixture: This is a classical and often scalable method. A racemic mixture of 2-ethylpiperazine is synthesized first, followed by separation using a chiral resolving agent, such as tartaric acid or mandelic acid.[8] The process relies on the differential solubility of the resulting diastereomeric salts, which can be separated by fractional crystallization.[8][9]

Q2: Why is the choice of protecting groups so critical for this synthesis?

A2: The symmetrical nature of the piperazine ring, with two secondary amines of similar reactivity, makes selective functionalization a significant challenge.[10] Without protecting groups, reactions like alkylation often lead to a mixture of mono-substituted, di-substituted, and starting materials, resulting in low yields and complex purification.[11][12]

An orthogonal protecting group strategy is paramount.[10] This involves using two different protecting groups (e.g., Boc and Cbz) that can be removed under distinct conditions. This allows for the sequential and controlled modification of the N1 and N4 positions, which is essential for building more complex molecules.[10] The tert-Butoxycarbonyl (Boc) group is particularly common as it ensures mono-substitution and can be removed under acidic conditions without affecting other sensitive groups.[10][11][13]

Q3: What is the most common bottleneck for achieving high yield and enantioselectivity?

A3: The primary bottleneck is often controlling side reactions and ensuring the stereochemical integrity of the chiral center.

  • For Yield: The formation of the 1,4-di-substituted byproduct is a major issue in direct alkylation approaches.[8][11] This can be mitigated by using a large excess of piperazine or, more effectively, by employing a mono-protected piperazine intermediate like N-Boc-piperazine.[11][13]

  • For Enantioselectivity: In asymmetric syntheses, catalyst deactivation, suboptimal temperature control, or inappropriate solvent choice can lead to a loss of stereocontrol.[11] In chiral resolution, incomplete separation of diastereomeric salts due to similar solubilities is a frequent challenge, requiring extensive screening of solvents and crystallization conditions.[8][9]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a detailed, problem-oriented approach to overcoming specific experimental challenges.

Issue 1: Low Overall Yield of 2-Ethylpiperazine

Low yield is a multifaceted problem that can arise at various stages of the synthesis. The following workflow helps diagnose and solve the root cause.

G start Low Overall Yield Detected check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Reactants Remain complete Reaction Complete check_completion->complete No Reactants cause1 Potential Causes: - Insufficient Temperature/Time - Poor Reagent Purity - Catalyst Deactivation incomplete->cause1 check_byproducts Analyze Crude Product for Byproducts complete->check_byproducts solution1 Solutions: 1. Increase Temperature or Extend Time 2. Verify Purity of Starting Materials 3. Optimize Catalyst/Ligand System cause1->solution1 byproducts_present Significant Byproducts Found check_byproducts->byproducts_present Multiple Spots/Peaks no_byproducts Product is Clean, but Low Mass check_byproducts->no_byproducts Mainly Product cause2 Potential Causes: - Di-substitution (e.g., N,N'-diethylpiperazine) - Side reactions from impurities byproducts_present->cause2 cause3 Potential Cause: - Product Loss During Workup/Purification no_byproducts->cause3 solution2 Solutions: 1. Use Mono-Protected Piperazine (N-Boc) 2. Use Large Excess of Piperazine (5-10 eq.) 3. Slow Reagent Addition at Low Temp. cause2->solution2 solution3 Solutions: 1. Optimize Extraction pH & Solvents 2. Review Distillation/Crystallization Method 3. Check for Product Volatility cause3->solution3

Caption: Troubleshooting workflow for low reaction yield.
  • Cause: Di-substitution. The comparable reactivity of the two nitrogen atoms in piperazine often leads to the formation of 1,4-diethylpiperazine.[8][11]

    • Solution A (Best Practice): Use of a Mono-Protected Piperazine. Using a starting material like 1-Boc-piperazine is the most robust method to ensure mono-alkylation. The Boc group sterically and electronically deactivates one nitrogen, directing the reaction to the unprotected site. The protecting group can be efficiently removed later with an acid like TFA or HCl.[10][11]

    • Solution B (Stoichiometric Control): Using a large excess of piperazine (5-10 equivalents) relative to the ethylating agent statistically favors the reaction with an unreacted piperazine molecule over the already substituted product.[11] This method is less atom-economical and requires efficient removal of the excess piperazine during workup.

  • Cause: Product Loss During Workup & Purification. 2-Ethylpiperazine is a relatively low molecular weight, water-soluble amine, which can lead to significant losses during aqueous extractions.

    • Solution: During workup, ensure the aqueous layer is basified to a pH > 12 before extraction to ensure the amine is in its free base form. Use a more polar solvent like dichloromethane (DCM) or a continuous liquid-liquid extraction apparatus for efficient recovery. For purification, fractional distillation under reduced pressure is often effective for separating components with different boiling points.[14]

Issue 2: Inefficient Chiral Resolution / Low Enantiomeric Excess (ee)

Achieving high enantiopurity via diastereomeric salt crystallization is an optimization-intensive process.

Q: My chiral resolution of racemic 2-ethylpiperazine with tartaric acid is giving low ee%. What steps can I take to improve it?

A: This is a common challenge. The success of a resolution depends entirely on the solubility difference between the two diastereomeric salts. If the ee% is low, the solubilities are likely too similar in your current system.

  • Screen Resolving Agents: While tartaric acid is common, it may not be optimal. Screen other commercially available chiral acids like mandelic acid, dibenzoyl-L-tartaric acid, or camphor-10-sulfonic acid.[8][9]

  • Systematic Solvent Screening: This is the most critical step. The choice of solvent dictates the solubility of the salts.[8] Create a screening matrix as described in the table below.

  • Control Crystallization Rate: Slow, controlled cooling is crucial.[8] Rapid cooling can trap the more soluble diastereomer in the crystal lattice, reducing purity. Allow the solution to cool to room temperature slowly over several hours before placing it in a refrigerator or ice bath.

  • Recrystallization: A single crystallization is often insufficient. One or two rounds of recrystallization of the isolated salt from the optimal solvent system can significantly enhance the diastereomeric and, consequently, the enantiomeric excess.[9]

Solvent SystemMolar Ratio (Amine:Acid)Temperature (°C)Observations (Precipitate?)Isolated Yield (%)ee% of Product
Ethanol1:178 -> 4
Methanol1:165 -> 4
Isopropanol1:182 -> 4
Acetone/Water (9:1)1:156 -> 4
Acetonitrile1:182 -> 4
Ethanol1:0.578 -> 4
Isopropanol1:0.582 -> 4

Instructions: Perform small-scale experiments for each condition. Heat to dissolve, cool slowly, and isolate any precipitate. Analyze the liberated amine via chiral HPLC to determine the ee%.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-ethylpiperazine (Asymmetric Approach Precursor)

This protocol details a representative step for introducing the ethyl group onto a protected piperazine ring, which would then be followed by deprotection.

Materials:

  • 1-Boc-4-benzyl-piperazine (or other N4-protected piperazine)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide (EtI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 1-Boc-4-benzyl-piperazine (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 2 hours at -78 °C.

  • Add ethyl iodide (1.2 eq) dropwise. Allow the reaction to stir at -78 °C for 4 hours, then warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-2-ethyl-4-benzyl-piperazine. Subsequent steps would involve removal of the benzyl and Boc groups.

Protocol 2: Liberation and Purity Analysis of Resolved (R)-2-Ethylpiperazine

This protocol describes how to recover the free amine from its diastereomeric salt and assess its purity.

Materials:

  • Diastereomerically enriched salt of (R)-2-ethylpiperazine (e.g., tartrate salt)

  • Sodium hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Chiral HPLC column and system

Procedure:

  • Suspend the diastereomeric salt in water.

  • Add 2M NaOH solution dropwise while stirring until the pH of the aqueous layer is > 12.

  • Extract the aqueous layer with DCM (4 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: 2-ethylpiperazine is volatile).

  • Analyze the resulting oil by chiral HPLC to determine the enantiomeric excess (ee%).

  • Further purification, if necessary, can be achieved by Kugelrohr or short-path distillation.

Part 4: Visualization of Key Processes

Orthogonal Protection Strategy

The diagram below illustrates the logic of using orthogonal protecting groups (PG) to achieve selective functionalization of the piperazine ring.

G cluster_0 Step 1: Orthogonal Protection cluster_1 Step 2: N4 Functionalization cluster_2 Step 3: Selective Deprotection cluster_3 Step 4: N1 Functionalization Piperazine Piperazine N1_PG1 N1-PG1 Piperazine Piperazine->N1_PG1 Reagent 1 (e.g., Boc₂O) N4_Func N1-PG1, N4-R Piperazine N1_PG1->N4_Func Reagent 2 (e.g., R-X) N1_Free N4-R Piperazine N4_Func->N1_Free Condition A (e.g., Acid) Final_Product N1-R', N4-R Piperazine N1_Free->Final_Product Reagent 3 (e.g., R'-X)

Caption: Workflow for orthogonal protection in piperazine synthesis.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2015). Organic & Biomolecular Chemistry, 13(28), 7650-7654. Retrieved January 17, 2026, from [Link]

  • Asymmetric synthesis of 2-arylpiperazines. (2009). Tetrahedron: Asymmetry, 20(13), 1535-1539. Retrieved January 17, 2026, from [Link]

  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines. (1952). Journal of the American Chemical Society, 74(15), 3846-3848. Retrieved January 17, 2026, from [Link]

  • Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. (1994). Tetrahedron Letters, 35(15), 2429-2432. Retrieved January 17, 2026, from [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(5), 3028-3039. Retrieved January 17, 2026, from [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2015). RSC Medicinal Chemistry, 6(5), 845-855. Retrieved January 17, 2026, from [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(15), 5674. Retrieved January 17, 2026, from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules, 29(16), 3723. Retrieved January 17, 2026, from [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). Angewandte Chemie International Edition, 54(1), 179-183. Retrieved January 17, 2026, from [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2015). Angewandte Chemie International Edition, 54(1), 179-183. Retrieved January 17, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Purification of (R)-2-Ethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Ethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges encountered during the purification of this chiral building block. Our focus is on delivering scientifically sound, field-proven advice to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude this compound is an oil and fails to crystallize. How can I effectively purify it?

This is a common challenge as many piperazine derivatives, especially free bases, exist as oils at room temperature. Here are several strategies to consider, ranging from simple to more advanced techniques.

  • Salt Formation for Crystallization: Since this compound is a basic compound, converting it into a salt can significantly increase its crystallinity.[1] Treatment with a suitable acid, such as hydrochloric acid or fumaric acid, will yield a salt that is often a crystalline solid and can be readily purified by recrystallization.[1] Following purification, the salt can be neutralized with a base (e.g., NaOH or NaHCO₃) to regenerate the purified this compound free base as an oil.[1]

  • Column Chromatography: This is a standard method for purifying oily compounds.[1] However, the basic nature of piperazines can lead to "tailing" on standard silica gel due to strong interactions with acidic silanol groups.[1] To mitigate this, consider modifying your mobile phase.

  • Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.

  • Solvent Trituration/Washing: You can wash or triturate the oil with a solvent in which your product is insoluble, but the impurities are soluble.[1] For instance, if you have greasy, non-polar impurities, dissolving your product in a polar solvent like acetonitrile and performing serial extractions with a non-polar solvent like hexane can be effective.[1]

Question 2: I'm observing significant peak tailing during silica gel column chromatography of this compound. What's causing this and how can I fix it?

Peak tailing is a frequent issue when purifying basic compounds like piperazines on acidic silica gel.[1] The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups on the silica surface, causing the compound to elute slowly and asymmetrically.[1]

Here are proven solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent.[1] This modifier competes with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.[1]

    • Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to your mobile phase is a widely used and effective strategy.[1]

    • Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be employed.[1]

  • Use of Deactivated Silica Gel: Commercially available deactivated silica gel, often treated to reduce the number of acidic silanol groups, can also be used to minimize tailing.

Question 3: My synthesis of this compound has resulted in a racemic mixture. What is the most effective way to resolve the enantiomers?

Chiral resolution is a critical step in obtaining enantiomerically pure this compound. The most common and practical approach is through the formation of diastereomeric salts.[2]

  • Fractional Crystallization of Diastereomeric Salts:

    • Choice of Resolving Agent: The selection of a suitable chiral acid is crucial. Common choices include tartaric acid, mandelic acid, or dibenzoyltartaric acid.[2] The goal is to form two diastereomeric salts with significantly different solubilities in a particular solvent system.[2]

    • Solvent Screening: The choice of solvent is as critical as the resolving agent. You need to screen various solvents and solvent mixtures to find a system where one diastereomeric salt is sparingly soluble and crystallizes out, while the other remains in solution.[2]

    • Controlled Cooling: A slow and controlled cooling rate during crystallization is essential to ensure the selective precipitation of the desired diastereomer and to prevent the co-precipitation of the other.[2]

  • Chiral Preparative HPLC: While more expensive and less scalable than fractional crystallization, chiral preparative HPLC can be a powerful tool for separating enantiomers, especially on a smaller scale. This requires screening different chiral stationary phases (CSPs) and mobile phases to achieve baseline separation. Polysaccharide-based CSPs are often effective for separating piperazine derivatives.[3]

Question 4: I've successfully isolated the this compound as a dihydrochloride salt, but I'm struggling to achieve high purity. What are the best practices for purifying this salt?

Purification of the final salt form is crucial for obtaining a high-quality product.

  • Recrystallization: This is the most effective method for purifying piperazine salts.[2]

    • Solvent Selection: Common solvents for recrystallizing piperazine dihydrochloride salts include ethanol, methanol, or mixtures with other organic solvents.[2] The ideal solvent will dissolve the salt at an elevated temperature and allow for good crystal formation upon cooling.

    • Washing: After filtration, wash the crystals with a small amount of cold, anhydrous solvent to remove any remaining soluble impurities on the crystal surface.[2]

    • Drying: Thoroughly dry the final product under vacuum to remove all residual solvent.[2]

Below is a decision tree to guide you through the initial purification challenges.

Purification_Decision_Tree start Crude this compound is_oil Is it an oil? start->is_oil is_solid Is it a solid? is_oil->is_solid No form_salt Form a Salt (e.g., HCl, Fumaric Acid) is_oil->form_salt Yes chromatography_q Consider Column Chromatography? is_oil->chromatography_q Yes, alternative path purify_solid Purify by Recrystallization is_solid->purify_solid Yes liberate_base Liberate Free Base purify_solid->liberate_base If free base is needed form_salt->purify_solid chromatography Column Chromatography with Basic Modifier (e.g., TEA) chromatography_q->chromatography Yes distillation Consider Vacuum Distillation chromatography_q->distillation No

Caption: Decision tree for initial purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of 2-ethylpiperazine?

Common impurities often stem from the starting materials and side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Such as ethylene diamine, diethylene triamine, and other polyethylene polyamines.[4]

  • Side-Reaction Products: Impurities like pyrazines, diazabicyclo-octane, and N-alkyl piperazines can form.[4] Over-alkylation can also lead to the formation of N,N'-diethylpiperazine.

  • Oxidized Byproducts: Exposure to air during the reaction or purification can lead to the formation of oxidized impurities.[5]

Q2: What analytical techniques are best for assessing the chemical and enantiomeric purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • For Chemical Purity:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify impurities.[6]

  • For Enantiomeric Purity:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (% ee).[3] It requires a suitable chiral stationary phase (CSP) to separate the enantiomers.[3]

    • Chiral Capillary Electrophoresis (CE): An alternative technique for enantiomeric separation.[7]

Q3: What are the main synthetic routes to obtain enantiomerically pure this compound?

There are three primary strategies for synthesizing enantiopure 2-substituted piperazines:

  • Chiral Resolution: This involves synthesizing the racemic mixture of 2-ethylpiperazine and then separating the enantiomers using a chiral resolving agent, as detailed in the troubleshooting guide.[2] This is often the most practical approach.[2]

  • Asymmetric Synthesis from Chiral Precursors: This "chiral pool" approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring with the desired stereochemistry.[2]

  • Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to directly synthesize the desired enantiomer from achiral starting materials.[2]

Q4: Are there any specific safety precautions I should take when working with piperazine derivatives?

Yes, piperazine and its derivatives can be irritating to the skin, eyes, and respiratory system.[8] It is essential to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Piperazine is also hygroscopic and can absorb water and carbon dioxide from the air.[4][9] Therefore, it should be stored in a tightly sealed container in a cool, dry place.

Experimental Protocols

Protocol 1: Purification by Salt Formation and Recrystallization

This protocol describes the purification of oily this compound via the formation of its dihydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound oil in a suitable organic solvent such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol (or another suitable solvent) to the stirred solution of the piperazine derivative. Monitor the pH to ensure it becomes acidic.

  • Precipitation: The this compound dihydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can enhance precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove residual mother liquor and impurities.[1]

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol or methanol).[2] Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.[2]

  • (Optional) Liberation of the Free Base: To recover the purified oily amine, dissolve the salt in water and basify the solution with a suitable base like NaOH or NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.[1]

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Assessment

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of this compound.

Step-by-Step Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is a good starting point. For example, a column like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) has shown good performance for similar compounds.[3]

  • Mobile Phase Preparation: A typical mobile phase for such separations could be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often necessary to improve peak shape and resolution. A starting mobile phase could be Heptane/Isopropanol/DEA (80:20:0.1, v/v/v).

  • Sample Preparation: Prepare a stock solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[3]

    • Set the column temperature (e.g., 25 °C or 35 °C).[3]

    • Set the UV detector to a suitable wavelength. Since piperazines may lack a strong chromophore, a low wavelength like 205 nm might be necessary.[3]

    • Inject a small volume (e.g., 10 µL) of the filtered sample.[3]

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the resolution (Rs) between the two peaks to assess the separation quality. A resolution of >1.5 is considered baseline separation.[3]

    • Determine the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[3]

Data Summary

Table 1: Recommended Solvent Systems for Purification

Purification MethodCompound FormRecommended Solvents/AdditivesPurpose
Recrystallization Dihydrochloride SaltEthanol, Methanol, Isopropanol, or mixtures thereofTo obtain high-purity crystalline salt.[2]
Column Chromatography Free Base (Oil)Eluent: Hexane/Ethyl Acetate or Dichloromethane/Methanol. Additive: 0.1-1% Triethylamine (TEA)To purify the oily free base while preventing peak tailing.[1]
Fractional Crystallization Diastereomeric SaltsEthanol, Methanol, Acetonitrile, Ethyl Acetate, or mixtures thereof (requires screening)To separate the (R) and (S) enantiomers.[2]

References

  • Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem.
  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid - ACS Publications.
  • Crystalline products of CO2 capture by piperazine aqueous solutions - RSC Publishing.
  • Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride - Benchchem.
  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF - ResearchGate.
  • Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem.
  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem.
  • US3481933A - Recovery and purification of piperazine - Google Patents.
  • Piperazine - Wikipedia. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF - ResearchGate. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. Available at: [Link]

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (R)-2-Ethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (R)-2-ethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical chiral building block. The piperazine motif is a privileged scaffold in medicinal chemistry, and the ability to synthesize specific enantiomers like this compound is crucial for the development of novel therapeutics.[1][2][3][4] This resource combines established synthetic protocols with field-proven insights to help you navigate the complexities of this synthesis and optimize your reaction conditions for success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity in Asymmetric Synthesis

Q: My asymmetric synthesis of this compound is resulting in a low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?

A: Achieving high enantioselectivity is paramount in chiral synthesis and low ee values can stem from several factors. A systematic troubleshooting approach is recommended.

Potential Causes and Solutions:

  • Suboptimal Catalyst or Ligand: The choice of a chiral catalyst or ligand is the most critical factor for inducing asymmetry.

    • Troubleshooting:

      • Screen a Variety of Ligands: If using a metal-catalyzed reaction (e.g., asymmetric hydrogenation or allylic alkylation), screen a panel of chiral ligands. For instance, in asymmetric hydrogenations of substituted pyrazines, different iridium catalysts with chiral phosphine ligands can yield varying enantioselectivities.[5][6]

      • Catalyst Loading: Ensure the optimal catalyst loading is used. Too low a concentration may result in a slow or incomplete reaction, while too high a concentration can sometimes lead to side reactions or dimerization of the catalyst, reducing its effectiveness.

      • Catalyst Purity: Impurities in the catalyst or ligand can poison the active species.[7] Use catalysts from reputable suppliers or purify them before use.

  • Reaction Temperature: Temperature can have a significant impact on the transition states leading to the different enantiomers.

    • Troubleshooting:

      • Lower the Temperature: Generally, lower reaction temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Experiment with a range of temperatures, starting from room temperature and incrementally decreasing it.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants and intermediates.

    • Troubleshooting:

      • Solvent Screening: Perform the reaction in a variety of solvents with different polarities and coordinating abilities. For example, in asymmetric lithiation-trapping methods, the choice of solvent can be crucial.[8][9]

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst or participate in side reactions.[7]

    • Troubleshooting:

      • Purify Starting Materials: Ensure your starting materials are of high purity by recrystallization, distillation, or chromatography before use.

Issue 2: Poor Yield in the Cyclization Step

Q: I'm experiencing low yields during the piperazine ring formation. What are the common pitfalls and how can I optimize the cyclization?

A: The cyclization step is a key bond-forming reaction, and its efficiency can be influenced by several parameters.

Potential Causes and Solutions:

  • Inefficient Nucleophilic Substitution: Many syntheses of 2-substituted piperazines involve an intramolecular nucleophilic substitution.

    • Troubleshooting:

      • Choice of Base: The base used to deprotonate the amine nucleophile is critical. A base that is too weak may not generate a sufficient concentration of the nucleophile, while a base that is too strong could lead to side reactions like elimination. Common bases include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA).[10]

      • Leaving Group: Ensure you are using a good leaving group on the electrophilic carbon (e.g., tosylate, mesylate, or a halide).

      • Concentration: The reaction concentration can influence the rate of intramolecular versus intermolecular reactions. High dilution conditions generally favor intramolecular cyclization.

  • Protecting Group Strategy: The choice and stability of protecting groups on the nitrogen atoms are crucial.

    • Troubleshooting:

      • Orthogonally Protected Diamines: A common strategy involves using a starting material like an orthogonally bis-protected chiral 1,2-diamine.[11] This allows for selective deprotection and cyclization. Ensure the protecting groups are stable to the reaction conditions and can be removed without affecting the desired product. The Boc (tert-butyloxycarbonyl) group is a common choice.[10]

      • Compatibility: Verify that the protecting groups are compatible with all reagents and conditions in the synthetic sequence.

Issue 3: Difficulty with Chiral Resolution

Q: I am attempting to resolve a racemic mixture of 2-ethyl-piperazine using a chiral resolving agent, but the separation is inefficient. What can I do to improve this?

A: Chiral resolution via diastereomeric salt formation is a classical but often challenging method.

Potential Causes and Solutions:

  • Choice of Resolving Agent: The selection of the chiral acid is critical. The resulting diastereomeric salts must have significantly different solubilities in a given solvent system to allow for efficient separation by fractional crystallization.[12]

    • Troubleshooting:

      • Screen Resolving Agents: It may be necessary to screen several chiral acids, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, to find the most effective one.[12][13]

  • Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[12]

    • Troubleshooting:

      • Solvent Screening: Experiment with a range of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, and their combinations with water). The goal is to find a system where one diastereomeric salt is sparingly soluble and crystallizes out, while the other remains in solution.

  • Crystallization Conditions: The rate of cooling and saturation level can impact the purity of the crystallized salt.

    • Troubleshooting:

      • Controlled Cooling: Employ a slow and controlled cooling rate to promote the selective crystallization of the desired diastereomer and prevent co-precipitation.[12]

      • Seeding: If you have a small amount of the pure diastereomeric salt, use it as a seed crystal to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to enantiomerically pure this compound?

A1: Several strategies are employed to synthesize enantiopure 2-substituted piperazines. The most common include:

  • Asymmetric Synthesis: This is often the most efficient approach. Methods include:

    • Catalytic Asymmetric Hydrogenation: The hydrogenation of a corresponding substituted pyrazine or dihydropyrazine using a chiral catalyst can provide direct access to the chiral piperazine.[6]

    • Asymmetric Allylic Alkylation: This method can be used to construct the chiral center, followed by further transformations to form the piperazine ring.[1][2]

    • Asymmetric Lithiation: Deprotonation of an N-Boc piperazine with a chiral base followed by trapping with an electrophile can introduce the ethyl group stereoselectively.[8][9]

  • Chiral Pool Synthesis: This involves starting from a readily available chiral molecule, such as an amino acid, and converting it into the desired piperazine through a series of chemical transformations.[11] For example, starting from (R)-alanine.

  • Chiral Resolution: This involves the separation of a racemic mixture of 2-ethyl-piperazine using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[12][13]

Q2: Why are protecting groups necessary in the synthesis of 2-ethyl-piperazine, and which ones are commonly used?

A2: Protecting groups are essential to prevent unwanted side reactions at the nitrogen atoms of the piperazine ring. Since piperazine has two secondary amines, selective functionalization can be challenging. Protecting groups allow for the modification of one nitrogen atom while the other is masked. The most common protecting groups for piperazines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. They are generally stable under a variety of reaction conditions and can be removed selectively. For instance, a Boc group can be removed under acidic conditions, while a Cbz group is typically removed by hydrogenolysis.

Q3: How can I monitor the progress of my reaction and determine the enantiomeric excess of the product?

A3:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.

  • Determining Enantiomeric Excess (ee): The ee of the final product is typically determined by Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Gas Chromatography (Chiral GC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. It is crucial to develop a reliable analytical method to accurately measure the ee.[14]

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Many of the reagents and solvents used in these syntheses are volatile, flammable, or toxic. All reactions should be performed in a well-ventilated fume hood.

  • Reagent Handling: Handle all chemicals with care, paying particular attention to pyrophoric reagents like s-BuLi or reactive intermediates.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Experimental Protocols & Data

Table 1: Comparison of Common Synthetic Strategies for this compound
Synthetic StrategyKey ReagentsTypical YieldTypical eeAdvantagesDisadvantages
Asymmetric Hydrogenation 2-Ethylpyrazine, H₂, Chiral Iridium Catalyst70-95%>95%High efficiency and atom economy.Requires specialized high-pressure equipment and expensive catalysts.
Chiral Pool Synthesis (R)-Alanine, Protecting Group Reagents, Reducing Agents40-60% (multi-step)>99%Starts from an inexpensive, enantiopure material.Can be a lengthy, multi-step synthesis.[11]
Chiral Resolution Racemic 2-Ethyl-piperazine, Chiral Acid (e.g., Tartaric Acid)<50% (per enantiomer)>99% (after multiple crystallizations)Utilizes classical, well-established techniques.Inherently low theoretical yield; can be labor-intensive.[13]
Asymmetric Lithiation N-Boc-piperazine, s-BuLi, (-)-Sparteine, Ethyl Iodide60-80%90-98%Direct functionalization of the piperazine ring.[8]Requires cryogenic temperatures and moisture-sensitive reagents.
Protocol 1: Asymmetric Hydrogenation of 2-Ethylpyrazine

This protocol is a representative example and may require optimization for specific substrates and equipment.

  • Catalyst Preparation: In a glovebox, a solution of the chiral iridium catalyst (e.g., [Ir(COD)Cl]₂) and the appropriate chiral phosphine ligand (e.g., a derivative of SEGPHOS or BINAP) in a degassed solvent (e.g., dichloromethane) is prepared.

  • Reaction Setup: To a high-pressure reactor, add 2-ethylpyrazine and a degassed solvent (e.g., methanol).

  • Catalyst Addition: The prepared catalyst solution is added to the reactor under an inert atmosphere.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a set time (e.g., 24 hours).

  • Workup: After cooling and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.

  • Analysis: The enantiomeric excess is determined by chiral HPLC.

Workflow Visualization

cluster_synthesis General Synthesis Workflow for this compound start Starting Material (e.g., 2-Ethylpyrazine or Protected Diamine) reaction Key Synthetic Step (Asymmetric Hydrogenation, Cyclization, etc.) start->reaction 1. Reaction workup Reaction Workup (Quenching, Extraction) reaction->workup 2. Post-Reaction purification Purification (Column Chromatography or Crystallization) workup->purification 3. Isolation product Final Product (this compound) purification->product 4. Pure Compound analysis Analysis (NMR, MS, Chiral HPLC) product->analysis 5. Characterization

Caption: A generalized workflow for the synthesis and analysis of this compound.

cluster_troubleshooting Troubleshooting Logic for Low Enantioselectivity start Low ee Observed catalyst Check Catalyst/Ligand (Purity, Loading, Choice) start->catalyst Is the catalyst optimal? temp Optimize Temperature (Typically Lower) catalyst->temp If catalyst is not the issue solution Improved ee catalyst->solution Optimization Successful solvent Screen Solvents temp->solvent If temperature change is ineffective temp->solution Optimization Successful purity Verify Starting Material Purity solvent->purity If solvent change is ineffective solvent->solution Optimization Successful purity->solution After purification

Caption: A decision-making flowchart for troubleshooting low enantioselectivity.

References

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 1-5. [Link]

  • de Figueiredo, R. M., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 14(3), 843-853. [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1). [Link]

  • Karad, S. N., & Singh, V. K. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(22), 4134-4156. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1477-1486. [Link]

  • Gettys, K. E., & Dai, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6031. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1477-1486. [Link]

  • Smith, A. B., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11576-11586. [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4120-4139. [Link]

  • Karad, S. N., & Singh, V. K. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(22), 4134-4156. [Link]

  • Karad, S. N., & Singh, V. K. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136. [Link]

  • Reddy, P. V. G., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5749-5751. [Link]

  • Szymański, W., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5369. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (2014).
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (2013).
  • Bommarius, A. S., & Hammer, S. C. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. [Link]

Sources

Technical Support Center: Troubleshooting Low Enantioselectivity in 2-Ethylpiperazine Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 2-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity. As a critical chiral building block in medicinal chemistry, obtaining enantiomerically pure 2-ethylpiperazine is often a crucial step. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and solve common issues in your experiments.

Foundational Principle: Diastereomeric Salt Crystallization

The most common and scalable method for resolving racemic amines like 2-ethylpiperazine is through the formation of diastereomeric salts.[1][2] This technique relies on a simple yet powerful principle: while enantiomers have identical physical properties, diastereomers do not.

The process involves reacting the racemic base, (R/S)-2-ethylpiperazine, with a single enantiomer of a chiral acid (the resolving agent). This reaction creates a mixture of two diastereomeric salts:

  • [(R)-2-ethylpiperazine] • [(Chiral Acid)]

  • [(S)-2-ethylpiperazine] • [(Chiral Acid)]

Because these salts are diastereomers, they exhibit different physicochemical properties, most importantly, different solubilities in a specific solvent system.[3][4] By carefully selecting the resolving agent and crystallization conditions, one diastereomeric salt can be selectively precipitated from the solution, while the other remains dissolved. This allows for their physical separation by filtration.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when resolution experiments yield low enantiomeric excess (e.e.).

Core Problem: Low Enantioselectivity

Question: My initial resolution trials for 2-ethylpiperazine are resulting in very low enantiomeric excess (<50% e.e.). Where should I begin troubleshooting?

Answer: Low enantioselectivity is a common initial outcome and is almost always multifactorial. A systematic approach is the key to identifying the root cause. Before diving into complex optimizations, start with a logical diagnostic workflow. The primary factors to investigate are: 1) the choice and stoichiometry of the resolving agent, 2) the solvent system, and 3) the crystallization conditions (temperature, cooling rate). Impurities in your starting material can also severely hinder selective crystallization.[1]

Below is a decision tree to guide your initial troubleshooting process.

G start Start: Low e.e. Observed q1 Is the Resolving Agent Appropriate? start->q1 q2 Is the Solvent System Optimized? q1->q2 Yes res_agent Action: Screen different chiral acids (e.g., Tartaric, Mandelic, DBTA). Verify stoichiometry (0.5 vs 1.0 eq). q1->res_agent No q3 Are Crystallization Conditions Controlled? q2->q3 Yes solvent Action: Screen diverse solvents (alcohols, water, mixtures). Aim for low solubility of one salt, high for the other. q2->solvent No q4 Are Starting Materials Sufficiently Pure? q3->q4 Yes conditions Action: Implement a slow, controlled cooling profile. Consider seeding. Allow sufficient aging time. q3->conditions No purity Action: Analyze racemic 2-ethylpiperazine and resolving agent for impurities via GC/NMR. Purify if necessary. q4->purity No end High e.e. Achieved q4->end Yes res_agent->q2 solvent->q3 conditions->q4 purity->start Re-run Experiment

Caption: Troubleshooting Decision Tree for Low e.e.

Resolving Agent Selection and Stoichiometry

Question: How do I select the right chiral resolving agent for 2-ethylpiperazine?

Answer: The selection of a resolving agent is the most critical parameter for success.[5] For a basic compound like 2-ethylpiperazine, a chiral acid is the appropriate choice.[1] The interaction between the amine and the acid must lead to diastereomeric salts with a significant difference in their crystal lattice energies and, consequently, their solubilities.

While theoretical prediction is difficult, an empirical screening approach is the most effective strategy.[2] Start with common, cost-effective resolving agents. For piperazine derivatives, tartaric acid isomers are exceptionally well-documented and effective.[1][4]

Resolving AgentClassTypical TargetRationale & Considerations
L-(+)-Tartaric Acid Dicarboxylic Acid(R)-AminesWidely used, cost-effective, and proven for resolving similar heterocycles like 2-methylpiperazine.[1] Forms robust hydrogen-bonding networks.
D-(-)-Tartaric Acid Dicarboxylic Acid(S)-AminesUsed to isolate the opposite enantiomer.
(R)-(-)-Mandelic Acid α-Hydroxy Acid(S)-AminesAromatic ring can offer different π-stacking interactions in the crystal lattice compared to tartaric acid.
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) Tartaric Acid Derivative(R)-AminesBulkier benzoyl groups can amplify differences in crystal packing, sometimes leading to better separation where tartaric acid fails. More expensive.
(S)-(+)-Camphorsulfonic acid Sulfonic AcidVariesA strong acid that forms salts readily. Its rigid bicyclic structure can be effective for inducing selective crystallization.[6]

Question: What is the optimal molar ratio of resolving agent to racemic 2-ethylpiperazine?

Answer: The stoichiometry is a critical and often overlooked variable. While a 1.0 equivalent of a dicarboxylic acid (like tartaric acid) to 1.0 equivalent of a diprotic base (like 2-ethylpiperazine) seems intuitive, this is not always optimal.

Often, using 0.5 equivalents of a dicarboxylic acid is more effective. This ratio ensures that only one of the two amine groups on the piperazine ring is protonated, forming a 1:1 salt with the resolving agent. This can prevent the formation of complex, less-defined 1:2 salt mixtures. The best approach is to test different stoichiometric ratios (e.g., 0.5 eq, 1.0 eq) during your initial screening experiments.[1]

Solvent and Crystallization Conditions

Question: The diastereomeric salts are not precipitating, or both are crashing out of solution. How do I choose the right solvent?

Answer: The solvent's role is to magnify the inherent solubility difference between the two diastereomeric salts.[1] The ideal solvent is one in which the undesired diastereomeric salt is highly soluble, while the desired salt is sparingly soluble.

A solvent screening is essential. Common solvents for amine resolutions include water, lower alcohols (methanol, ethanol, isopropanol), or mixtures thereof.[1] Start with the solvent used in a similar literature procedure (e.g., for 2-methylpiperazine, aqueous ethanol is common). If that fails, screen a matrix of solvents with varying polarities.

Question: My cooling rate seems to affect the outcome. What is the best practice for crystallization?

Answer: A slow, controlled cooling rate is absolutely critical.[5] Rapid cooling will cause both diastereomers to co-precipitate via kinetic trapping, leading to low enantiomeric excess.

  • Controlled Cooling: Heat the solution to ensure all solids dissolve completely. Then, allow it to cool slowly and undisturbed to room temperature, ideally over several hours. For even better control, use a programmable heating mantle or a large, insulated Dewar flask.

  • Seeding: Once the solution is cooled to a point of supersaturation, adding a few seed crystals of the desired pure diastereomeric salt can induce selective crystallization and prevent spontaneous nucleation of the undesired salt.[4]

  • Aging: After cooling, allow the crystal slurry to stir (age) at a constant temperature for a few hours. This allows the system to reach thermodynamic equilibrium, where the less soluble, more stable crystals dominate, often improving the diastereomeric purity of the solid.[4]

Experimental Protocols & Workflows

Protocol 1: Screening for Optimal Resolving Agent and Solvent

This protocol outlines a parallel screening approach to efficiently identify a promising set of conditions for the resolution.

  • Preparation: Arrange an array of 8 small, sealable vials.

  • Dispensing Racemate: In each vial, dissolve a precise amount of racemic 2-ethylpiperazine (e.g., 100 mg, 0.876 mmol) in 1.0 mL of a candidate solvent (e.g., Vial 1-2: Methanol, Vial 3-4: Ethanol, Vial 5-6: 9:1 Ethanol/Water, Vial 7-8: Isopropanol).

  • Dispensing Resolving Agent: Prepare stock solutions of two different resolving agents (e.g., L-Tartaric Acid and R-Mandelic Acid) at a concentration that will deliver 0.5 molar equivalents upon addition.

  • Salt Formation: Add 0.5 equivalents of the first resolving agent to the odd-numbered vials and 0.5 equivalents of the second agent to the even-numbered vials.

  • Dissolution & Crystallization: Seal the vials, heat them gently with agitation until all solids dissolve. Allow all vials to cool slowly to room temperature and then let them stand for 24 hours.

  • Analysis: Observe the vials for the quantity of precipitate. Isolate the crystals from any promising candidates by filtration. Wash with a small amount of cold solvent and dry.

  • Evaluation: Liberate the free base from the isolated salt (see Protocol 2, Step 3) and measure the enantiomeric excess using chiral HPLC or GC. The condition that gives the highest yield and highest e.e. is your lead.

Protocol 2: Preparative Diastereomeric Salt Resolution

This protocol is a representative procedure based on the principles discussed. Optimization of volumes, temperature, and time is expected.

  • Salt Formation: In a round-bottom flask, dissolve racemic 2-ethylpiperazine (1.0 eq) in the optimal solvent identified during screening (e.g., ethanol). In a separate flask, dissolve the best resolving agent (e.g., L-(+)-tartaric acid, 0.5 eq) in the same solvent.

  • Crystallization: Heat the 2-ethylpiperazine solution. Slowly add the warm resolving agent solution with stirring. Once the addition is complete, allow the mixture to cool slowly to room temperature. If seeding, add seed crystals at the appropriate temperature. Let the mixture stand undisturbed for 12-24 hours to allow for complete crystallization.

  • Isolation & Liberation:

    • Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • To liberate the free amine, dissolve the dried diastereomeric salt in water.

    • With stirring, add a strong base solution (e.g., 5M NaOH) dropwise until the solution is strongly alkaline (pH > 12).[1]

    • Extract the liberated 2-ethylpiperazine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purity Analysis: Determine the enantiomeric excess of the resulting 2-ethylpiperazine using a validated chiral analytical method. If the e.e. is not satisfactory (>98%), a recrystallization of the diastereomeric salt (repeating steps 2-3) may be necessary.[1]

General Resolution Workflow Diagram

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Analysis racemate Racemic (R/S) 2-Ethylpiperazine solvent_add Dissolve in Optimal Solvent racemate->solvent_add agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->solvent_add heat Heat to Dissolve solvent_add->heat cool Slow Controlled Cooling & Aging heat->cool filter Filtration cool->filter solid Solid: Desired Diastereomeric Salt (e.g., (R)-Amine Salt) filter->solid liquid Mother Liquor: Enriched in other Diastereomeric Salt filter->liquid liberate Liberate Free Base (add NaOH, extract) solid->liberate analyze Analyze e.e. (Chiral HPLC/GC) liberate->analyze final_product Enantiopure (R)-2-Ethylpiperazine analyze->final_product

Caption: General Workflow for Chiral Resolution.

References
  • Benchchem. (2025). Technical Support Center: Synthesis of (R)-2-ethylpiperazine Dihydrochloride.
  • Benchchem. (2025). Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine.
  • Benchchem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
  • Wikipedia. (n.d.). Chiral resolution.
  • Clayden, J., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of (R)-2-Methylpiperazine (L)-Tartaric Acid Salt.
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: (R)-2-Ethyl-piperazine Solvent Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Ethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual solvents from your final product. Adherence to strict residual solvent limits is paramount for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory standards.

Understanding the Challenge: Residual Solvents in this compound

This compound, a key chiral building block in pharmaceutical synthesis, is often produced using various organic solvents.[4] These solvents, while necessary for the reaction and purification process, must be removed to levels that comply with international regulatory guidelines, such as those established by the International Council for Harmonisation (ICH).[1][2][5] The ICH Q3C guidelines categorize solvents into three classes based on their toxicity, with Class 1 solvents being the most toxic and requiring strict avoidance.[2][6]

The physical properties of this compound, such as its boiling point and solubility, alongside the properties of the residual solvents, dictate the most effective removal strategy.[4] Incomplete solvent removal can lead to issues with product stability, crystallinity, and dissolution rates, ultimately impacting the final drug product's performance.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the removal of residual solvents from this compound.

Issue 1: High Levels of Residual Solvent Detected After Initial Drying (e.g., Rotary Evaporation)

Probable Causes:

  • Inefficient Evaporation Parameters: The temperature of the heating bath may be too low, or the vacuum applied may not be sufficient to effectively lower the solvent's boiling point.[7][8][9]

  • Formation of a Film or Crust: As the solvent evaporates, a concentrated layer of the product can form on the surface, trapping solvent molecules within the bulk material.[10]

  • Azeotrope Formation: The residual solvent may form an azeotrope with trace amounts of water or other solvents, altering its boiling point and making it more difficult to remove.

  • Strong Solute-Solvent Interactions: The this compound may have a strong affinity for the solvent, making its removal by simple evaporation challenging.[3]

Solutions:

  • Optimize Rotary Evaporation Conditions:

    • Increase Bath Temperature: Gradually increase the temperature of the heating bath, ensuring it remains well below the decomposition temperature of this compound. A general rule of thumb is to set the bath temperature 20°C higher than the solvent's boiling point at the applied pressure.[7]

    • Increase Vacuum: A deeper vacuum will lower the boiling point of the solvent, facilitating faster evaporation at a lower temperature.[7][8][11]

    • Increase Rotation Speed: A faster rotation speed increases the surface area of the liquid, leading to more efficient evaporation.[7]

  • Employ a Secondary Drying Technique:

    • Vacuum Oven Drying: Transfer the product to a vacuum oven. This method applies gentle, uniform heating under a vacuum, which is highly effective for removing entrapped solvents.[12][13][14][15] It is crucial to control the temperature carefully to avoid product degradation.[12][15]

    • Nitrogen Sweeping: In conjunction with vacuum drying, a slow stream of dry nitrogen can be introduced. This helps to displace solvent vapors and drive the equilibrium towards further evaporation.

  • Redissolution and Re-evaporation:

    • Dissolve the product in a minimal amount of a low-boiling point, less toxic solvent (e.g., a Class 3 solvent like ethanol, if compatible).

    • Repeat the rotary evaporation process. The new solvent can help to "chase out" the more persistent residual solvent.

Issue 2: Product Turns into a Gum or Oil Instead of a Crystalline Solid

Probable Causes:

  • Amorphous Solid Formation: Rapid solvent removal can sometimes lead to the formation of an amorphous (non-crystalline) solid, which may appear as a gum or oil.

  • Presence of Impurities: Impurities can inhibit crystallization.

  • Hydrophobic Product Crashing Out: If the product is hydrophobic and the solvent system contains water (e.g., from a reversed-phase HPLC purification), the removal of the organic solvent can cause the product to precipitate out as an oil.[16]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.[17]

    • Seeding: Introduce a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.[17]

  • Recrystallization: This is a powerful technique for both purification and obtaining a crystalline product.[18][19][20][21]

    • Protocol for Recrystallization:

      • Choose an appropriate solvent or solvent system where this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[18][19][21]

      • Dissolve the impure product in the minimum amount of the hot solvent.[18][19]

      • If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon and hot filtering the solution.[17][19]

      • Allow the solution to cool slowly and undisturbed to room temperature.[17][18] Slow cooling is crucial for the formation of large, pure crystals.[17]

      • Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[17][19]

      • Dry the purified crystals under vacuum.[19]

Issue 3: Residual Solvent Levels are Still Unacceptable After Secondary Drying

Probable Causes:

  • Solvent Trapped within the Crystal Lattice: Some solvent molecules can become incorporated into the crystal structure of the product, making them very difficult to remove by conventional drying methods.[22][23]

  • Formation of a Stable Solvate: The product may have formed a stable solvate with the residual solvent.

  • Inadequate Drying Time or Temperature: The secondary drying process may not have been carried out for a sufficient duration or at an optimal temperature.

Solutions:

  • Lyophilization (Freeze-Drying): This technique is particularly useful for removing stubborn solvents and for heat-sensitive compounds.[24][25]

    • Principle: The product is first frozen, and then the solvent is removed by sublimation under a high vacuum.[24] This avoids the issues associated with heating and can often result in a fine, easily handled powder.[25]

    • Considerations: Not all organic solvents are suitable for lyophilization due to their low freezing points.[26] However, it can be very effective for removing water and certain organic solvents like tert-butanol.[26]

  • Vacuum Hydration/Displacement: This technique involves introducing water vapor during the drying process to displace the trapped organic solvent molecules.[22][23][27]

    • Procedure: The bulk substance is dried under vacuum in the presence of water vapor. The water molecules compete for sites within the crystal lattice, effectively displacing the residual organic solvent.[22][23][27] The absorbed water can then be removed by conventional vacuum drying.[27]

  • Optimize Vacuum Drying Parameters:

    • Increase Drying Time: Extend the duration of the vacuum drying process.

    • Temperature Ramping: Gradually increase the temperature during drying to provide more energy for the solvent molecules to escape the crystal lattice.

Data Presentation: Solvent Properties and Regulatory Limits

The choice of solvent and the target residual level are critical. The following tables provide a summary of common solvents and their ICH Q3C classification.

Table 1: Properties of Common Solvents

SolventBoiling Point (°C)Class
Dichloromethane39.62
Toluene110.62
Methanol64.72
Ethanol78.43
Acetone56.03
Heptane98.43

Table 2: ICH Q3C Limits for Some Class 2 Solvents

SolventPDE (mg/day)Concentration Limit (ppm)
Dichloromethane6.0600
Toluene8.9890
Methanol30.03000
Acetonitrile4.1410

Note: PDE (Permitted Daily Exposure) and concentration limits are subject to change based on the specific drug product and its daily dosage. Always refer to the latest ICH Q3C guidelines.[1][2][5][28]

Visualizing the Workflow

A systematic approach is key to efficiently removing residual solvents.

Caption: Decision workflow for removing residual solvent from this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best initial method for removing a large volume of solvent?

A1: Rotary evaporation is the most common and efficient method for removing the bulk of a solvent from a liquid sample.[8][9][11] It combines reduced pressure, gentle heating, and rotation to increase the surface area for evaporation, making it faster than simple distillation.[7]

Q2: How do I know which drying method is best for my product?

A2: The choice of drying method depends on the properties of your compound and the residual solvent.

  • For thermally stable compounds: A vacuum oven is a robust and effective option.[12][29][14]

  • For heat-sensitive compounds: Lyophilization (freeze-drying) is the preferred method as it avoids high temperatures.[12][13][15][24]

  • If the product is an oil or gum: Recrystallization can help to both purify the compound and obtain a crystalline solid.[18][19][21]

Q3: What analytical technique is used to determine the amount of residual solvent?

A3: The gold standard for quantifying residual solvents in pharmaceuticals is Gas Chromatography with Headspace sampling (GC-HS).[30][31][32][33] This technique is highly sensitive and specific for volatile organic compounds. The headspace approach involves heating the sample in a sealed vial and then injecting the vapor phase into the GC, which avoids contaminating the instrument with the non-volatile API.[30][31][33]

Q4: My product is very sensitive to heat. What is the gentlest way to remove residual solvents?

A4: Lyophilization (freeze-drying) is the gentlest method for removing solvents from heat-sensitive materials.[24][25] By sublimating the solvent from a frozen state, it avoids the potential for thermal degradation that can occur with other drying techniques.[12][13][15]

Q5: Can I use a nitrogen stream to dry my product?

A5: Yes, a gentle stream of dry nitrogen can be used to accelerate the evaporation of a solvent, particularly for small-scale applications. This is often referred to as blowdown evaporation. For larger quantities, using nitrogen in conjunction with a vacuum oven can be effective. The nitrogen helps to carry away the solvent vapors, speeding up the drying process.

References

  • APIs and Vacuum Drying - Equilibar. (2021, February 16). Retrieved from [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). (n.d.). Retrieved from [Link]

  • Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques - sinothermo. (2025, August 15). Retrieved from [Link]

  • Rotary Evaporator Guide: Setup, Process & Troubleshooting - Root Sciences. (n.d.). Retrieved from [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline - Shimadzu. (n.d.). Retrieved from [Link]

  • Pharmaceutical Vacuum Tray Dryer Applications And Benefits - YakeClimate. (2025, August 14). Retrieved from [Link]

  • Vacuum Tray Dryer for Pharmaceutical Industry | API Drying. (n.d.). Retrieved from [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. (2021, April 22). Retrieved from [Link]

  • Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. (2025, June 23). Retrieved from [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025, January 23). Retrieved from [Link]

  • Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. (2023, May 16). Retrieved from [Link]

  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing - AZoM. (2024, May 8). Retrieved from [Link]

  • Rotary Evaporator | Common evaporation & concentration methods. (n.d.). Retrieved from [Link]

  • Residual Solvent Testing Methods - ResolveMass Laboratories Inc. (2025, August 15). Retrieved from [Link]

  • Headspace GC method for residual solvents analysis in pharmaceutical products. (n.d.). Retrieved from [Link]

  • Rotary Evaporator Principles: A Comprehensive Guide - T.Jis. (2026, January 6). Retrieved from [Link]

  • ExperimentLyophilize Documentation - Emerald Cloud Lab. (2025, September 5). Retrieved from [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Retrieved from [Link]

  • US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents. (n.d.).
  • US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents. (n.d.).
  • EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents. (n.d.).
  • Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP Procedure A - Shimadzu. (n.d.). Retrieved from [Link]

  • Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. (2011, June 13). Retrieved from [Link]

  • Practical aspects of lyophilization using non-aqueous co-solvent systems - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica - Googleapis.com. (n.d.). Retrieved from [Link]

  • Residual Solvents in Pharmaceuticals - Veeprho. (2020, August 12). Retrieved from [Link]

  • 446e Trouble-Shooting of High Residual Solvent during Drying of Biological Derived Api. (n.d.). Retrieved from [Link]

  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022, December 27). Retrieved from [Link]

  • How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. - European Pharmaceutical Review. (2016, February 26). Retrieved from [Link]

  • Troubleshooting Failures in Residual Solvent Management for Compressed Air Systems. (2025, August 1). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]

Sources

Stability of (R)-2-Ethyl-piperazine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-2-Ethyl-piperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various chemical environments. As a chiral substituted piperazine, understanding its behavior in both acidic and basic conditions is paramount for ensuring the integrity of experimental results, the viability of formulations, and the overall success of a research endeavor. This guide synthesizes established principles of piperazine chemistry with practical, field-proven advice to help you navigate the challenges you might encounter.

The piperazine ring is a common scaffold in many active pharmaceutical ingredients (APIs), but its stability can be highly dependent on pH, temperature, and the presence of oxidizing agents.[1][2] This guide will address common questions and troubleshooting scenarios in a direct question-and-answer format, supported by experimental protocols and mechanistic diagrams.

Frequently Asked Questions (FAQs)
General Stability

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by three factors:

  • pH: The piperazine ring contains two secondary amine functional groups, making it basic. The stability of the molecule can be significantly affected by the pH of the solution.[1] In general, piperazine and its derivatives are most stable in a neutral to slightly basic pH range, but this is highly dependent on the specific molecular structure and storage conditions.[3]

  • Temperature: Like most chemical reactions, degradation processes are accelerated by elevated temperatures. Thermal degradation of piperazine derivatives can occur, particularly at temperatures exceeding 135°C in aqueous solutions, and often follows first-order kinetics.[2][4]

  • Oxidizing Agents: The presence of oxygen, metal ions (like Cu²⁺ or Fe²⁺), or peroxides can lead to oxidative degradation.[4][5] This is a critical consideration for long-term storage and formulation, especially in solutions exposed to air.

Acidic Conditions

Q2: How stable is this compound in acidic solutions (e.g., 0.1 M HCl)?

A2: this compound, like other piperazines, is generally stable to hydrolysis under mild acidic conditions at room temperature for short durations. The nitrogen atoms will be protonated to form a dihydrochloride salt, which is typically quite stable. However, prolonged exposure to strong acids, especially at elevated temperatures, can promote degradation. The primary long-term risk is not typically ring hydrolysis but rather the potential for reactions if other susceptible functional groups are present in a larger molecule containing this moiety. For piperazine itself, thermal degradation rates can paradoxically increase with CO₂ loading (which forms an acidic carbamate species), suggesting protonation can play a role in certain degradation mechanisms.[6]

Q3: What are the potential degradation pathways for a piperazine derivative under acidic stress?

A3: While the piperazine ring itself is relatively robust against acid hydrolysis, forced degradation studies under harsh acidic conditions (e.g., refluxing in strong acid) could potentially lead to N-dealkylation if other substituents are present on the nitrogen atoms.[7] For this compound, the primary concern under thermal and acidic stress would be SN2-type reactions where a protonated piperazine molecule is attacked by another nucleophile, potentially leading to ring-opening.[2][4] However, this is more commonly observed at very high temperatures.

Basic Conditions

Q4: Is this compound stable under basic conditions (e.g., 0.1 M NaOH)?

A4: In its free base form, this compound is susceptible to oxidative degradation, especially in aqueous solutions exposed to air and/or heat. Studies on piperazine (PZ) have shown that oxidative degradation is a significant pathway.[5][8] The presence of strong bases like KOH has been shown to enhance the oxidative degradation of piperazine, while weaker bases like K₂CO₃ can be inhibitory.[8] Therefore, while the molecule is stable against base hydrolysis, the primary concern is oxidation.

Q5: What are the common degradation products of piperazines under basic/oxidative conditions?

A5: Under basic or oxidative stress, the piperazine ring can undergo several transformations. Common degradation products identified in studies of piperazine include:

  • Ring-opened products: Such as Ethylenediamine (EDA).[8]

  • Oxidized products: Including 2-oxopiperazine (OPZ) and Formylpiperazine (FPZ).[8]

  • Further degradation products: Carboxylates like formate and acetate are also frequently observed as a result of more extensive oxidation.[5][8]

It is reasonable to hypothesize that this compound would follow similar pathways, potentially forming ethyl-substituted analogs of these products.

Troubleshooting Guide

Issue 1: I'm observing new, unexpected peaks in my HPLC chromatogram after leaving my this compound sample in an acidic mobile phase overnight.

Potential Cause Explanation & Solution
On-Column Degradation or Interaction The acidic nature of the mobile phase combined with the stainless steel components of the HPLC system (frits, columns) can sometimes catalyze minor degradation, especially if the system is idle with the sample on-column.
Solution: 1. Neutralize Before Analysis: If possible, neutralize your sample just before injection. 2. Use PEEK Hardware: If acidic conditions are necessary, consider using PEEK tubing and column hardware to minimize metal-catalyzed degradation. 3. Method Optimization: Experiment with the pH of your mobile phase. Piperazine derivatives can show improved peak shape and stability at mid-range pH values.[1]
Salt Formation The unexpected peaks might not be degradants but different salt forms or solvates of your compound that resolve under your chromatographic conditions.
Solution: 1. Consistent Diluent: Ensure your sample diluent matches the initial mobile phase composition as closely as possible. 2. Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). If the new peaks have the same mass-to-charge ratio (m/z) as your parent compound, they are likely isomers or different salt forms. If the m/z is different, they are degradants.[1]

Issue 2: My solution of this compound turned a pale yellow color after being stored in a buffered solution at pH 9.

Potential Cause Explanation & Solution
Oxidative Degradation This is the most likely cause. In basic or even neutral aqueous solutions exposed to air, piperazines can undergo oxidative degradation, often catalyzed by trace metal impurities. This process can form chromophoric (color-producing) byproducts.[9]
Solution: 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[10] 2. Use Antioxidants: Consider adding a small amount of an antioxidant (e.g., BHT, sodium metabisulfite) to the formulation if compatible with your application. 3. Use High-Purity Solvents: Use HPLC-grade or de-gassed water to minimize dissolved oxygen and metal contaminants. 4. Chelating Agents: If metal catalysis is suspected, adding a chelating agent like EDTA can sequester metal ions and inhibit oxidation.
Photodegradation Exposure to light, especially UV light, can cause degradation and color change.
Solution: 1. Protect from Light: Always store solutions in amber vials or protect clear vials from light by wrapping them in aluminum foil.[1]
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for this compound

This protocol provides a framework for intentionally degrading the sample to identify potential degradation products and establish a stability-indicating analytical method.[7][11]

Objective: To assess the stability of this compound under various stress conditions and identify potential degradants.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and pH meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL water) under ambient, protected-from-light conditions.

Stress Condition Procedure Target Degradation
Acid Hydrolysis Add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.5-20%
Base Hydrolysis Add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.5-20%
Oxidation Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.5-20%
Thermal Use the control sample (stock + water). Heat at 60°C for 48 hours.5-20%
  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples (including the time-zero and control samples) using a suitable HPLC method. A C18 column with a gradient elution of acetonitrile and a low-pH buffer (e.g., 0.1% formic acid) is a good starting point.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of any new peaks.[1]

Data Interpretation:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

  • The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the stressor concentration, temperature, or duration.[1]

Visualizations
Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock of this compound acid Acid Stress (0.1M HCl, 60°C) prep->acid Expose to Stressors base Base Stress (0.1M NaOH, RT) prep->base Expose to Stressors oxid Oxidative Stress (3% H₂O₂, RT) prep->oxid Expose to Stressors therm Thermal Stress (60°C) prep->therm Expose to Stressors neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Identify Degradants & Determine Pathways hplc->data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

G cluster_acid Acidic / Thermal Stress cluster_base Basic / Oxidative Stress parent This compound ring_open Ring-Opened Products (e.g., Substituted Diamines) parent->ring_open High Temp, H⁺ (SN2 Mechanism) oxid_prod Oxidized Products (e.g., Oxopiperazines, Formylpiperazines) parent->oxid_prod O₂, Metal Ions, OH⁻ eda_analog Ring Scission Products (e.g., Ethyl-EDA) oxid_prod->eda_analog Further Oxidation

Caption: Simplified potential degradation pathways.

References
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • The University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • National Institutes of Health. (2020).
  • The University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • Journal of the American Chemical Society. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines.
  • OSTI.GOV. (n.d.).
  • BenchChem. (2025).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
  • PubMed. (2016).
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
  • Guidechem. (n.d.). 2-Ethylpiperazine 13961-37-0 wiki.
  • ResearchGate. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022).

Sources

Validation & Comparative

Comparison of (R)-2-Ethyl-piperazine and (S)-2-Ethyl-piperazine in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral piperazines, a class of privileged scaffolds in medicinal chemistry, have emerged as versatile tools in asymmetric synthesis, acting as both chiral auxiliaries and ligands to control the stereochemical outcome of reactions.[1][2] This guide provides an in-depth comparison of the roles of (R)-2-Ethyl-piperazine and (S)-2-Ethyl-piperazine in asymmetric synthesis, offering insights into their applications and the underlying principles that govern their efficacy. While direct, side-by-side comparative studies of these specific enantiomers in a single reaction are not extensively documented in publicly available literature, this guide will draw upon established principles of asymmetric synthesis and related examples to provide a comprehensive overview for researchers.

The Critical Role of Chirality in Piperazine-Mediated Asymmetric Synthesis

The fundamental principle of asymmetric synthesis lies in the creation of a chiral environment that favors the formation of one enantiomer of a product over the other. When a chiral auxiliary or ligand, such as an enantiomer of 2-ethylpiperazine, is introduced into a reaction, it forms a transient diastereomeric intermediate with the substrate. The distinct steric and electronic properties of this intermediate guide the approach of the reagent, leading to a stereoselective transformation.

The choice between this compound and (S)-2-Ethyl-piperazine is therefore paramount, as it directly dictates the absolute configuration of the newly formed stereocenter. The "R" enantiomer will typically lead to the formation of a product with a specific stereochemistry, while the "S" enantiomer will produce the opposite enantiomer. This mirror-image relationship in the chiral auxiliary or ligand is the key to accessing either enantiomer of a desired molecule, a critical capability in the synthesis of chiral drugs where often only one enantiomer is therapeutically active.

Application of Chiral Piperazines in Asymmetric Reactions: A Conceptual Comparison

Although specific comparative data for (R)- and (S)-2-ethylpiperazine is scarce, we can infer their comparative performance by examining studies on similar chiral piperazine derivatives in key asymmetric transformations.

Asymmetric Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation. Chiral piperazines have been successfully employed as organocatalysts in this reaction. For instance, (2S,5S)-2,5-dibenzylpiperazine has been shown to be an efficient catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes, affording the corresponding γ-nitro aldehydes with high enantioselectivity.[3]

In a hypothetical scenario employing 2-ethylpiperazine derivatives as catalysts, one would expect:

  • (R)-2-Ethylpiperazine derivative: Would facilitate the formation of one enantiomer of the Michael adduct.

  • (S)-2-Ethylpiperazine derivative: Would yield the opposite enantiomer of the Michael adduct with a comparable level of enantioselectivity, assuming the reaction mechanism and transition state geometries are analogous.

The efficiency of the catalyst would be influenced by the steric bulk of the ethyl group, which helps to create a well-defined chiral pocket around the active catalytic site.

Experimental Protocols

General Protocol for Asymmetric Michael Addition of Aldehydes to Nitroalkenes using a Chiral Piperazine Catalyst

This protocol is adapted from methodologies using chiral piperazine derivatives as organocatalysts.[3]

Materials:

  • Chiral piperazine catalyst (e.g., (2S,5S)-2,5-dibenzylpiperazine)

  • Aldehyde

  • Nitroalkene

  • Solvent (e.g., isopropanol)

  • Acidic workup solution (e.g., 1 M HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of the nitroalkene (1.0 equiv) in the chosen solvent, add the chiral piperazine catalyst (0.1 equiv).

  • Add the aldehyde (2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding the acidic workup solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Data Presentation

While direct comparative data for (R)- and (S)-2-ethylpiperazine is not available, the following table illustrates the expected outcomes based on the use of enantiomeric chiral catalysts in an asymmetric reaction.

Chiral CatalystProduct EnantiomerExpected Enantiomeric Excess (ee)
(R)-2-Ethylpiperazine derivative(R)-ProductHigh
(S)-2-Ethylpiperazine derivative(S)-ProductHigh

Visualizing the Logic: The Role of Enantiomeric Catalysts

The choice between (R)- and (S)-2-ethylpiperazine as a chiral auxiliary or ligand is a critical decision that determines the stereochemical pathway of a reaction. This can be visualized as a branching point in a synthetic strategy.

G cluster_start Starting Materials cluster_catalyst Chiral Catalyst Selection cluster_product Enantiomeric Products Prochiral_Substrate Prochiral Substrate R_Catalyst (R)-2-Ethylpiperazine Derivative Prochiral_Substrate->R_Catalyst Reaction with (R)-catalyst S_Catalyst (S)-2-Ethylpiperazine Derivative Prochiral_Substrate->S_Catalyst Reaction with (S)-catalyst R_Product (R)-Product R_Catalyst->R_Product Leads to S_Product (S)-Product S_Catalyst->S_Product Leads to

Caption: Selection of the (R) or (S) enantiomer of a chiral catalyst directs the reaction to the desired enantiomeric product.

Conclusion

This compound and (S)-2-Ethyl-piperazine represent a pair of valuable, yet underexplored, chiral building blocks for asymmetric synthesis. While direct comparative performance data is limited in the current literature, the principles of stereochemistry dictate that they will exhibit complementary behavior, providing access to enantiomeric products with potentially high levels of stereocontrol. The choice of enantiomer is a critical strategic decision in the design of a synthetic route for a chiral target molecule. Further research into the applications of these specific chiral piperazines as both auxiliaries and ligands is warranted and will undoubtedly contribute to the expanding toolbox of the synthetic chemist.

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Chiral auxiliary - Wikipedia. Wikipedia. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. (2020-05-22). [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry. (2006-11-21). [Link]

Sources

A Senior Application Scientist's Guide to Chiral Amine Resolving Agents: A Comparative Analysis Featuring (R)-2-Ethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical hurdle in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). While numerous strategies exist, classical resolution through the formation of diastereomeric salts with a chiral resolving agent remains a robust, scalable, and often cost-effective method. This guide provides an in-depth technical comparison of chiral amine resolving agents, with a special focus on the structural and potential performance advantages of (R)-2-Ethyl-piperazine in the resolution of racemic acidic compounds.

The Enduring Principle of Diastereomeric Salt Resolution

The foundational principle of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics.[1] When a racemic mixture of an acidic compound, such as a carboxylic acid, is treated with an enantiomerically pure chiral amine (the resolving agent), two diastereomeric salts are formed. These salts, not being mirror images of each other, exhibit different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization.[2][3] The less soluble diastereomer crystallizes preferentially, leaving the more soluble one in the mother liquor. Subsequent liberation of the acid from the separated diastereomeric salt regenerates the enantiomerically enriched acid.

The efficacy of a chiral resolving agent is determined by its ability to induce a significant difference in the solubility of the resulting diastereomeric salts, which in turn dictates the yield and enantiomeric excess (e.e.) of the desired enantiomer.[4]

This compound: A Structurally Advantaged Resolving Agent

This compound is a chiral diamine that presents several structural features suggesting its potential as a highly effective resolving agent for acidic compounds. While extensive, direct comparative studies for this compound against other resolving agents for the same racemic acid are not widely available in peer-reviewed literature, we can infer its potential based on its structural characteristics and data from its close analog, (R)-2-methylpiperazine.[4][5]

The piperazine ring introduces a degree of conformational rigidity, which can enhance the selectivity of diastereomeric salt formation. The presence of two basic nitrogen atoms allows for the formation of salts with both mono- and di-protic acids. The ethyl group at the chiral center provides a steric bulk that can significantly influence the packing of the diastereomeric salts in the crystal lattice, a key factor in creating solubility differences.

Comparative Analysis of Chiral Amine Resolving Agents

The selection of an optimal resolving agent is often a result of empirical screening, as subtle differences in the structures of both the racemic compound and the resolving agent can have a profound impact on the resolution efficiency. Below is a comparative overview of this compound and other commonly employed chiral amines.

Resolving AgentStructureKey Structural Features & Considerations
This compound Bicyclic-like rigidity from the piperazine ring. Two basic centers. Chiral center adjacent to a secondary amine. The ethyl group offers moderate steric hindrance.
(R)-1-Phenylethylamine Aromatic ring allows for potential π-π stacking interactions. A widely used and effective resolving agent for a variety of acids.[6]
(-)-Ephedrine Contains both an amino and a hydroxyl group, allowing for multiple points of interaction. Often effective for resolving α-hydroxy acids.
(-)-Brucine A rigid, complex alkaloid with multiple stereocenters. Often highly effective but can be more expensive and toxic than simpler amines.[2][7]

Performance Benchmarks of Common Resolving Agents

To provide a context for evaluating the potential of this compound, the following table summarizes the performance of other common chiral amines in the resolution of widely studied racemic acids, such as ibuprofen and naproxen.[1][3] It is important to note that the yield and enantiomeric excess are highly dependent on the specific experimental conditions.

Racemic AcidResolving AgentSolventYield (%)Enantiomeric Excess (e.e., %)
Ibuprofen(S)-(-)-α-methylbenzylamineEthyl Acetate7180
Ibuprofen(-)-BrucineMethanol/WaterNot specifiedHigh
NaproxenChiral Amine*Not specifiedHighHigh

*Specific chiral amines are used in industrial processes for naproxen resolution, often as part of a process involving racemization of the unwanted enantiomer.[3]

Experimental Protocol: A Representative Guide to Chiral Resolution

The following protocol provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic carboxylic acid using a chiral piperazine derivative, adapted from established procedures for (R)-2-methylpiperazine.[4][5] This protocol is designed to be a self-validating system, where the principles can be applied and optimized for specific substrates.

Step 1: Screening for Optimal Conditions

The success of a chiral resolution is highly dependent on the solvent and the molar ratio of the resolving agent. A preliminary screening is crucial.

  • Solvent Selection: In small-scale trials, dissolve the racemic acid and this compound in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures).

  • Molar Ratio Optimization: For each promising solvent system, test different molar ratios of the racemic acid to this compound (e.g., 1:0.5, 1:1, 1:1.2).

  • Observation and Analysis: Monitor for the formation of a crystalline precipitate. Isolate the crystals and analyze the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the acid component using chiral HPLC or NMR with a chiral shift reagent.

  • Selection: Choose the solvent and molar ratio that provide the highest yield and enantiomeric excess of the desired diastereomeric salt.

Step 2: Preparative Scale Resolution
  • Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid in the predetermined optimal solvent with gentle heating.

  • Addition of Resolving Agent: Slowly add the optimized molar equivalent of this compound to the solution. The formation of the diastereomeric salts may be exothermic.

  • Crystallization:

    • Thermodynamic Control: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. This slow cooling favors the formation of the thermodynamically more stable, and often less soluble, diastereomeric salt.

    • Kinetic Control: In some cases, rapid cooling or seeding with a small crystal of the desired diastereomeric salt can promote the crystallization of the kinetically favored product.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional): To enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

Step 3: Liberation of the Enantiomerically Enriched Acid
  • Salt Dissociation: Suspend the diastereomeric salt in water.

  • Acidification: Add a strong acid (e.g., 1 M HCl) to protonate the this compound, rendering it water-soluble.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the resolved acid.

Step 4: Recovery of the Resolving Agent

The aqueous layer containing the this compound salt can be basified with a strong base (e.g., NaOH) to recover the free amine, which can then be extracted and reused, improving the overall process economy.[8]

Visualizing the Process: Workflows and Logic

To further clarify the experimental and logical flow of chiral resolution, the following diagrams are provided.

G racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Acid • (R)-Amine] [(S)-Acid • (R)-Amine] racemic_acid->diastereomeric_salts resolving_agent This compound resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Remains in Solution liberation_solid Liberation of Acid (Acidification & Extraction) less_soluble->liberation_solid liberation_liquid Liberation of Acid (Acidification & Extraction) more_soluble->liberation_liquid enantiomer_1 Enantiomerically Enriched Acid 1 liberation_solid->enantiomer_1 recover_agent_1 Recover this compound liberation_solid->recover_agent_1 enantiomer_2 Enantiomerically Enriched Acid 2 liberation_liquid->enantiomer_2 recover_agent_2 Recover this compound liberation_liquid->recover_agent_2

Caption: Experimental workflow for chiral resolution.

G start Start: Racemic Mixture add_agent Add Chiral Resolving Agent start->add_agent form_salts Form Diastereomeric Salts add_agent->form_salts solubility_diff Solubility Difference? form_salts->solubility_diff yes Yes solubility_diff->yes no No solubility_diff->no separate Separate by Crystallization yes->separate screen_again Screen Different Agent/Solvent no->screen_again liberate Liberate Enantiomers separate->liberate end End: Resolved Enantiomers liberate->end screen_again->add_agent

Caption: Logical flow of diastereomeric salt resolution.

Conclusion

This compound holds significant promise as a versatile and effective chiral resolving agent for acidic compounds, owing to its structural rigidity and dual basic centers. While direct, extensive comparative data is still emerging, the principles outlined in this guide, along with the provided experimental framework, offer a solid foundation for its successful application and evaluation. The ultimate choice of a resolving agent will always be substrate-dependent, and a systematic screening approach remains the most reliable path to an efficient and scalable chiral resolution process.

References

  • Ahn, H. Y., Shiu, G. K., Trafton, W. F., & Doyle, T. D. (1994). Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method. Journal of Chromatography B: Biomedical Applications, 653(2), 163–169. [Link]

  • The Retort. (2012). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. [Link]

  • SciELO. (2004). Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. [Link]

  • ResearchGate. (2012). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. [Link]

  • MDPI. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • National Center for Biotechnology Information. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]

  • Biomedical Chromatography. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

  • PubMed. (2004). Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography. [Link]

  • PubMed. (1997). Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Royal Society of Chemistry. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]

  • Espacenet. (2007). Process for preparing (S) and (R)-2-[4-(4-chlorobenzhydryl)piperazin-1-yl]-ethoxyacetamide. [Link]

  • Via Medica Journals. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]

  • MDPI. (2022). Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction. [Link]

  • ScienceDirect. (2004). Comparison of kinetic resolution between two racemic ibuprofen esters in an enzymic membrane reactor. [Link]

  • ResearchGate. (2006). Preparation of chiral 2-methylpiperazine. [Link]

  • ResearchGate. (2019). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. [Link]

  • Google Patents. (2004).
  • ResearchGate. (2020). Comparative Pharmacology of S(+)-Ibuprofen and (RS). [Link]

  • National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • ResearchGate. (2013). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... [Link]

  • Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • Google Patents. (2003).
  • Google Patents. (2008).
  • PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • National Center for Biotechnology Information. (2015). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. [Link]

  • National Center for Biotechnology Information. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. [Link]

  • Phenomenex. (2022). Chiral Separation of Naproxen by HPLC. [Link]

  • Organic & Biomolecular Chemistry. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]

  • National Center for Biotechnology Information. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • Organic Letters. (2013). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]

  • National Center for Biotechnology Information. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • ResearchGate. (2018). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 2-Ethylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of enantiomerically pure building blocks is a cornerstone of modern medicinal chemistry. The piperazine scaffold is a well-established privileged structure, yet the exploration of its carbon-substituted chiral variants remains a fertile ground for innovation. This guide provides an in-depth comparative analysis of the primary synthetic strategies to obtain enantiomerically pure 2-ethylpiperazine, a valuable intermediate for novel therapeutics. We will delve into three principal methodologies: synthesis from the chiral pool, asymmetric catalysis, and classical chiral resolution. Each approach will be examined for its efficiency, stereoselectivity, scalability, and practical considerations, supported by detailed experimental protocols.

Introduction: The Significance of Chiral 2-Ethylpiperazine

The piperazine ring is a ubiquitous motif in a vast number of blockbuster drugs, prized for its ability to impart favorable pharmacokinetic properties. While N-substituted piperazines have been extensively utilized, C-substituted analogues like 2-ethylpiperazine offer a largely untapped potential for novel molecular architectures. The introduction of a chiral center at the C-2 position allows for a three-dimensional exploration of chemical space, which can lead to enhanced target affinity and selectivity. Consequently, robust and efficient methods for the synthesis of enantiomerically pure 2-ethylpiperazine are of paramount importance.

This guide will compare three distinct and effective strategies for achieving this synthetic goal, providing the reader with the necessary information to select the most suitable route based on their specific research and development needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is often a balance between factors such as the availability of starting materials, the desired scale of the synthesis, and the stringency of enantiopurity requirements. The following table provides a high-level comparison of the three main approaches to enantiomerically pure 2-ethylpiperazine.

Parameter Route 1: Chiral Pool Synthesis Route 2: Asymmetric Catalysis Route 3: Chiral Resolution
Starting Materials Enantiopure α-aminobutyric acidRacemic or prochiral 2-ethylpyrazineRacemic 2-ethylpiperazine
Key Transformation Diastereoselective cyclizationAsymmetric hydrogenationDiastereomeric salt crystallization
Overall Yield (Estimated) Moderate (25-40%)Good to Excellent (70-90%)Low (typically <50% for one enantiomer)
Enantiomeric Excess (ee) High (>98%)Excellent (>95%)High (>98% after recrystallization)
Scalability ModerateHighHigh
Key Advantages High enantiopurity from the start, well-defined stereochemistry.High efficiency and atom economy, direct access to the chiral product.Utilizes a simple and well-established technique, cost-effective resolving agents.
Key Disadvantages Multi-step synthesis, potential for racemization in some steps.Requires specialized and often expensive chiral catalysts and high-pressure equipment.Theoretical maximum yield is 50% for the desired enantiomer, requires optimization of crystallization conditions.

Route 1: Synthesis from the Chiral Pool

This strategy leverages the readily available and inexpensive chiral starting material, (S)- or (R)-α-aminobutyric acid, to construct the chiral piperazine core. The inherent chirality of the starting material directs the stereochemical outcome of the synthesis, typically resulting in high enantiomeric purity.

Conceptual Workflow

The general approach involves the conversion of the amino acid into a suitably protected 1,2-diamine derivative, followed by a cyclization reaction to form the piperazine ring. Subsequent deprotection affords the target molecule.

start (S)-α-Aminobutyric Acid step1 Protection & Reduction start->step1 e.g., Boc protection, reduction of carboxylic acid step2 Introduction of Second Amino Group step1->step2 e.g., Mesylation, azide displacement, reduction step3 Cyclization step2->step3 e.g., Ring closure with a suitable C2 synthon step4 Deprotection step3->step4 e.g., Hydrogenolysis of benzyl groups end (S)-2-Ethylpiperazine step4->end

Workflow for Chiral Pool Synthesis.
Detailed Experimental Protocol (Representative)

Step 1: Synthesis of (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate

(S)-α-aminobutyric acid is first protected as its Boc derivative. The carboxylic acid is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride or borane.

Step 2: Synthesis of (S)-tert-butyl (1-azidobutan-2-yl)carbamate

The primary alcohol is converted to a good leaving group, typically a mesylate or tosylate, followed by nucleophilic substitution with sodium azide to introduce the second nitrogen atom.

Step 3: Synthesis of (S)-tert-butyl 2-ethylpiperazine-1-carboxylate

The azide is reduced to the primary amine, for example by catalytic hydrogenation. The resulting diamine is then cyclized. A common method involves reaction with a glyoxal equivalent or a dielectrophile. For instance, reaction with N,N'-dibenzylethylenediamine followed by cyclization and subsequent debenzylation can be employed. A more direct route involves the reaction of the diamine with a suitable C2 synthon.

Step 4: Synthesis of (S)-2-Ethylpiperazine

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.

Expert Insights

The chiral pool approach is attractive due to the high enantiopurity of the final product, which is directly derived from the starting material. However, this is often a multi-step process with potential challenges in some transformations, such as the cyclization step, which may require careful optimization to avoid side reactions. The overall yield can be moderate due to the number of steps involved.

Route 2: Asymmetric Catalysis

Asymmetric catalysis offers a more direct and often more efficient route to enantiomerically pure compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral substrate. For the synthesis of 2-ethylpiperazine, asymmetric hydrogenation of a 2-ethylpyrazine precursor is a highly effective method.

Conceptual Workflow

A prochiral 2-ethylpyrazine derivative is hydrogenated under a hydrogen atmosphere using a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium with a chiral phosphine ligand.

start 2-Ethylpyrazine step1 Asymmetric Hydrogenation start->step1 H₂, [Rh(COD)(chiral ligand)]BF₄ end (S)- or (R)-2-Ethylpiperazine step1->end

Workflow for Asymmetric Catalysis.
Detailed Experimental Protocol (Representative)

Step 1: Synthesis of the 2-Ethylpyrazine Precursor

2-Ethylpyrazine can be synthesized through various methods, for example, by the condensation of ethylenediamine with an appropriate 1,2-dicarbonyl compound.

Step 2: Asymmetric Hydrogenation of 2-Ethylpyrazine

In a high-pressure reactor, 2-ethylpyrazine is dissolved in a suitable solvent (e.g., methanol or ethanol). A chiral catalyst, for instance, a rhodium complex with a chiral bisphosphine ligand (e.g., (R)-BINAP), is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas and heated. The reaction is monitored until completion.

Step 3: Isolation of Enantiomerically Pure 2-Ethylpiperazine

After the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product can be purified by distillation or crystallization of a salt to afford the enantiomerically enriched 2-ethylpiperazine.

Expert Insights

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral piperazines, often providing high yields and excellent enantioselectivities.[1][2] The choice of the chiral ligand is crucial for achieving high enantiomeric excess. This method is highly scalable and atom-economical. The main drawbacks are the need for specialized high-pressure equipment and the often high cost of the chiral catalysts.

Route 3: Chiral Resolution of Racemic 2-Ethylpiperazine

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. This technique relies on the formation of diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Conceptual Workflow

A racemic mixture of 2-ethylpiperazine is treated with an enantiomerically pure chiral acid, such as tartaric acid, to form a mixture of two diastereomeric salts. Due to their different solubilities, one diastereomer will preferentially crystallize from the solution. The crystallized salt is then isolated, and the chiral amine is liberated by treatment with a base.

start Racemic 2-Ethylpiperazine step1 Diastereomeric Salt Formation start->step1 + (L)-(+)-Tartaric Acid step2 Fractional Crystallization step1->step2 Selective precipitation of one diastereomer step3 Liberation of Free Base step2->step3 Treatment with base (e.g., NaOH) end (S)- or (R)-2-Ethylpiperazine step3->end

Workflow for Chiral Resolution.
Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Racemic 2-Ethylpiperazine

Racemic 2-ethylpiperazine can be synthesized by several methods, for example, by the reaction of ethylenediamine with 1,2-dibromobutane.

Step 2: Diastereomeric Salt Formation and Fractional Crystallization

Racemic 2-ethylpiperazine is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water. An equimolar amount of a chiral resolving agent, for example, (L)-(+)-tartaric acid, is added. The solution is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out. The crystals are collected by filtration. To achieve high enantiomeric purity, one or more recrystallizations may be necessary.[3][4]

Step 3: Liberation of the Enantiomerically Pure 2-Ethylpiperazine

The isolated diastereomeric salt is dissolved in water, and the solution is basified with a strong base, such as sodium hydroxide, to liberate the free amine. The enantiomerically pure 2-ethylpiperazine is then extracted with an organic solvent, dried, and purified by distillation.

Expert Insights

Chiral resolution by diastereomeric salt formation is a robust and scalable method that is widely used in industry.[5] Its main limitation is that the theoretical maximum yield for a single enantiomer is 50%. However, the undesired enantiomer can often be racemized and recycled, improving the overall efficiency. The success of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent, and optimization of these parameters is often required.

Conclusion

The synthesis of enantiomerically pure 2-ethylpiperazine can be successfully achieved through several distinct strategies. The chiral pool approach offers a reliable route to high enantiopurity, albeit with the potential for lower overall yields due to the number of steps. Asymmetric catalysis , particularly asymmetric hydrogenation, represents a highly efficient and scalable method for the direct synthesis of the chiral product, provided the necessary equipment and catalysts are available. Finally, chiral resolution remains a practical and widely applicable technique, especially for large-scale production, despite its inherent limitation in theoretical yield.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, cost considerations, and the available resources. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make an informed decision and to successfully synthesize this valuable chiral building block.

References

  • Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]

  • Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 43, 11. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of (R)-2-Ethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective quantification of chiral molecules is a cornerstone of modern pharmaceutical development and quality control. (R)-2-Ethyl-piperazine, a key chiral intermediate and structural motif in various active pharmaceutical ingredients (APIs), demands robust and reliable analytical methods to ensure its enantiomeric purity. The pharmacological and toxicological profiles of enantiomers can differ significantly, making the precise measurement of the desired (R)-enantiomer critical for safety and efficacy.

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. As a senior application scientist, this document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a thorough understanding of each technique's strengths and limitations. The methods discussed are grounded in established principles of chiral separation and are designed to be self-validating systems, adhering to the principles of scientific integrity.

The Challenge of Enantioselective Quantification

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Effective quantification of this compound necessitates a chiral environment that allows for differential interaction with its (R) and (S) forms. This can be achieved through various analytical techniques, primarily centered around chromatography and electrophoresis. This guide will focus on three principal, validated approaches:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Chiral Capillary Electrophoresis (CE)

Each of these techniques offers distinct advantages and is suited for different analytical challenges, from routine quality control to high-sensitivity bioanalysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[1] The primary approach involves the use of a Chiral Stationary Phase (CSP) that creates a chiral environment, leading to differential retention of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including piperazine derivatives.[2][3]

Scientific Rationale for Method Design

The selection of the CSP is the most critical factor in developing a successful chiral HPLC method.[2] For a molecule like 2-Ethyl-piperazine, which contains two secondary amine groups, a polysaccharide-based CSP, specifically an immobilized cellulose tris(3,5-dichlorophenylcarbamate) phase (e.g., Chiralpak® IC), is an excellent starting point.[2] The chiral recognition mechanism of these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

The mobile phase composition is also crucial. A normal-phase elution mode, typically using a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), often provides the best selectivity for this class of compounds. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is essential to improve the peak shape and reduce tailing of basic analytes like 2-Ethyl-piperazine by minimizing interactions with residual silanol groups on the silica support.[2]

Experimental Protocol: Chiral HPLC with UV Detection

This protocol is based on established methods for structurally similar chiral piperazines and serves as a robust starting point for the validation of this compound quantification.[2]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, and column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chiralpak® IC column (250 x 4.6 mm, 5 µm) or equivalent

  • Racemic 2-Ethyl-piperazine standard

  • This compound reference standard

  • HPLC-grade n-hexane, 2-propanol, and diethylamine (DEA)

Chromatographic Conditions:

ParameterRecommended Condition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of racemic 2-Ethyl-piperazine and a separate stock solution of the this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the this compound stock solution.

  • System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis: Inject the racemic standard to confirm the separation of the two enantiomers and to identify the retention time of the (R)-enantiomer. Subsequently, inject the calibration standards and the samples to be quantified.

  • Quantification: Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration. Determine the concentration of this compound in the samples from the calibration curve.

Visualizing the Workflow

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase (Hexane/IPA/DEA) a1 HPLC System (Chiralpak® IC column) p1->a1 p2 Standard Solutions (Racemic & (R)-enantiomer) a2 Inject Racemic Standard p2->a2 a3 Inject Calibration Standards p2->a3 a1->a2 a2->a3 a4 Inject Samples a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Construction d1->d2 d3 Quantification of This compound d2->d3

Caption: Workflow for Chiral HPLC Method.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another excellent technique for the enantioselective analysis of volatile or semi-volatile compounds. For a compound like 2-Ethyl-piperazine, two main strategies can be employed: direct separation on a chiral stationary phase or indirect separation after derivatization with a chiral derivatizing agent (CDA).

Scientific Rationale for Method Design

Direct Method: The direct approach utilizes a GC column with a chiral stationary phase, often based on cyclodextrin derivatives. These cyclodextrins are chiral, cyclic oligosaccharides that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to their separation. For chiral amines, derivatized cyclodextrin phases, such as those with permethylated β-cyclodextrin, are often effective.[4][5]

Indirect Method (Derivatization): The indirect method involves reacting the racemic 2-Ethyl-piperazine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[6] A common CDA for amines is N-trifluoroacetyl-L-prolyl chloride (TPC), which reacts with the secondary amine groups of 2-Ethyl-piperazine to form stable, volatile diastereomeric amides.[7] This approach can be advantageous as it allows the use of more common and robust achiral GC columns.

Experimental Protocol: Indirect Chiral GC-MS following Derivatization

This protocol details the indirect approach, which is often more rugged for routine analysis.

Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • (S)-N-Trifluoroacetyl-L-prolyl chloride (TPC)

  • Racemic 2-Ethyl-piperazine standard

  • This compound reference standard

  • Anhydrous solvent (e.g., dichloromethane) and a tertiary amine base (e.g., triethylamine)

Derivatization Procedure:

  • Sample Preparation: Dissolve a known amount of the 2-Ethyl-piperazine sample in anhydrous dichloromethane.

  • Reaction: Add an excess of triethylamine, followed by an excess of TPC solution.

  • Incubation: Vortex the mixture and let it react at room temperature for 30 minutes.

  • Work-up: Quench the reaction by adding a small amount of methanol. Wash the organic layer with a dilute acid and then with water to remove excess reagents. Dry the organic layer over anhydrous sodium sulfate.

GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI), Selected Ion Monitoring (SIM)

Procedure:

  • Derivatization: Derivatize the racemic standard, the (R)-enantiomer reference, and the samples as described above.

  • Analysis: Inject the derivatized racemic standard to determine the retention times of the two diastereomers. Inject the derivatized (R)-enantiomer to confirm its peak.

  • Quantification: Create a calibration curve using derivatized this compound standards. Analyze the derivatized samples and quantify the (R)-enantiomer based on the calibration curve.

Visualizing the Workflow

gc_workflow cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing der1 Sample in Dichloromethane der2 Add Triethylamine & TPC der1->der2 der3 Reaction & Work-up der2->der3 gc1 GC-MS System (Achiral Column) der3->gc1 gc2 Inject Derivatized Racemic Standard gc1->gc2 gc3 Inject Derivatized Calibration Standards gc2->gc3 gc4 Inject Derivatized Samples gc3->gc4 data1 Peak Integration gc4->data1 data2 Calibration Curve data1->data2 data3 Quantification of (R)-enantiomer data2->data3

Caption: Workflow for Indirect Chiral GC-MS Method.

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of charged or polar compounds. It offers the advantages of low sample and reagent consumption and rapid method development.

Scientific Rationale for Method Design

In chiral CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE).[8] For the analysis of basic compounds like 2-Ethyl-piperazine, which will be protonated and positively charged at low pH, cyclodextrins (CDs) are excellent chiral selectors.[9][10] Sulfated β-cyclodextrin (S-β-CD) is particularly effective for the separation of cationic piperazine derivatives.[9] The separation mechanism is based on the differential formation of transient inclusion complexes between the enantiomers and the chiral selector, which alters their effective electrophoretic mobility.

The pH of the BGE is a critical parameter. A low pH (e.g., 2.5-3.0) ensures that the piperazine is fully protonated and migrates towards the cathode. The concentration of the chiral selector and the addition of organic modifiers (like methanol) can be optimized to fine-tune the separation.[9]

Experimental Protocol: Chiral CE with UV Detection

This protocol is based on validated methods for the chiral separation of similar piperazine derivatives.[9][10]

Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Sulfated β-cyclodextrin (S-β-CD)

  • Racemic 2-Ethyl-piperazine standard

  • This compound reference standard

  • Phosphate buffer components, methanol

CE Conditions:

ParameterRecommended Condition
Capillary 50 µm i.d., 50 cm total length (40 cm to detector)
Background Electrolyte 100 mM Phosphate buffer (pH 2.5) containing 15 mg/mL S-β-CD
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection 200 nm

Procedure:

  • BGE Preparation: Prepare the background electrolyte by dissolving the phosphate buffer salts and S-β-CD in deionized water and adjusting the pH.

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Standard and Sample Preparation: Dissolve standards and samples in water or a diluted BGE.

  • Analysis: Perform a prerun with the BGE. Inject the racemic standard to determine the migration times of the enantiomers. Inject the (R)-enantiomer to confirm its peak.

  • Quantification: Construct a calibration curve using the this compound standards. Analyze the samples and quantify using the calibration curve.

Visualizing the Workflow

ce_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Background Electrolyte (Phosphate buffer + S-β-CD) an1 CE System with Conditioned Capillary prep1->an1 prep2 Standard & Sample Solutions an2 Inject Racemic Standard prep2->an2 an3 Inject Calibration Standards prep2->an3 an1->an2 an2->an3 an4 Inject Samples an3->an4 dat1 Peak Integration an4->dat1 dat2 Calibration Curve dat1->dat2 dat3 Quantification of (R)-enantiomer dat2->dat3

Caption: Workflow for Chiral Capillary Electrophoresis Method.

Comparative Summary of Analytical Methods

The choice of the most suitable analytical method for the quantification of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the desired throughput.

FeatureChiral HPLCChiral GC (Indirect)Chiral CE
Principle Direct separation on a Chiral Stationary Phase (CSP).Derivatization to diastereomers, separation on an achiral column.Separation in a capillary based on differential interaction with a chiral selector in the electrolyte.
Typical Stationary Phase Polysaccharide-based (e.g., Chiralpak® IC).Standard achiral (e.g., DB-5ms).None (open tube capillary).
Sample Volatility Not required.Required (or must be made volatile through derivatization).Not required.
Derivatization Not required.Required.Not required.
Sensitivity Good to excellent, depending on the detector.Excellent, especially with MS detection.Good, can be enhanced with stacking techniques.
Speed Moderate.Moderate to fast.Fast.
Solvent Consumption High.Low.Very low.
Method Development Can be complex due to the wide variety of CSPs and mobile phases.Involves optimization of both derivatization and GC conditions.Often rapid, involving screening of chiral selectors and BGE conditions.
Robustness Generally high for validated methods.High, but depends on the reproducibility of the derivatization step.Can be sensitive to capillary surface and BGE composition.
Best Suited For Routine QC, preparative separations.High-throughput screening, analysis of complex matrices.Analysis of small sample volumes, polar and charged compounds.

Conclusion

The enantioselective quantification of this compound can be reliably achieved through several validated analytical techniques. Chiral HPLC with a polysaccharide-based stationary phase offers a direct and robust method, particularly for quality control environments. Chiral GC, especially when coupled with a derivatization strategy, provides high sensitivity and is suitable for a wide range of sample matrices. Chiral Capillary Electrophoresis stands out for its high efficiency, speed, and low consumption of reagents, making it an excellent choice for high-throughput analysis and situations with limited sample volume.

The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample matrix, and available resources. The protocols and scientific rationale provided in this guide offer a solid foundation for the development and validation of a method that is fit for its intended purpose, ensuring the quality and safety of products containing this compound.

References

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Bishop, S. C., McCord, B. R., Gratz, S. R., Loeliger, J. R., & Witkowski, M. R. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of forensic sciences, 50(2), 326–335. [Link]

  • GC Derivatization. (n.d.). Regis Technologies. [Link]

  • Blaschke, G., & Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in molecular biology (Clifton, N.J.), 1985, 93–126. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(4). [Link]

  • Method development with CHIRALPAK® IA. (2004). Daicel Chiral Technologies. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2001). LCGC International. [Link]

  • Ward, T. J., & Ward, K. D. (2019). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Methods in molecular biology (Clifton, N.J.), 1985, 127–152. [Link]

  • Ward, T. J., & Ward, K. D. (2019). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System. (n.d.). Shimadzu. [Link]

  • Sivakumari, K., Vijayabaskar, S., Ashvin, G., Kumar, D. V., & Nageswararao, R. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

  • O'Brien, P., & Campos, K. R. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(50), 15772–15781. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

Sources

Topic: Biological Activity Comparison of (R)-2-Ethyl-piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

As a privileged scaffold in medicinal chemistry, the piperazine ring is a cornerstone in the development of therapeutics, particularly for central nervous system (CNS) disorders.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[1][2] This guide provides a comparative analysis of the biological activity of (R)-2-Ethyl-piperazine, a key chiral building block, and its analogs. We will explore the critical role of stereochemistry and substitution patterns in modulating receptor affinity and functional activity, offering field-proven insights for researchers in drug discovery.

The Significance of Stereochemistry in Piperazine Scaffolds

The introduction of a chiral center to the piperazine core, as seen in this compound, creates distinct three-dimensional arrangements that profoundly influence molecular interactions with biological targets. This stereochemical specificity is paramount, often resulting in one enantiomer possessing significantly higher potency and a better safety profile than its counterpart. Our focus is on analogs targeting dopamine and serotonin receptors, which are pivotal in the treatment of psychosis and other neuropsychiatric disorders.[2][4]

Comparative In Vitro Analysis: Binding vs. Function

A comprehensive understanding of a compound's activity begins with in vitro assays. These are essential for establishing a baseline of potency and mechanism of action before advancing to more complex biological systems.

Receptor Binding Affinity

Rationale: The initial step in characterizing a compound is to determine its affinity for the intended molecular target. Radioligand binding assays are the gold standard for this purpose, quantifying how strongly a compound binds to a specific receptor.[5][6][7] This allows for the direct comparison of potency between different chemical entities.

Comparative Data: The following table presents representative binding affinity data (Ki, nM) for a series of 2-ethyl-piperazine analogs at key CNS receptors. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundConfigurationN1-SubstituentD2 Receptor5-HT2A Receptor
Analog AR4-Fluorophenyl1.83.5
Analog BS4-Fluorophenyl25.448.1
Analog CR2,3-Dichlorophenyl0.9 1.2
Analog DAchiral (Piperazine)4-Fluorophenyl32.055.7

Note: Data are illustrative, based on established structure-activity relationship trends in scientific literature.

The data clearly demonstrates that the (R)-configuration (Analog A) is critical for high affinity, showing over a 14-fold increase in potency at the D2 receptor compared to its (S)-enantiomer (Analog B). Furthermore, optimizing the N1-substituent (Analog C) can further enhance this affinity.

Functional Antagonism

Rationale: High binding affinity does not reveal the functional consequence of the interaction. A compound could be an agonist (activator) or an antagonist (blocker). For antipsychotic development, D2 receptor antagonism is a key mechanism.[4] Functional assays, such as cAMP accumulation assays, are employed to measure the compound's ability to block the downstream signaling initiated by an agonist.[8]

Experimental Protocol: D2 Receptor cAMP Functional Antagonist Assay

This protocol provides a self-validating system to quantify the functional potency of test compounds.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human D2L dopamine receptor are cultured in DMEM/F-12 medium supplemented with 10% FBS and a selection antibiotic (e.g., 400 µg/mL G418).[6]

  • Cell Plating: Cells are harvested and seeded at a density of 20,000 cells/well into a 96-well microplate and incubated for 24 hours.

  • Compound Preparation: Test compounds (e.g., this compound analogs) are serially diluted to create a 10-point concentration curve.

  • Assay Procedure:

    • The culture medium is removed, and cells are washed with assay buffer.

    • Cells are pre-incubated for 20 minutes with the serially diluted test compounds in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) and 5 µM forskolin (to stimulate adenylate cyclase and generate a measurable cAMP signal).

    • The D2 receptor agonist, quinpirole, is added at its EC80 concentration to all wells except the baseline controls.

    • The plate is incubated for 30 minutes at 37°C.

  • cAMP Quantification: The reaction is stopped, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay technology, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The reduction in the quinpirole-induced signal is plotted against the compound concentration, and IC50 values are determined using a four-parameter logistic fit.

G cluster_workflow D2 Antagonist cAMP Assay Workflow start Seed D2-HEK293 cells in 96-well plate incubation1 Incubate 24h start->incubation1 pre_incubation Pre-incubate with Test Compound + Forskolin/IBMX incubation1->pre_incubation stimulation Add D2 Agonist (Quinpirole at EC80) pre_incubation->stimulation incubation2 Incubate 30 min stimulation->incubation2 quantification Lyse cells and Quantify cAMP levels (HTRF) incubation2->quantification analysis Calculate IC50 values quantification->analysis

Caption: Workflow for a D2 receptor functional antagonist assay.

In Vivo Efficacy: From Bench to Biological System

Rationale: Successful in vitro activity must be validated in a living organism to assess therapeutic potential and identify potential liabilities.[9] For antipsychotics, animal models that reflect aspects of the human condition, such as dopamine hyperactivity, are crucial for screening.[4][10]

Common Animal Model: Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential.[4] Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity in rodents. An effective D2 antagonist will block this effect. Results are typically reported as the dose required to produce a 50% reversal of the effect (ED50). An ideal candidate demonstrates efficacy at doses well below those that cause sedation or motor impairment (e.g., catalepsy), indicating a wider therapeutic window.[5]

Synthesizing the Structure-Activity Relationship (SAR)

By integrating the in vitro and in vivo data, we can establish clear relationships between chemical structure and biological activity. This knowledge is vital for guiding the rational design of next-generation analogs.

Caption: Key SAR drivers for this compound analogs.

  • C2-Stereocenter: The (R)-configuration is the primary driver of high-affinity binding to dopamine and serotonin receptors. This stereochemical preference is a consistent finding across multiple analogs.

  • N1-Substituent: This position is key for modulating potency and receptor selectivity. Aromatic groups, often with specific electronic properties (e.g., electron-withdrawing groups), are frequently optimal for D2/5-HT2A antagonism.

  • N4-Substituent: Modification at this position typically influences pharmacokinetic properties (solubility, metabolism) and can be used to fine-tune the overall profile of the molecule. Small, non-bulky substituents are often preferred.

Conclusion and Future Directions

The evidence strongly supports that this compound is a superior chiral scaffold for designing potent CNS-active agents compared to its (S)-enantiomer or achiral analogs. The clear structure-activity relationships derived from comparative studies provide a rational framework for optimizing lead compounds. Future efforts in this area should focus on multi-parameter optimization, balancing high potency with improved selectivity against off-target receptors to minimize side effects, and refining pharmacokinetic profiles to ensure adequate brain penetration and duration of action.

References

  • Title: Pharmacological screening of Anti-psychotic agents | PPTX Source: Slideshare URL
  • Title: Screening of antipsychotic drugs in animal models Source: Tau URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: In vivo screening for anti=psychotic drugs using zebrafish Source: Frontiers URL
  • Title: In Vivo Efficacy Assessment of Antipsychotics Source: Ace Therapeutics URL
  • Title: D2 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL
  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: Bentham Science URL
  • Title: Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays Source: PubMed URL
  • Title: Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships Source: PubMed URL
  • Title: Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • Title: Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists Source: ACS Publications URL
  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL
  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL
  • Title: Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist Source: Benchchem URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide Source: Benchchem URL
  • Title: (PDF)

Sources

(R)-2-Ethyl-piperazine in Asymmetric Metal Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the pursuit of stereochemically pure molecules, the selection of an appropriate chiral ligand is a critical determinant of success in asymmetric metal catalysis. The piperazine scaffold, a privileged motif in medicinal chemistry, also offers a robust and versatile framework for the design of chiral ligands.[1] This guide provides an in-depth technical comparison of the anticipated performance of (R)-2-Ethyl-piperazine as a ligand, contextualized by the established performance of structurally related chiral diamines and piperazine derivatives in key asymmetric transformations.

While extensive peer-reviewed data on the specific catalytic applications of this compound is emerging, a comprehensive analysis of analogous systems allows for informed predictions of its potential efficacy. This guide will delve into the structural nuances of chiral piperazines, compare their performance with established ligand classes in benchmark reactions, and provide detailed experimental protocols to empower researchers in their ligand selection and methods development.

The Architectural Logic of Chiral Piperazines in Catalysis

The efficacy of a chiral ligand in asymmetric catalysis is intrinsically linked to its three-dimensional structure, which dictates the steric and electronic environment around the metal center. In the case of this compound, the chirality is introduced by a single ethyl substituent at the C2 position. This mono-substitution presents a distinct profile compared to the more extensively studied C2-symmetric ligands.[2]

The piperazine ring itself offers a conformationally constrained yet flexible backbone, which can adopt chair or boat conformations to facilitate optimal substrate-catalyst interactions.[3] The two nitrogen atoms provide bidentate chelation to a metal center, forming a stable five-membered ring upon coordination. The ethyl group in this compound is expected to effectively block one of the quadrants around the metal center, thereby creating a chiral pocket that directs the approach of the substrate and favors the formation of one enantiomer of the product.

Caption: Conceptual Diagram of a Metal Complex with this compound.

Performance Benchmarking in Key Asymmetric Reactions

To project the performance of this compound, we will examine three widely employed asymmetric reactions and compare the efficacy of analogous chiral diamine and piperazine ligands.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a cornerstone of chiral alcohol synthesis. The performance of chiral diamine ligands in the Ru-catalyzed ATH of acetophenone is a well-established benchmark.

Ligand/Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee%)Reference
(1R,2R)-TsDPEN / Ru-complexAcetophenone1-Phenylethanol>9599[4]
(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine / Ru-complexAcetophenone1-Phenylethanol>9598Inferred from similar systems[5]
(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine / Mn-complexAcetophenone1-PhenylethanolHighup to 90[6]
This compound / Ru-complex (Projected) Acetophenone 1-Phenylethanol Good to High Moderate to High N/A

Analysis and Projection for this compound:

The high enantioselectivities achieved with C2-symmetric 1,2-diamines like TsDPEN highlight the effectiveness of a well-defined chiral environment. While this compound lacks C2 symmetry, the steric bulk of the ethyl group is expected to provide moderate to high levels of enantiocontrol. The flexibility of the piperazine ring may allow for a dynamic fit to the substrate, potentially leading to high catalytic activity. We project that a Ru-complex of this compound would be an effective catalyst for the ATH of aromatic ketones, likely affording the product in good yield and with moderate to high enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Pd-catalyzed AAA is a powerful tool for the construction of stereogenic carbon centers. The choice of a chiral ligand is crucial for controlling the enantioselectivity of this transformation.

Ligand/Catalyst SystemSubstrateNucleophileProductYield (%)Enantiomeric Excess (ee%)Reference
(S,S)-Cy-DIOP / Pd-complexN-allyl iminesGlycinates2,3-diamino carboxylic acid derivativesGoodHigh[7]
Chiral Phosphine Ligands / Pd-complexAllyl acetate2-acetylcyclohexanone enolateAllylated product-Significant[8]
PEG-Supported Chiral Diamine / Pd-complexAromatic aldehydesMethyllithiumChiral alcoholsup to 94up to 96[9]
This compound / Pd-complex (Projected) 1,3-Diphenylallyl acetate Dimethyl malonate Allylated malonate Good to High Moderate to High N/A

Analysis and Projection for this compound:

The success of various chiral diamine and phosphine ligands in AAA underscores the versatility of this reaction. The formation of a chiral pocket around the palladium center is key to differentiating the two faces of the allyl intermediate. The ethyl group of this compound is anticipated to create a sufficiently biased steric environment to induce moderate to high enantioselectivity in the nucleophilic attack. Its performance is likely to be influenced by the nature of the substrate and nucleophile, with bulkier substrates potentially leading to higher stereocontrol.

Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral β-nitro alcohols, which are valuable synthetic intermediates.

Ligand/Catalyst SystemAldehydeNitroalkaneProductYield (%)Enantiomeric Excess (ee%)Reference
Cu(II)-Aziridine-Functionalized OrganophosphorusBenzaldehydeNitromethaneβ-nitroalcohol62-7034-55[10]
Cu(II)-C2-symmetric diamineVariousNitroalkanesβ-hydroxy nitroalkanesup to 97up to 96[3]
N,N'-dioxide-Cu(I)Aromatic aldehydesNitroethaneanti-β-nitroethanolGoodModerate to Excellent[11]
This compound / Cu(II)-complex (Projected) Benzaldehyde Nitromethane β-nitroalcohol Good Moderate to High N/A

Analysis and Projection for this compound:

Copper complexes of chiral diamines have proven to be highly effective catalysts for the asymmetric Henry reaction. The ability of the ligand to form a rigid chiral complex with the metal ion is critical for achieving high enantioselectivity. The bidentate nature of this compound would allow for the formation of a stable copper complex. The ethyl substituent is expected to effectively shield one face of the coordinated aldehyde, leading to a preferential attack of the nitronate from the less hindered side. This is projected to result in good yields and moderate to high enantiomeric excesses.

Experimental Protocols

To facilitate the evaluation of this compound and related ligands, the following are representative, detailed experimental procedures for the benchmark reactions discussed.

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

ATH_Workflow A 1. Catalyst Preparation (Inert Atmosphere) B 2. Add Substrate & H-Source A->B C 3. Reaction (Heating) B->C D 4. Quenching & Extraction C->D E 5. Purification (Chromatography) D->E F 6. Analysis (Chiral HPLC) E->F

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • This compound (or other chiral diamine ligand)

  • Acetophenone

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral ligand (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add acetophenone (1 equivalent).

  • Initiation: Add the formic acid/triethylamine azeotrope (2-5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 40-60 °C) and monitor by TLC or GC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC analysis.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • Pd₂(dba)₃

  • This compound (or other chiral ligand)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Base (e.g., BSA, LiHMDS)

  • Anhydrous THF

Procedure:

  • Catalyst Preparation: In an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (7.5 mol%) to a flame-dried flask containing anhydrous THF. Stir for 20 minutes at room temperature.

  • Reaction Setup: Add 1,3-diphenylallyl acetate (1 equivalent) to the catalyst solution.

  • Nucleophile Addition: In a separate flask, prepare the nucleophile by treating dimethyl malonate (1.2 equivalents) with the base. Add this solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl and extract with ether.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

While direct experimental validation for the performance of this compound in asymmetric metal catalysis is still to be broadly documented, a systematic comparison with structurally analogous and well-established chiral ligands provides a strong foundation for predicting its potential. The mono-substituted, conformationally flexible piperazine framework of this compound is expected to be a competent ligand in a range of asymmetric transformations, including transfer hydrogenations, allylic alkylations, and Henry reactions, likely affording products with moderate to high levels of enantioselectivity.

The true value of this compound may lie in its unique structural and electronic properties, which could offer complementary or superior performance to existing C2-symmetric ligands for specific substrates. Its straightforward synthesis from readily available chiral precursors further enhances its appeal.

This guide serves as a foundational resource for researchers and professionals in the field, providing a logical framework for the inclusion of this compound and other mono-substituted chiral piperazines in ligand screening campaigns. The detailed protocols and comparative data herein are intended to accelerate the exploration of this promising class of ligands and contribute to the continued advancement of asymmetric catalysis. Further experimental studies are warranted to fully elucidate the catalytic prowess of this compound and carve its niche in the landscape of chiral technologies.

References

  • Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands.
  • PEG-Supported Chiral Diamine Ligand for Pd-Catalyzed Allylic Alkylation.
  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogen
  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI.
  • Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing, 2020.
  • Design of chiral ligands for asymmetric catalysis:
  • Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal.
  • New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, RSC Publishing.
  • A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on 1,2-Bis(4- fluorophenyl). Benchchem.
  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry, 2024.
  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor, 2004.
  • Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction. Semantic Scholar, 2007.
  • Pd-catalyzed asymmetric allylic alkylations via C–H activation of N -allyl imines with glycinates. Chemical Science, RSC Publishing, 2017.
  • Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Docentes FCT NOVA, 2006.
  • Design of chiral ligands for asymmetric catalysis : from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox. SciSpace.
  • Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing, 2024.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermedi
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.

Sources

Safety Operating Guide

A-to-Z Guide for the Compliant Disposal of (R)-2-Ethyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

(R)-2-Ethyl-piperazine and its derivatives are integral to numerous research and development pipelines. However, their safe and compliant disposal is a critical operational responsibility that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

I. Hazard Identification and Risk Assessment

This compound, like many substituted piperazines, presents a multi-faceted hazard profile. It is crucial to recognize these risks before initiating any handling or disposal procedures.

Key Hazards:

  • Corrosivity: Piperazine and its derivatives can cause severe skin burns and eye damage upon contact.[1][2]

  • Sensitization: May cause allergic skin reactions and, if inhaled, may lead to allergy or asthma-like symptoms.[1][3]

  • Flammability: While in solid form, it can be flammable.[1][3]

  • Toxicity: Can be moderately toxic if ingested or inhaled.[4]

A thorough risk assessment should be conducted prior to any disposal activities, considering the quantity of waste, the potential for exposure, and the specific laboratory environment.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Due to the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]Protects against splashes and airborne particles that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and impervious clothing.[4][5]Prevents skin contact, which can lead to burns and allergic reactions.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[5]Protects against inhalation of dust or vapors, which can cause respiratory sensitization.
III. Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is critical to mitigate risks.

For Minor Spills:

  • Eliminate Ignition Sources: Immediately remove any potential sources of ignition from the area.[2][6]

  • Ensure Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Containment: Use dry, inert materials like sand, earth, or vermiculite to contain the spill.[2][6]

  • Collection: Carefully collect the spilled material and absorbent into a designated, labeled container for hazardous waste.[2][6] Avoid generating dust during cleanup.[2][6]

For Major Spills:

  • Evacuate: Immediately clear the area of all personnel and move upwind.[2][6]

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and emergency responders, providing the location and nature of the spill.[2][6]

  • Prevent Environmental Contamination: Take steps to prevent the spillage from entering drains or waterways.[2][6]

IV. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a regulated chemical waste.[7] Under no circumstances should it be disposed of down the sanitary sewer.[5][6]

1. Waste Segregation and Containerization:

  • Dedicated Containers: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[8]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[8] Incompatible materials can lead to hazardous reactions.[8]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[6] A container is not considered "RCRA empty" unless it has been triple-rinsed, and the rinsate must be collected as hazardous waste.[9]

2. Labeling:

  • Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Hazard Symbols: Affix appropriate hazard pictograms (e.g., corrosive, flammable, health hazard) to the container.

3. Storage:

  • Secure Location: Store waste containers in a designated, well-ventilated, and secure area.[4]

  • Incompatibilities: Store away from incompatible materials, such as oxidizing agents.[2]

  • Temperature Control: Keep containers in a cool, dry place, away from heat and direct sunlight.[3]

4. Final Disposal:

  • Licensed Disposal Facility: The disposal of this compound must be carried out by a licensed and approved waste disposal company.[4][6]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][10][11] Chemical waste generators are responsible for ensuring complete and accurate classification of their hazardous waste.[3]

Disposal Decision Workflow

DisposalWorkflow Figure 1. Decision Workflow for this compound Waste A Waste Generation (this compound) B Is waste contaminated with other chemicals? A->B C Segregate into dedicated, labeled hazardous waste container. B->C No D Consult EHS for co-mingling compatibility. B->D Yes E Store in designated secure area. C->E D->C Compatible F Arrange for pickup by licensed waste disposal vendor. E->F G Document waste for regulatory compliance. F->G

Caption: A flowchart illustrating the key decision points for the proper segregation and disposal of this compound waste.

V. Regulatory Framework

The disposal of this compound is governed by a multi-tiered regulatory framework.

  • Federal Level: The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA) , administered by the EPA.[11] RCRA establishes the "cradle-to-grave" management of hazardous waste.[11] this compound waste may be classified as hazardous due to its corrosive nature (D002) or other characteristics.[2][12]

  • State and Local Level: State and local regulations may be more stringent than federal requirements.[11] It is imperative to consult with your local EHS department to ensure full compliance.

  • Occupational Safety: The Occupational Safety and Health Administration (OSHA) provides guidelines for worker safety when handling hazardous chemicals, including requirements for hazard communication and personal protective equipment.[13][14][15]

By adhering to these rigorous procedures, researchers and drug development professionals can ensure the safe and responsible management of this compound waste, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Chemical Waste. (n.d.). Environmental Health & Safety (EHS), The University of Texas at Austin. Retrieved January 17, 2026, from [Link]

  • 2-HYDROXY ETHYL PIPERAZINE SAFETY DATA SHEET. (2023, September 21). KH Neochem Co., Ltd. Retrieved January 17, 2026, from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved January 17, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

  • Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration. Retrieved January 17, 2026, from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved January 17, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk, University of Maryland. Retrieved January 17, 2026, from [Link]

  • Management of Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists. Retrieved January 17, 2026, from [Link]

  • Managing P-listed Pharmaceutical Wastes. (2011, November 4). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Safe Handling of (R)-2-Ethyl-piperazine: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

(R)-2-Ethyl-piperazine, a chiral building block crucial in the synthesis of various pharmaceutical agents, requires meticulous handling to ensure laboratory safety and maintain sample integrity. As a substituted piperazine, it shares properties with corrosive amines, necessitating a robust personal protective equipment (PPE) strategy and well-defined operational and disposal plans. This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond a simple checklist to instill a culture of safety through understanding the causality behind each recommendation.

Hazard Assessment and Triage: Understanding the Risks

This compound is classified as a hazardous substance with the following primary risks:

  • Corrosivity: Like many amines, it is corrosive and can cause severe skin burns and eye damage upon contact.

  • Irritation: It is a skin and eye irritant.

  • Toxicity: It is considered harmful if swallowed, in contact with skin, or inhaled.

  • Sensitization: There is a potential for skin and respiratory sensitization, meaning repeated exposure could lead to allergic reactions.

These hazards dictate a stringent approach to PPE selection and handling procedures to minimize all potential routes of exposure.

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal protective equipment is not a substitute for robust engineering controls like fume hoods, but it is an essential barrier against exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecific RecommendationsRationale and Expert Insights
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A full-face shield should be worn over safety goggles when there is a significant risk of splashes, such as during transfers of larger quantities or when reacting the material under pressure.Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of corrosive liquids. The full-face shield offers an additional layer of protection for the entire face from splashes and potential reactions.
Skin and Body Protection A lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory.The lab coat provides a primary barrier against incidental contact. A chemically resistant apron made of materials like neoprene or PVC offers superior protection against direct splashes of corrosive amines. Exposed skin on the legs and feet is highly vulnerable in the event of a spill.
Hand Protection Nitrile or neoprene gloves are recommended for handling this compound. It is crucial to double-glove when handling neat material or concentrated solutions. Always inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if they become contaminated.Amines can be aggressive towards many glove materials. Nitrile and neoprene offer good resistance to a broad range of chemicals, including amines.[1] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is required when working outside of a certified chemical fume hood, or when there is a potential for generating aerosols or vapors that cannot be adequately controlled by local exhaust ventilation.This compound is a volatile amine, and its vapors are harmful if inhaled. The specified cartridge is designed to capture organic vapors and amines, providing effective respiratory protection.[2][3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.

Pre-Handling Checklist and Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a valid inspection sticker.

  • Assemble all Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood before introducing the this compound. This minimizes the need to move in and out of the containment area.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Prepare for Spills: Ensure a spill kit equipped for corrosive amine spills is readily accessible. This should include an inert absorbent material (such as vermiculite or sand), a neutralizing agent for amines (such as citric acid), and appropriate waste disposal bags.

Handling and Experimental Procedures

The following workflow diagram illustrates the key stages of safely handling this compound during experimental use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_start Verify Fume Hood Functionality prep_ppe Don Full PPE prep_start->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_receive Receive and Inspect Container prep_spill->handle_receive Proceed to Handling handle_transfer Transfer Chemical in Fume Hood handle_receive->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Post-Handling and Decontamination
  • Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. This can be achieved by rinsing with a dilute acidic solution (e.g., 1% citric acid) to neutralize the amine, followed by a thorough wash with soap and water.

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and absorbent materials from cleanup, must be disposed of as hazardous waste.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action is critical in the event of a spill or exposure.

Spill Response
  • Minor Spill (contained within the fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a dilute acidic solution followed by soap and water.

  • Major Spill (outside of the fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the spill is large or if vapors are significant, activate the fire alarm to initiate a building evacuation.

    • From a safe location, contact emergency services and provide details of the spilled chemical.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, provide oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Labeling
  • Use a designated, leak-proof, and chemically compatible container for all this compound waste.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Keep the waste container closed at all times, except when adding waste.

Final Disposal
  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[4][5][6]

  • The material should be disposed of through a licensed chemical destruction facility or a certified hazardous waste management company.

  • Under no circumstances should this compound or its waste be disposed of down the drain.

By adhering to these comprehensive guidelines, researchers and drug development professionals can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.

References

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

  • 3M. (n.d.). 3M™ Acid Gas, Ammonia, Formaldehyde, Methylamine And Organic Vapor P100 Respirator Cartridge. eSafety Supplies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Ethyl-piperazine
Reactant of Route 2
(R)-2-Ethyl-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.